DMT-LNA-G phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H48N7O8P |
|---|---|
Molecular Weight |
797.8 g/mol |
IUPAC Name |
3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35+,38-,40-,57?/m1/s1 |
InChI Key |
FWLGFXLWSNDRLS-NVONNAQSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking the Potential of LNA-Modified Guanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) represents a significant advancement in oligonucleotide chemistry, offering unprecedented control over the structural and functional properties of synthetic nucleic acids. This technical guide provides an in-depth exploration of the chemical properties of LNA-modified guanosine (B1672433) (LNA-G), a key component in the design of next-generation oligonucleotides for therapeutic and diagnostic applications. By constraining the ribose sugar in a C3'-endo conformation, LNA modifications, including LNA-G, impart remarkable characteristics, including enhanced thermal stability, superior binding affinity, and robust nuclease resistance. These properties make LNA-G a critical building block for the development of potent antisense oligonucleotides, siRNAs, and diagnostic probes. This guide will delve into the synthesis, structural implications, and functional advantages of incorporating LNA-G into oligonucleotides, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Chemical Properties of LNA-Modified Guanosine
The defining feature of LNA-G is the methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "lock" pre-organizes the sugar into the A-form helical geometry, which is characteristic of RNA and RNA-like structures. This structural constraint is the foundation for the unique chemical properties of LNA-G.
Structural Characteristics
The incorporation of LNA-G into a DNA or RNA strand induces a conformational shift towards an A-type helix. This is in contrast to unmodified DNA, which typically adopts a B-form helix. The C3'-endo pucker of the LNA-G sugar moiety leads to a more compact and rigid helical structure.
Thermodynamic Stability and Binding Affinity
One of the most significant advantages of LNA-G modification is the substantial increase in the thermal stability of oligonucleotide duplexes. The locked conformation reduces the entropic penalty of hybridization, leading to a more favorable free energy of binding. Each LNA modification can increase the melting temperature (Tm) of a duplex by approximately 2-8°C[1]. This enhanced affinity allows for the design of shorter, more specific oligonucleotides for various applications.
Table 1: Impact of LNA-Guanosine Modification on Duplex Melting Temperature (Tm)
| Sequence (5'-3') | Modification | Complementary Strand (5'-3') | Tm (°C) | ΔTm (°C) per LNA-G | Reference |
| C G T G A A T T C G | Unmodified | G C A A T T A A G C | 55.0 | - | [2] |
| C G T G A A T T C G | LNA-G at G4 | G C A A T T A A G C | 61.5 | +6.5 | [2] |
| T A C A G T A C A T | Unmodified | A T G T C A T G T A | 52.1 | - | Fictional Example |
| T A C A G T A C A T | LNA-G at G5 | A T G T C A T G T A | 59.8 | +7.7 | Fictional Example |
| A G G T C A G T C | Unmodified | T C C A G T C A G | 58.3 | - | Fictional Example |
| A G G T C A G T C | LNA-G at G3 | T C C A G T C A G | 64.1 | +5.8 | Fictional Example |
Note: ΔTm values can be sequence-dependent. The fictional examples are for illustrative purposes to show the general trend.
Nuclease Resistance
The rigid structure conferred by the LNA modification provides significant protection against enzymatic degradation by nucleases. The 2',4'-methylene bridge sterically hinders the approach of nucleases, thereby increasing the in vivo and in vitro half-life of LNA-containing oligonucleotides. This enhanced stability is crucial for the development of effective antisense therapeutics.
Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides
| Oligonucleotide Type | Modification | Half-life in Human Serum | Reference |
| Unmodified DNA | None | ~1.5 hours | [3] |
| Phosphorothioate DNA | Phosphorothioate backbone | ~10 hours | [3] |
| LNA/DNA gapmer (3 LNA at each end) | LNA wings, DNA core | ~15 hours | [3] |
Experimental Protocols
Solid-Phase Synthesis of LNA-Modified Oligonucleotides
LNA-modified oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) solid-phase synthesis protocols[1][4][5]. The process involves the sequential addition of protected phosphoramidite monomers to a growing chain attached to a solid support.
Materials:
-
LNA-Guanosine (N-isobutyryl-5'-O-DMT-2'-O,4'-C-methylene-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite)
-
Standard DNA/RNA phosphoramidites and ancillary reagents
-
Controlled pore glass (CPG) solid support
-
DNA synthesizer
Procedure:
-
Support Preparation: The synthesis begins with the first nucleoside attached to the CPG support.
-
DMT Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The LNA-G phosphoramidite (or other desired phosphoramidite) is activated with a catalyst (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in THF/water/pyridine).
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and phosphate backbone) are removed using a strong base (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Thermal Denaturation (Melting Temperature) Analysis
The melting temperature (Tm) of an LNA-modified oligonucleotide duplex is determined by monitoring the change in absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a thermal controller[6][7].
Materials:
-
LNA-modified oligonucleotide and its complementary strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Anneal the LNA-modified oligonucleotide and its complement by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp, for example, from 20°C to 95°C with a heating rate of 1°C/minute.
-
Data Acquisition: Place the cuvette with the annealed duplex into the spectrophotometer and start the temperature ramp. Record the absorbance at regular temperature intervals.
-
Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at which 50% of the duplexes are dissociated, which corresponds to the inflection point of the melting curve. This is typically determined by calculating the first derivative of the curve.
3'-Exonuclease Degradation Assay
This assay quantitatively assesses the nuclease resistance of LNA-modified oligonucleotides by measuring their degradation over time in the presence of a 3'-exonuclease[8].
Materials:
-
5'-radiolabeled or fluorescently labeled LNA-modified oligonucleotide and an unmodified control
-
3'-exonuclease (e.g., snake venom phosphodiesterase)
-
Reaction buffer appropriate for the exonuclease
-
Stop solution (e.g., formamide (B127407) with EDTA and loading dye)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: Incubate the labeled oligonucleotides with the 3'-exonuclease in the reaction buffer at the optimal temperature for the enzyme.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and immediately quench the enzymatic activity by adding the stop solution.
-
Gel Electrophoresis: Separate the degradation products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the bands (e.g., by autoradiography or fluorescence imaging). Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Half-life Calculation: Plot the percentage of intact oligonucleotide versus time and fit the data to an exponential decay curve to determine the half-life of the oligonucleotide.
Application: LNA-G in Antisense Oligonucleotides Targeting Bcl-2
A prominent application of LNA-modified oligonucleotides is in antisense technology. LNA-G containing "gapmer" antisense oligonucleotides have been developed to target the mRNA of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein often overexpressed in cancer. The LNA "wings" provide high binding affinity and nuclease resistance, while the central DNA "gap" is capable of recruiting RNase H to cleave the target mRNA, leading to downregulation of the Bcl-2 protein and induction of apoptosis.
Conclusion
LNA-modified guanosine is a powerful tool in the design of high-performance oligonucleotides. Its unique chemical properties, stemming from the locked ribose conformation, provide significant enhancements in thermal stability, binding affinity, and nuclease resistance. These attributes are critical for the development of effective and specific therapeutic and diagnostic agents. The ability to fine-tune the properties of oligonucleotides by strategically incorporating LNA-G opens up new avenues for researchers and drug development professionals in the pursuit of novel treatments for a wide range of diseases. This guide provides a foundational understanding of the core chemical principles and practical methodologies associated with LNA-G, empowering scientists to harness its full potential.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic biology and therapeutic development, the fidelity of oligonucleotide synthesis is paramount. The phosphoramidite (B1245037) method, the gold standard for synthesizing these vital molecules, relies on a cast of chemical actors, each playing a critical role. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as the guardian of the 5'-hydroxyl terminus, ensuring the orderly and efficient assembly of nucleic acid chains. This in-depth technical guide delves into the multifaceted role of the DMT group, providing a comprehensive overview of its function, detailed experimental protocols, and quantitative data to inform and empower researchers in the field.
The Core Function of the DMT Group: A Reversible Shield
The primary role of the DMT group in oligonucleotide synthesis is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl of the nucleoside phosphoramidite.[1] This protection is fundamental to the success of solid-phase synthesis for several key reasons:
-
Directionality and Specificity: Oligonucleotide synthesis proceeds in the 3' to 5' direction.[2] By blocking the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite can only react with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support. This prevents unwanted polymerization and ensures the correct sequence is assembled.[3]
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric hindrance, further preventing unintended side reactions at the 5' position during the coupling, capping, and oxidation steps of the synthesis cycle.[3]
-
Monitoring of Synthesis Efficiency: The cleavage of the DMT group with a mild acid yields a bright orange-colored DMT cation.[4] The intensity of this color, which can be measured spectrophotometrically at approximately 495 nm, is directly proportional to the amount of full-length oligonucleotide synthesized in the preceding cycle.[5] This provides a real-time, quantitative measure of coupling efficiency, a critical parameter for troubleshooting and ensuring the quality of the final product.[5]
The Oligonucleotide Synthesis Cycle: A Symphony of Chemical Reactions
The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key steps. The DMT group plays a pivotal role at the beginning of each new cycle.
dot
Detritylation: The Gateway to Elongation
The synthesis cycle begins with the selective removal of the 5'-DMT group from the nucleotide attached to the solid support. This is achieved by treating the support-bound oligonucleotide with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[6] This step is critical as it exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.
Coupling: Forging the Phosphodiester Bond
With the 5'-hydroxyl group deprotected, the next nucleoside phosphoramidite, itself protected with a 5'-DMT group, is introduced along with an activator, such as 1H-tetrazole. The activator protonates the diisopropylamino group of the phosphoramidite, creating a good leaving group. The free 5'-hydroxyl of the growing chain then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.[7]
Capping: Terminating Failure Sequences
The coupling reaction is highly efficient, but not 100%. To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would lead to the formation of deletion mutations (n-1 sequences), a capping step is performed.[7] This involves acetylating the unreacted 5'-hydroxyls using reagents like acetic anhydride (B1165640) and N-methylimidazole.
Oxidation: Stabilizing the Backbone
The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[8] This completes the addition of one nucleotide to the growing chain. The cycle is then repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is achieved.
Data Presentation: Quantifying Synthesis and Purification Efficiency
The efficiency of each step in the synthesis cycle and the subsequent purification strategy directly impact the yield and purity of the final oligonucleotide product. The following tables summarize key quantitative data related to these processes.
Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency
The overall yield of the full-length product is highly dependent on the stepwise coupling efficiency. Even a small decrease in efficiency can significantly reduce the final yield, especially for longer oligonucleotides.[9]
| Coupling Efficiency per Cycle (%) | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) | Theoretical Yield of a 100-mer (%) |
| 99.5 | 90.5 | 77.9 | 60.6 |
| 99.0 | 81.8 | 60.5 | 36.6 |
| 98.5 | 73.6 | 46.8 | 22.8 |
| 98.0 | 66.0 | 36.4 | 13.3 |
Data based on the formula: Yield = (Coupling Efficiency)^ (Number of couplings)
Table 2: Comparative Analysis of DMT-On vs. DMT-Off Purification
The final DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on). DMT-on purification, typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE), leverages the hydrophobicity of the DMT group to separate the full-length product from shorter, uncapped failure sequences.[10][11]
| Purification Method | Oligonucleotide | Purity (%) | Yield (%) | Reference |
| DMT-On RP-HPLC | 20-mer ASO | >99 | 77 | [12] |
| 25-mer DNA | ~98 | ~70 | [10] | |
| 41-mer RNA | ~97 | ~60 | [10] | |
| DMT-On SPE | 16-mer gapmer | 81 | Not Reported | |
| 30-mer DNA | 78.8 | Not Reported | [11] | |
| DMT-Off (Typical) | Varies | Generally lower than DMT-on for removing n-1 deletions | Varies | Conceptual |
Experimental Protocols
The following are detailed methodologies for key experiments involving the DMT group in oligonucleotide synthesis.
Protocol 1: Detritylation on Solid Support
Objective: To remove the 5'-DMT protecting group from the solid-support-bound oligonucleotide.
Materials:
-
Oligonucleotide synthesis column with CPG solid support
-
Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
-
Washing solution: Anhydrous acetonitrile (B52724)
-
Automated DNA synthesizer or manual synthesis apparatus
Procedure:
-
Ensure the synthesis column is securely fitted in the synthesizer.
-
Deliver the detritylation solution (3% TCA in DCM) to the column. The volume and flow rate will be determined by the synthesizer's protocol for the specific scale of synthesis.
-
Allow the detritylation solution to react with the solid support for the time specified in the synthesis cycle (typically 60-180 seconds). A visible orange color will be produced as the DMT cation is cleaved.
-
Divert the orange eluent to a fraction collector or a UV-Vis spectrophotometer for real-time monitoring of coupling efficiency.
-
Thoroughly wash the column with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.
-
The support-bound oligonucleotide is now ready for the coupling step.
Protocol 2: DMT-On Reversed-Phase HPLC Purification
Objective: To purify the full-length, DMT-bearing oligonucleotide from failure sequences.
Materials:
-
Crude, deprotected oligonucleotide with the 5'-DMT group intact (DMT-on)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Dissolve the crude DMT-on oligonucleotide in Mobile Phase A.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Inject the dissolved sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B. A typical gradient is from 10% to 70% B over 30-40 minutes.
-
Monitor the elution profile at 260 nm. The DMT-on oligonucleotide, being more hydrophobic, will have a longer retention time than the DMT-off failure sequences.
-
Collect the peak corresponding to the full-length DMT-on product.
-
Evaporate the collected fraction to dryness.
-
To remove the DMT group post-purification, resuspend the dried oligonucleotide in 80% acetic acid for 15-30 minutes at room temperature.
-
Neutralize the acid and desalt the final product using a suitable method like ethanol (B145695) precipitation or size-exclusion chromatography.
dot
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of oligonucleotides. Its role as a robust, yet readily cleavable, protecting group for the 5'-hydroxyl terminus is central to the efficiency, fidelity, and monitoring of the phosphoramidite method. Furthermore, the hydrophobic nature of the DMT group provides a powerful handle for the purification of full-length oligonucleotides, significantly enhancing the quality of the final product. A thorough understanding of the chemistry and application of the DMT group, as outlined in this guide, is essential for any researcher, scientist, or drug development professional working to harness the potential of synthetic nucleic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. atdbio.com [atdbio.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. dupont.com [dupont.com]
- 10. diva-portal.org [diva-portal.org]
- 11. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. shimadzu.com [shimadzu.com]
mechanism of LNA-G phosphoramidite incorporation
An In-depth Technical Guide to the Incorporation of LNA-G Phosphoramidite (B1245037)
Introduction
Locked Nucleic Acid (LNA) represents a class of bicyclic nucleic acid analogues that have garnered significant attention in the fields of molecular biology, diagnostics, and therapeutics.[1] The defining feature of an LNA nucleotide is the methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, effectively "locking" the furanose ring in a C3'-endo conformation.[2][3] This pre-organized helical structure is characteristic of A-form helices and is the primary reason for the remarkable properties of LNA-containing oligonucleotides.
These oligonucleotides exhibit unprecedented thermal stability when hybridized to complementary DNA and RNA strands, leading to a significant increase in the melting temperature (Tm).[2][4][5] This enhanced binding affinity allows for the design of shorter, more specific probes and primers, making LNA a powerful tool for applications requiring high specificity, such as SNP genotyping, allele-specific PCR, and antisense drug development.[4][5]
This guide provides a detailed technical overview of the mechanism, protocols, and performance characteristics of incorporating LNA-G phosphoramidite, the guanosine (B1672433) building block for LNA oligonucleotide synthesis.
Core Mechanism: The Phosphoramidite Synthesis Cycle
The incorporation of LNA-G phosphoramidite into a growing oligonucleotide chain is achieved via standard automated solid-phase phosphoramidite chemistry.[6][7][8][9] The process is a cyclical reaction that sequentially adds nucleotide monomers to a chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[8][10] While the fundamental steps are the same as for standard DNA or RNA synthesis, the unique steric properties of LNA monomers necessitate modifications to the standard protocols, particularly longer reaction times for the coupling and oxidation steps.[5][7][9]
The synthesis cycle consists of four primary steps:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide chain. This exposes a free 5'-hydroxyl group, which is the site for the subsequent coupling reaction.[8]
-
Coupling: The LNA-G phosphoramidite monomer, dissolved in an anhydrous acetonitrile (B52724) solvent, is activated by a weak acid catalyst, such as 4,5-dicyanoimidazole (B129182) (DCI) or 1H-Tetrazole.[1][8] The activated LNA-G monomer then reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[11] Due to the increased steric hindrance of the bicyclic LNA structure, this step requires a significantly longer coupling time compared to standard DNA phosphoramidites to ensure high coupling efficiency.[5][9]
-
Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked through acetylation.[8] This is typically achieved by treating the solid support with a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[8]
-
Oxidation: The newly formed, unstable trivalent phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[11] Similar to the coupling step, the oxidation of the LNA phosphite is slower than its DNA counterpart and thus requires an extended reaction time.[5][7]
This four-step cycle is repeated for each monomer in the desired sequence.
Chemistry of LNA-G Phosphoramidite
The unique properties of LNA oligonucleotides stem directly from the constrained bicyclic structure of the monomer.
-
Structural Conformation: The methylene bridge locks the ribose ring in a C3'-endo conformation, which pre-organizes the phosphate backbone into an A-type helical geometry.[3][9] This structural rigidity reduces the entropic penalty of hybridization, contributing significantly to the increased binding affinity.[3]
-
Base Protection: Like standard DNA synthesis, the exocyclic amino group on the guanine (B1146940) base must be protected to prevent unwanted side reactions during the synthesis cycle.[8] For LNA-G, the most common protecting groups are dimethylformamidine (dmf) or acyl groups like isobutyryl (iBu).[5][12] The choice of protecting group can be critical; for instance, using an acyl-protected LNA-G is recommended when synthesizing oligonucleotides that also contain an aliphatic amine linker to avoid the formation of a +28 Da impurity during deprotection.[12][13]
The locked conformation is the direct cause of LNA's beneficial properties. By forcing the monomer into a pre-organized helical shape, it enhances the stacking interactions between adjacent bases and dramatically increases the binding affinity and thermal stability of the resulting oligonucleotide.[3][9]
Experimental Protocols
Protocol 3.1: Automated Solid-Phase Synthesis
This protocol outlines the modified cycle for incorporating an LNA-G phosphoramidite monomer using a standard automated DNA synthesizer.
-
Reagent Preparation:
-
LNA-G phosphoramidite is dissolved in anhydrous acetonitrile to the synthesizer's recommended concentration (e.g., 0.1 M).
-
Standard synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) are installed on the synthesizer. Ensure all reagents, especially acetonitrile, are anhydrous to maintain high coupling efficiency.[14]
-
-
Synthesis Cycle Programming:
-
Deblocking: Use standard instrument protocols for DMT removal with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Program a coupling time of 180-250 seconds .[5] The exact time may vary based on the synthesizer model (e.g., 180s for ABI, 250s for Expedite).[5]
-
Capping: Use standard instrument protocols for capping with acetic anhydride and 1-methylimidazole.
-
Oxidation: Program an oxidation time of 45 seconds using an iodine-based oxidizing solution.[5]
-
Washes: Ensure thorough acetonitrile washes are performed between each step.
-
-
Execution: Initiate the synthesis program. The instrument will automatically repeat the cycle for each monomer in the specified sequence.
Protocol 3.2: Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
-
Cleavage from Support:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated aqueous ammonium (B1175870) hydroxide (B78521) (~28-30%) to the vial, ensuring the support is fully submerged.
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection:
-
Seal the vial tightly and heat at 55 °C for 8-17 hours.[15] This step removes the dmf or iBu protecting group from the guanine base, as well as protecting groups from other bases.
-
Alternative: For faster deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used, typically for 10 minutes at 65 °C.[16] However, care must be taken as some modifications are not stable to AMA.[16]
-
-
Work-up:
-
After cooling, centrifuge the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonia (B1221849) solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the resulting oligonucleotide pellet in sterile, nuclease-free water. The product can then be quantified and purified using methods like HPLC or gel electrophoresis.[5][7]
-
Quantitative Data and Performance
The primary quantitative advantages of incorporating LNA monomers relate to synthesis parameters and the biophysical properties of the final oligonucleotide.
| Parameter | Standard DNA Value | LNA Value | Rationale / Reference |
| Coupling Time | ~30 seconds | 180 - 250 seconds | Increased steric hindrance of the bicyclic LNA structure requires longer reaction time for efficient coupling.[5] |
| Oxidation Time | ~15-30 seconds | ~45 seconds | Oxidation of the LNA phosphite triester is slower compared to the DNA equivalent.[5][7] |
| Thermal Stability (ΔTm) | N/A | +2 to +8 °C per LNA | The pre-organized C3'-endo conformation enhances binding affinity, leading to a significant increase in duplex stability.[4] |
| Coupling Efficiency | >99% | >98% | With optimized protocols (extended times), coupling efficiency is high and comparable to standard amidites.[17] |
Conclusion
The incorporation of LNA-G phosphoramidite is a robust and well-established process that leverages standard oligonucleotide synthesis chemistry with key modifications to reaction times. The resulting LNA-modified oligonucleotides possess superior hybridization properties, most notably a dramatic increase in thermal stability, which is a direct consequence of the monomer's structurally constrained bicyclic design. These characteristics make LNA-G a critical component for the development of high-affinity nucleic acid tools for advanced research, diagnostic, and therapeutic applications.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 5. glenresearch.com [glenresearch.com]
- 6. LNA Phosphoramidites [qiagen.com]
- 7. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. WO2017032726A1 - Lna-g process - Google Patents [patents.google.com]
- 13. US20200318109A1 - LNA-G Process - Google Patents [patents.google.com]
- 14. glenresearch.com [glenresearch.com]
- 15. scribd.com [scribd.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
thermal stability of LNA-containing oligonucleotides
An In-depth Technical Guide to the Thermal Stability of LNA-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of oligonucleotides containing Locked Nucleic Acid (LNA) modifications. LNA nucleotides significantly enhance the thermal stability of DNA and RNA duplexes, a property that is critical for a wide range of applications, including diagnostics, antisense therapy, and nanotechnology. This document details the thermodynamic principles underlying this enhanced stability, presents quantitative data, and provides a detailed protocol for its experimental determination.
The Core Principle: Enhanced Thermal Stability
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in an A-form (C3'-endo) conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This pre-organized structure has profound effects on the thermodynamic properties of LNA-containing oligonucleotides.
The primary consequence of LNA incorporation is a significant increase in the melting temperature (Tm) of the resulting duplex. The Tm is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. For each LNA monomer incorporated into a DNA oligonucleotide, the Tm can increase by 1.5 to 4°C.[3] When hybridized to an RNA target, the increase is even more pronounced, ranging from 3 to 9.6°C per LNA modification.[3] This enhanced stability allows for the design of shorter oligonucleotides that still maintain a high Tm, which is particularly advantageous for targeting short nucleic acid sequences or for discriminating between highly similar targets.
The thermodynamic basis for this increased stability lies in a more favorable enthalpy of hybridization (ΔH°) that outweighs a slightly less favorable entropy change (ΔS°).[4][5][6] The rigid, pre-organized structure of LNA reduces the entropic penalty associated with the transition from a flexible single strand to a structured duplex.[4][5] This results in a more negative Gibbs free energy change (ΔG°) for duplex formation, indicating a more stable complex.
Quantitative Analysis of LNA-Induced Stability
The stabilizing effect of LNA modifications is dependent on the sequence context, the number of LNA monomers, and their position within the oligonucleotide. The following tables summarize key quantitative data on the .
Table 1: Change in Melting Temperature (ΔTm) per LNA Modification
| LNA Modification Context | Target Type | Average ΔTm per LNA (°C) | Reference |
| Single internal LNA | DNA | +1.5 to +4 | [3] |
| Single internal LNA | RNA | +3 to +9.6 | [3] |
| Multiple LNAs | DNA | Sequence dependent | [7][8] |
| Multiple LNAs | RNA | Sequence dependent | [9] |
Table 2: Thermodynamic Parameters for LNA-DNA Duplex Formation (Nearest-Neighbor Contributions)
The following data represents the differential thermodynamic parameters (ΔΔH°, ΔΔS°, and ΔΔG°37) for consecutive LNA modifications compared to their DNA counterparts in 1 M NaCl.[8] These values are used in nearest-neighbor models to predict the stability of LNA-containing duplexes.
| Nearest-Neighbor Doublet (+N+N/NN) | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | ΔΔG°37 (kcal/mol) |
| +A+A/TT | -9.6 | -29.0 | -0.6 |
| +A+C/TG | -11.0 | -31.3 | -1.4 |
| +A+G/TC | -9.9 | -27.8 | -1.4 |
| +A+T/TA | -8.1 | -23.5 | -0.9 |
| +C+A/GT | -12.1 | -34.7 | -1.5 |
| +C+C/GG | -14.6 | -39.6 | -2.3 |
| +C+G/GC | -12.9 | -35.6 | -2.0 |
| +C+T/GA | -11.1 | -30.8 | -1.6 |
| +G+A/CT | -12.2 | -34.7 | -1.6 |
| +G+C/CG | -13.0 | -36.2 | -1.8 |
| +G+G/CC | -13.8 | -38.1 | -2.0 |
| +G+T/CA | -11.8 | -32.8 | -1.7 |
| +T+A/AT | -8.9 | -25.9 | -0.9 |
| +T+C/AG | -11.2 | -31.3 | -1.6 |
| +T+G/AC | -11.5 | -31.8 | -1.7 |
| +T+T/AA | -8.8 | -25.8 | -0.8 |
Data extracted from McTigue et al., Biochemistry 2004, 43, 5388-5405.[10]
Table 3: Effect of Mismatches on the Melting Temperature of LNA-Containing Duplexes
LNA modifications generally enhance the discrimination of single nucleotide mismatches. The destabilizing effect of a mismatch is often more pronounced in an LNA-containing duplex compared to a standard DNA duplex.
| Mismatch Type (Probe:Target) | DNA Duplex Tm (°C) | LNA Duplex Tm (°C) | ΔTm (Perfect - Mismatch) DNA (°C) | ΔTm (Perfect - Mismatch) LNA (°C) | Reference |
| Perfect Match (T:A) | 62.0 | 66.9 | - | - | [11] |
| Mismatch (G:A) | 60.8 | 62.9 | 1.2 | 4.0 | [11] |
| Mismatch (A:A) | 56.0 | 60.1 | 6.0 | 6.8 | [11] |
| Mismatch (C:A) | 57.0 | 59.5 | 5.0 | 7.4 | [11] |
| Perfect Match (C:G) | 62.0 | 67.0 | - | - | [11] |
| Mismatch (A:G) | 58.0 | 58.8 | 4.0 | 8.2 | [11] |
| Mismatch (G:G) | 59.4 | 59.3 | 2.6 | 7.7 | [11] |
| Mismatch (T:G) | 57.1 | 59.2 | 4.9 | 7.8 | [11] |
Data extracted from Yan et al., J. Biosci. 2012, 37, 233-241.[11]
Experimental Protocol: UV Melting Analysis
The is most commonly determined by UV melting analysis. This technique measures the change in UV absorbance of a solution of the oligonucleotide duplex as the temperature is increased, allowing for the determination of the Tm.
Materials and Reagents
-
LNA-containing oligonucleotide and its complementary strand (HPLC-purified)
-
Melting Buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with a temperature controller (Peltier)
Sample Preparation
-
Resuspend Oligonucleotides: Resuspend the lyophilized oligonucleotides in the melting buffer to create stock solutions of a known concentration (e.g., 100 µM).
-
Determine Concentration: Measure the absorbance of the single-stranded oligonucleotide stock solutions at 260 nm at a high temperature (e.g., 85°C) to ensure they are fully denatured. Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the extinction coefficient of the oligonucleotide, c is the concentration, and l is the path length of the cuvette.
-
Prepare Duplex Solution: Mix equimolar amounts of the LNA-containing oligonucleotide and its complementary strand in a final volume of melting buffer to achieve the desired final concentration (e.g., 1-5 µM).
-
Anneal the Duplex: Heat the duplex solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
UV Melting Measurement
-
Instrument Setup:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Set the temperature range for the experiment (e.g., 20°C to 95°C).
-
Set the heating rate (e.g., 0.5°C/minute or 1°C/minute). A slower ramp rate generally yields more accurate Tm values.
-
Set the data collection interval (e.g., every 0.5°C or 1°C).
-
-
Blank Measurement: Fill a quartz cuvette with the melting buffer and place it in the spectrophotometer. Perform a blank measurement across the entire temperature range.
-
Sample Measurement: Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Data Acquisition: Start the temperature ramp and record the absorbance at 260 nm as a function of temperature. It is advisable to also record the cooling curve to check for hysteresis, which can indicate that the melting process is not at equilibrium.
Data Analysis
-
Plot the Melting Curve: Plot the absorbance at 260 nm versus temperature. The resulting curve should be sigmoidal.
-
Determine the Tm: The Tm is the temperature at which 50% of the duplex has dissociated. This corresponds to the inflection point of the melting curve. The Tm is most accurately determined by calculating the maximum of the first derivative of the melting curve (dA/dT vs. T).
-
Thermodynamic Analysis (Optional): To determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°), perform melting experiments at multiple oligonucleotide concentrations. A plot of 1/Tm versus ln(CT/4) (for non-self-complementary strands), where CT is the total strand concentration, will yield a straight line. The slope of this line is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°, where R is the gas constant.
Visualizing Key Concepts
LNA Monomer Structure
Caption: Structure of an LNA nucleotide showing the methylene bridge.
Enhanced Duplex Stability
Caption: LNA incorporation increases the melting temperature (Tm).
UV Melting Analysis Workflow
Caption: Workflow for determining Tm by UV melting analysis.
Conclusion
The incorporation of LNA monomers into oligonucleotides provides a powerful tool for enhancing thermal stability and improving mismatch discrimination. This guide has provided a detailed overview of the principles, quantitative data, and experimental procedures related to the . A thorough understanding of these concepts is essential for the effective design and application of LNA-based technologies in research, diagnostics, and therapeutics.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. academic.oup.com [academic.oup.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and mismatch discrimination of locked nucleic acid-DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ftp.gwdg.de [ftp.gwdg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation. | Semantic Scholar [semanticscholar.org]
- 11. ias.ac.in [ias.ac.in]
The Enhanced Binding Affinity of LNA-G Modified DNA Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles governing the binding affinity of Locked Nucleic Acid (LNA) modified DNA probes, with a specific focus on guanine (B1146940) (G) modifications. LNA modifications significantly enhance the thermal stability and binding affinity of oligonucleotide probes, making them invaluable tools in diagnostics, therapeutics, and molecular biology research. This document details the underlying mechanisms, presents quantitative binding data, outlines key experimental protocols, and provides visual workflows to facilitate a comprehensive understanding of LNA-G modified DNA probes.
Mechanism of LNA-Enhanced Binding Affinity
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2][3] This structural constraint forces the ribose into a C3'-endo (N-type) conformation, which is characteristic of A-form DNA and RNA duplexes.[1][2][4]
The pre-organization of the sugar pucker in LNA-modified probes has two primary consequences that lead to enhanced binding affinity:
-
Reduced Entropic Penalty: Upon hybridization, standard DNA single strands must transition from a flexible conformational state to a more rigid duplex structure. This ordering comes at an entropic cost. Because LNA nucleotides are already "locked" in a favorable conformation for duplex formation, the entropic penalty for hybridization is reduced.[5]
-
Improved Base Stacking: The locked C3'-endo conformation enhances the stacking interactions between adjacent bases within the duplex, contributing to a more favorable enthalpic change (ΔH°) upon binding.
These thermodynamic advantages result in a significant increase in the melting temperature (Tm) and a stronger binding affinity (lower dissociation constant, Kd) for LNA-containing duplexes compared to their unmodified DNA counterparts.[1][6]
Figure 1. Mechanism of LNA-enhanced binding affinity.
Quantitative Data on Binding Affinity
The incorporation of LNA nucleotides, including LNA-G, markedly increases the thermal stability of DNA duplexes. This is typically quantified as the change in melting temperature (ΔTm) per LNA modification.
Melting Temperature (Tm) Enhancement
Studies have consistently shown that each LNA modification can increase the Tm of a duplex by a range of 3°C to 10°C.[1][6][7][8] The exact increase is sequence-dependent.[9][10]
| LNA Base Modification | Average ΔTm per Modification (°C) | Reference |
| LNA-G | +4.8 | [7] |
| LNA-A | +4.9 | [7] |
| LNA-C | +5.0 | [7] |
| LNA-T | +4.2 | [7] |
| General Range | +3.0 to +9.6 | [6][7][8] |
Affinity Constants
The increased Tm directly correlates with a higher binding affinity (lower dissociation constant, Kd, or higher association constant, Ka).
| Oligonucleotide Probe | Target | Affinity Constant (Ka, L·mol⁻¹) | Method | Reference |
| Standard DNA | Complementary DNA | 1.5 x 10⁹ | RIfS | [11] |
| LNA-T substituted DNA | Complementary DNA | 4.0 x 10⁹ | RIfS | [11] |
| Fully LNA-modified | Complementary DNA | >10¹² | RIfS | [11] |
Experimental Protocols for Affinity Determination
Several biophysical techniques are employed to quantify the binding affinity of LNA-modified probes. The most common methods include Thermal Denaturation Analysis, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Thermal Denaturation (Tm) Analysis
This method measures the temperature at which 50% of the double-stranded DNA has dissociated into single strands. It is a direct measure of duplex stability.
Protocol Outline:
-
Sample Preparation:
-
Synthesize the LNA-G modified oligonucleotide and its complementary DNA target strand. Purify both using HPLC.
-
Prepare equimolar solutions of the LNA probe and its target in a suitable buffer (e.g., 10 mM Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller (peltier).
-
-
Measurement:
-
Place the annealed sample in a quartz cuvette.
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[8]
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.[8]
-
Compare the Tm of the LNA-modified duplex to an identical, unmodified DNA:DNA duplex to calculate the ΔTm.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Figure 2. General experimental workflow for SPR analysis.
Protocol Outline:
-
Preparation:
-
Ligand: Prepare the target DNA strand (e.g., with a 5'-biotin tag for immobilization on a streptavidin chip) in an appropriate immobilization buffer.
-
Analyte: Prepare a series of concentrations of the LNA-G probe in a degassed running buffer (e.g., HBS-EP buffer).
-
Chip: Select a suitable sensor chip (e.g., CM5, SA).
-
-
Ligand Immobilization:
-
Activate the sensor chip surface as per the manufacturer's instructions (e.g., with EDC/NHS for amine coupling).[12]
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level (measured in Response Units, RU).[12][13]
-
Deactivate any remaining active sites on the surface using an agent like ethanolamine.[12]
-
-
Analyte Binding:
-
Inject the lowest concentration of the LNA-G probe (analyte) over the ligand-immobilized surface at a constant flow rate to monitor association.[13]
-
Switch back to the running buffer to monitor the dissociation of the probe from the target.[13]
-
Regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer) to remove all bound analyte before the next injection.
-
Repeat the injection-dissociation-regeneration cycle for each concentration of the analyte.
-
-
Data Analysis:
-
The binding events are recorded in real-time as a sensorgram.
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.[14]
Protocol Outline:
-
Sample Preparation:
-
Prepare the LNA-G probe and the target DNA in identical, degassed buffer solutions.[14] Mismatched buffers can create large heats of dilution that obscure the binding signal.[14]
-
Accurately determine the concentration of both molecules.
-
Typically, the macromolecule (e.g., target DNA) is placed in the sample cell at a concentration 10-50 times the expected Kd. The ligand (LNA-G probe) is placed in the syringe at a concentration 10-20 times that of the sample in the cell.[14]
-
-
Instrumentation and Setup:
-
Titration:
-
Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the LNA-G probe from the syringe into the sample cell.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This is recorded as a heat pulse.[14]
-
-
Data Analysis:
-
Integrate the area under each heat pulse peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit this binding isotherm to a suitable model to extract the thermodynamic parameters: Ka (and thus Kd), ΔH, and n. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[14]
-
Conclusion
LNA-G modified DNA probes offer substantially enhanced binding affinity and thermal stability compared to their unmodified counterparts. This superior performance, driven by the conformational pre-organization of the LNA sugar moiety, translates into more sensitive and specific probes for a wide array of applications. By employing rigorous experimental techniques such as thermal denaturation, SPR, and ITC, researchers can precisely quantify these binding enhancements and optimize probe design for diagnostics, gene silencing therapeutics, and other advanced molecular technologies.
References
- 1. microsynth.com [microsynth.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. LNA Probes [eurofinsgenomics.com]
- 4. Computational Investigation of Locked Nucleic Acid (LNA) Nucleotides in the Active Sites of DNA Polymerases by Molecular Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of deoxyribonucleic acid/locked nucleic acid chimeric molecular beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dhvi.duke.edu [dhvi.duke.edu]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
Unlocking the Potential of Gene-Targeted Therapies: A Technical Guide to Locked Nucleic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) has emerged as a powerful tool in the fields of molecular biology, diagnostics, and therapeutic development. This synthetic RNA analog, characterized by a methylene (B1212753) bridge that locks the ribose sugar in a C3'-endo conformation, offers unprecedented thermal stability, nuclease resistance, and binding affinity to complementary DNA and RNA strands. These unique properties have positioned LNA as a cornerstone of next-generation oligonucleotide therapeutics, enabling the development of potent and specific antisense oligonucleotides, microRNA inhibitors, and diagnostic probes. This in-depth technical guide provides a comprehensive overview of LNA chemistry, from its fundamental principles to its practical applications, offering researchers and drug development professionals the insights needed to harness the full potential of this transformative technology.
Core Principles of Locked Nucleic Acid Chemistry
The defining feature of LNA is the methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This structural constraint "locks" the furanose pucker in an N-type (C3'-endo) conformation, which is the preferred sugar conformation in A-form nucleic acid duplexes, such as those formed by RNA.[1][2][3] This pre-organization of the sugar moiety reduces the entropic penalty of hybridization, leading to a significant increase in the thermal stability of LNA-containing duplexes.[3][4]
The incorporation of LNA monomers into an oligonucleotide can be strategically tailored to achieve desired properties. LNA oligonucleotides can be synthesized as full LNA, or as chimeric sequences mixed with DNA or RNA monomers.[5] Two common designs for antisense applications are "mixmers" and "gapmers".[6] Mixmers consist of alternating LNA and DNA/RNA bases, while gapmers feature a central block of DNA monomers flanked by LNA wings.[6] This gapmer design is particularly effective for recruiting RNase H, an endonuclease that cleaves the RNA strand of a DNA:RNA hybrid, leading to target mRNA degradation.[1][6]
Quantitative Analysis of LNA Properties
The introduction of LNA monomers into an oligonucleotide leads to predictable and significant improvements in its biophysical properties. The following tables summarize key quantitative data on the impact of LNA modifications.
| Property | Modification | Observation | Reference(s) |
| Thermal Stability (Tm) | Single LNA incorporation into a DNA oligonucleotide | Increase of 2-8°C per LNA monomer | [7] |
| Single LNA incorporation into an RNA oligonucleotide | Increase of 3-9.6°C per LNA monomer | [8] | |
| LNA-PS combination | Increase of 9-10°C per LNA monomer | [6] | |
| Nuclease Resistance | LNA incorporation at the 3'-end | Two LNA nucleotides provide high protection against 3'-exonucleases | [6] |
| LNA gapmer design in human serum | Half-life increased from 1.5 hours (native DNA) to 15 hours (4 LNA modifications at each end) | [6] | |
| Mismatch Discrimination | Single LNA incorporation | Increases the ΔTm between a perfect match and a mismatch by up to 8°C | [7] |
Experimental Protocols
I. Solid-Phase Synthesis of LNA Oligonucleotides (Phosphoramidite Chemistry)
The synthesis of LNA oligonucleotides is readily achievable using standard automated DNA synthesizers with LNA phosphoramidite (B1245037) building blocks.[9][10] The process follows the same fundamental cycle as standard DNA synthesis: detritylation, coupling, capping, and oxidation. However, due to the increased steric hindrance of LNA phosphoramidites, a longer coupling time is generally required.[9]
Materials and Reagents:
-
LNA phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile (B52724).
-
DNA or RNA phosphoramidites (if synthesizing chimeras).
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Capping solution A (e.g., acetic anhydride (B1165640) in THF/pyridine) and Capping solution B (e.g., 16% N-methylimidazole in THF).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Anhydrous acetonitrile.
Protocol:
-
Column Preparation: The synthesis column containing the CPG solid support with the first nucleoside is placed on the automated synthesizer.
-
Synthesis Cycle:
-
Step 1: Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile.
-
Step 2: Coupling: The next LNA (or DNA/RNA) phosphoramidite is activated by the activator solution and delivered to the column to react with the free 5'-hydroxyl group. A coupling time of 180-250 seconds is recommended for LNA phosphoramidites.[9]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution. The column is then washed with acetonitrile.
-
-
Cycle Repetition: The synthesis cycle is repeated for each subsequent monomer until the desired sequence is assembled.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C for 8-16 hours).
-
Purification: The crude oligonucleotide solution is collected and purified.
II. Purification and Analysis of LNA Oligonucleotides
Purification of LNA-containing oligonucleotides is crucial to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
A. Purification by Reversed-Phase HPLC (RP-HPLC):
-
Principle: Separates oligonucleotides based on their hydrophobicity. The presence of the 5'-DMT group (DMT-on purification) significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from shorter, DMT-off failure sequences.
-
Typical Protocol:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides.
-
Detection: UV absorbance at 260 nm.
-
Post-Purification: The collected fractions containing the purified DMT-on oligonucleotide are treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.[11]
-
B. Purification by Anion-Exchange HPLC (AEX-HPLC):
-
Principle: Separates oligonucleotides based on the negative charge of their phosphate backbone.
-
Typical Protocol:
-
Column: Strong anion-exchange column (e.g., DNAPac PA200).
-
Mobile Phase A: A low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Mobile Phase B: A high salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Gradient: A linear gradient of increasing salt concentration is used to elute the oligonucleotides.
-
Detection: UV absorbance at 260 nm.
-
C. Analysis of Purity and Identity:
-
Analytical HPLC: To confirm the purity of the final product.
-
Mass Spectrometry (ESI-MS): To verify the molecular weight and confirm the identity of the synthesized oligonucleotide.
III. Determination of Thermal Stability (Tm)
The melting temperature (Tm) is a critical parameter that reflects the stability of the duplex formed between the LNA oligonucleotide and its target.
Protocol:
-
Sample Preparation: Anneal the LNA oligonucleotide with its complementary DNA or RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).[7]
-
Data Analysis: The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve.
IV. Nuclease Resistance Assay
This assay evaluates the stability of LNA oligonucleotides in the presence of nucleases.
Protocol:
-
Incubation: Incubate the LNA oligonucleotide and a control DNA or RNA oligonucleotide of the same sequence with a nuclease (e.g., 3'-exonuclease like snake venom phosphodiesterase or in human serum) at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the degradation of the oligonucleotides at each time point using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate.
Visualizing LNA Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key applications and mechanisms involving LNA technology.
Caption: Mechanism of RNase H-mediated target mRNA degradation by an LNA gapmer.
Caption: Workflow for Single Nucleotide Polymorphism (SNP) detection using LNA probes.
Caption: Experimental workflow for LNA-based Fluorescence In Situ Hybridization (FISH).
Conclusion
Locked Nucleic Acid chemistry represents a significant advancement in the field of nucleic acid-based technologies. The unique structural and functional properties of LNA-modified oligonucleotides, including their enhanced binding affinity, specificity, and nuclease resistance, have made them invaluable tools for researchers and drug developers. From elucidating gene function through potent antisense knockdown to enabling highly specific diagnostic assays, the applications of LNA continue to expand. This technical guide provides a solid foundation for understanding and implementing LNA technology, empowering scientists to develop the next generation of innovative diagnostics and targeted therapeutics.
References
- 1. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locked nucleic acid molecular beacons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Core Principles of Phosphoramidite Solid-Phase Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidite (B1245037) solid-phase synthesis is the cornerstone of modern oligonucleotide manufacturing, enabling the rapid and high-fidelity production of custom DNA and RNA sequences.[1] This technology has been instrumental in advancing numerous fields, including molecular biology, diagnostics, and the development of oligonucleotide-based therapeutics such as antisense oligonucleotides and siRNAs.[2][3] The method's success lies in its cyclical and automated nature, which allows for the stepwise addition of nucleotide monomers to a growing chain attached to a solid support.[4][5] This guide provides an in-depth look at the fundamental principles, experimental protocols, and quantitative parameters of this essential technology.
The Synthesis Cycle: A Four-Step Process
The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process that occurs in the 3' to 5' direction, which is the reverse of the natural biosynthetic pathway.[5] Each cycle, which adds a single nucleotide, consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[2][6]
Detritylation (Deblocking)
The synthesis begins with the first nucleoside anchored to a solid support, typically controlled pore glass (CPG) or polystyrene.[4] This initial nucleoside has its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group.[7][8] The DMT group is acid-labile and its removal is the first step in the cycle, exposing the 5'-hydroxyl for the subsequent coupling reaction. This is typically achieved by treating the support-bound nucleoside with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[1][6] The cleavage of the DMT group produces a bright orange-colored DMT cation, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[4]
Coupling
Following detritylation, the next phosphoramidite monomer is introduced along with an activator.[4] The phosphoramidite itself is a nucleoside with several key modifications: the 5'-hydroxyl group is protected by a DMT group, the exocyclic amines of the nucleobases (adenine, guanine, and cytosine) are protected with groups like benzoyl or isobutyryl, and the 3'-hydroxyl is modified with a phosphoramidite moiety.[2][9] The activator, commonly a weak acid such as 1H-tetrazole or its derivatives, protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[4][5] This allows the now-exposed 5'-hydroxyl of the support-bound nucleoside to attack the phosphorus atom, forming a trivalent phosphite (B83602) triester linkage.[4][7] This reaction is highly efficient, with coupling efficiencies typically exceeding 98-99%.[4][10]
Capping
To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are permanently blocked in the capping step.[1] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) (NMI).[4][5] This reaction ensures that only the full-length oligonucleotides are extended in subsequent cycles.[1]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step of the next cycle.[4][5] Therefore, it is oxidized to a more stable pentavalent phosphotriester. This is typically accomplished using a solution of iodine in the presence of water and a weak base like pyridine.[4][5] This step completes the addition of one nucleotide, and the cycle can be repeated to add the next base.
Experimental Protocols and Quantitative Data
The efficiency and fidelity of oligonucleotide synthesis are highly dependent on the precise execution of each step in the cycle. The following tables summarize typical quantitative data and provide detailed experimental protocols for the key reactions.
Quantitative Data for Phosphoramidite Solid-Phase Synthesis
| Parameter | Value | Reference |
| Coupling Efficiency | 98.5% - 99.5% | [4] |
| Phosphoramidite Concentration | 0.05 M - 0.1 M in acetonitrile (B52724) | [11] |
| Activator Concentration | 0.2 M - 0.7 M in acetonitrile | [1] |
| Detritylation Reagent | 2-3% TCA or DCA in dichloromethane | [1][6] |
| Standard Coupling Time | 20 - 30 seconds | [1] |
| Modified Base Coupling Time | 5 - 15 minutes | [1] |
| Oxidation Reagent | 0.015 M - 0.1 M Iodine in THF/pyridine/water | [5][10] |
Detailed Experimental Protocols
| Step | Reagents & Solvents | Detailed Methodology |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 1. The synthesis column containing the solid support is flushed with anhydrous DCM to remove any residual moisture. 2. The detritylation solution (3% TCA in DCM) is passed through the column for a specified time (typically 30-60 seconds) to remove the 5'-DMT protecting group. 3. The column is then thoroughly washed with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation. |
| Coupling | 0.1 M Phosphoramidite solution in acetonitrile; 0.45 M Activator (e.g., 1H-tetrazole) in acetonitrile | 1. The phosphoramidite solution and the activator solution are mixed immediately prior to delivery to the synthesis column. 2. The mixture is then passed through the column, allowing the activated phosphoramidite to react with the free 5'-hydroxyl group of the growing oligonucleotide chain for a predetermined coupling time. 3. Following the coupling reaction, the column is washed with anhydrous acetonitrile to remove excess reagents. |
| Capping | Capping Reagent A: Acetic Anhydride/Pyridine/THF; Capping Reagent B: 1-Methylimidazole in THF | 1. Capping reagents A and B are mixed and delivered to the synthesis column. 2. The capping mixture is allowed to react for a short period (e.g., 30 seconds) to acetylate any unreacted 5'-hydroxyl groups. 3. The column is then washed with anhydrous acetonitrile. |
| Oxidation | 0.02 M Iodine in Tetrahydrofuran (THF)/Pyridine/Water | 1. The oxidizing solution is passed through the synthesis column. 2. The iodine solution is allowed to react for a specified time (e.g., 30 seconds) to convert the phosphite triester to a stable phosphate (B84403) triester. 3. The column is washed with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle. |
Post-Synthesis Processing: Cleavage and Deprotection
Upon completion of the desired sequence, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.[10] This is typically a two-step process. First, the succinyl linker holding the oligonucleotide to the support is cleaved using concentrated ammonium (B1175870) hydroxide.[4] The same treatment, often with heating, also removes the protecting groups from the phosphate backbone (β-cyanoethyl group) and the nucleobases.[4] For more sensitive modified oligonucleotides, milder deprotection schemes using reagents like aqueous methylamine (B109427) may be employed.[4]
Visualizing the Workflow and Chemistry
The following diagrams, generated using the DOT language, illustrate the overall workflow of phosphoramidite solid-phase synthesis and the chemical transformations that occur at each step.
Caption: The four-step cyclical process of phosphoramidite solid-phase oligonucleotide synthesis.
Caption: The acid-catalyzed removal of the 5'-DMT protecting group.
Caption: Formation of the phosphite triester linkage.
Caption: Acetylation of unreacted 5'-hydroxyl groups.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
- 4. atdbio.com [atdbio.com]
- 5. biotage.com [biotage.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. idtdna.com [idtdna.com]
- 9. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
Unlocking the Power of C3'-Endo: A Technical Guide to Locked Nucleic Acid (LNA) Conformation
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) has emerged as a powerful tool in oligonucleotide-based therapeutics and diagnostics, largely owing to its unique structural feature: a methylene (B1212753) bridge that locks the ribose sugar into a C3'-endo conformation. This rigid structure pre-organizes the LNA oligonucleotide into an A-form helix, mimicking the geometry of RNA. This in-depth technical guide explores the core principles of the LNA C3'-endo conformation, providing quantitative data on its thermodynamic advantages, detailed experimental protocols for its characterization, and visualizations of its mechanisms of action.
The Structural Basis and Thermodynamic Advantages of the C3'-Endo Conformation
The defining feature of LNA is the covalent linkage between the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge eliminates the conformational flexibility typically seen in natural DNA (which favors a C2'-endo pucker, characteristic of a B-form helix) and locks the sugar into a stable C3'-endo pucker. This "locked" conformation is the key to LNA's remarkable properties.
The C3'-endo pucker forces the phosphate (B84403) backbone into a geometry that is ideal for forming a stable, A-form duplex with a complementary RNA or DNA strand. This pre-organized structure significantly reduces the entropic penalty of hybridization, leading to a dramatic increase in the thermal stability (melting temperature, Tm) and binding affinity of LNA-containing oligonucleotides.[1]
Quantitative Impact on Duplex Stability
The incorporation of LNA monomers into DNA or RNA oligonucleotides leads to a predictable and significant increase in duplex stability. The following tables summarize the thermodynamic parameters for LNA-modified duplexes in comparison to their unmodified DNA and RNA counterparts.
| Duplex Type | Sequence (5'-3') | Tm (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| DNA/DNA | GCA-TGC | 56.4 | -8.3 | -55.7 | -152.7 | [2] |
| LNA/DNA | G+CA-TGC | 66.9 | -10.3 | -62.3 | -167.6 | [3] |
| DNA/RNA | GCA-UGC | 73.5 | -11.5 | -68.9 | -184.9 | [4] |
| LNA/RNA | G+CA-UGC | >80 | - | - | - | [5] |
Note: '+' before a nucleotide indicates an LNA modification. Thermodynamic values are sequence and salt concentration dependent. The data presented here is for comparative illustration.
| LNA Modification Effect (per LNA monomer) | ΔTm (°C) | ΔΔG°37 (kcal/mol) |
| vs. DNA/DNA | +2 to +11 | -0.5 to -1.5 |
| vs. DNA/RNA | +1 to +8 | -0.4 to -1.2 |
This table provides a general range of the stabilizing effect per LNA modification, which can vary based on sequence context and position of the modification.
Experimental Protocols for Characterizing LNA Conformation and Properties
A variety of biophysical and biochemical techniques are employed to study the structure and function of LNA-containing oligonucleotides. Below are detailed methodologies for key experiments.
Solid-Phase Synthesis of LNA Oligonucleotides
LNA oligonucleotides are chemically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[6][7]
Methodology:
-
Support Preparation: The synthesis begins with a solid support, typically controlled pore glass (CPG), functionalized with the 3'-terminal nucleoside of the desired sequence.
-
Synthesis Cycle: The oligonucleotide is synthesized in the 3' to 5' direction through a repeated four-step cycle for each monomer addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).
-
Coupling: Addition of the next LNA or DNA phosphoramidite monomer, activated by a catalyst (e.g., tetrazole), to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water).
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed using a strong base (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to yield the final product.
In Vitro Transcription of RNA for Biochemical Assays
For studies involving LNA-RNA interactions, large quantities of pure RNA are often required. In vitro transcription using bacteriophage RNA polymerases is a standard method for this purpose.[8][9][10]
Methodology:
-
Template Preparation: A linear double-stranded DNA template containing a bacteriophage promoter (e.g., T7, T3, or SP6) upstream of the desired RNA sequence is prepared, typically by PCR amplification or plasmid linearization.
-
Transcription Reaction: The transcription reaction is assembled containing the DNA template, the corresponding RNA polymerase, ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), and a transcription buffer containing magnesium ions.
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: The DNA template is degraded by the addition of DNase I.
-
RNA Purification: The transcribed RNA is purified from the reaction mixture using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or HPLC.[11][12]
2D NMR Spectroscopy for Conformational Analysis
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution structure of LNA-containing oligonucleotides and confirm the C3'-endo conformation of the LNA residues.[13][14]
Methodology:
-
Sample Preparation: A highly purified and concentrated (0.1-1.0 mM) sample of the LNA oligonucleotide is prepared in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, in 90% H₂O/10% D₂O or 99.9% D₂O).
-
Data Acquisition: A series of 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each sugar ring. The coupling constants (e.g., ³JH1'-H2') are indicative of the sugar pucker. A small ³JH1'-H2' value (1-2 Hz) is characteristic of a C3'-endo conformation.
-
TOCSY (Total Correlation Spectroscopy): To assign all the protons within a spin system (i.e., all the protons of a single nucleotide).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. The intensity of the intranucleotide H1'-H4' NOE cross-peak is also indicative of the sugar pucker.
-
-
Data Processing and Analysis: The acquired NMR data is processed and analyzed to assign the resonances to specific protons in the oligonucleotide.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography can provide an atomic-resolution structure of LNA-containing duplexes, offering precise details of the C3'-endo conformation and its impact on the overall helical geometry.[15][16][17]
Methodology:
-
Crystallization: High-purity LNA-containing oligonucleotides are crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration, and salt concentration) using techniques such as hanging drop or sitting drop vapor diffusion.
-
Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase information is determined using methods like molecular replacement (if a similar structure is available) or experimental phasing. An initial model of the structure is built and then refined against the experimental data to produce the final, high-resolution atomic model.
Circular Dichroism (CD) Spectroscopy for Global Conformational Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the overall secondary structure of nucleic acids in solution. The A-form helical structure induced by LNA's C3'-endo conformation gives a characteristic CD spectrum.[18][19][20]
Methodology:
-
Sample Preparation: A solution of the LNA-containing oligonucleotide is prepared in a suitable buffer (typically low salt and free of absorbing additives) at a concentration of approximately 5-10 µM.
-
Data Acquisition: The CD spectrum is recorded, typically from 320 nm to 200 nm, in a quartz cuvette with a 1 cm path length.
-
Data Analysis: The CD spectrum of an LNA-containing duplex will exhibit a positive peak around 260-270 nm and a negative peak around 210 nm, which is characteristic of an A-form helix. This can be compared to the spectrum of a B-form DNA duplex, which shows a positive peak around 275 nm and a negative peak around 245 nm.
Mechanisms of Action: Visualizing LNA's Therapeutic Potential
The unique properties conferred by the C3'-endo conformation make LNA a valuable modification for antisense oligonucleotides (ASOs), which are designed to modulate gene expression. LNA ASOs can act through two primary mechanisms: RNase H-mediated degradation of the target mRNA and steric hindrance of translation or splicing.[1][21]
RNase H-Mediated Degradation
LNA-DNA "gapmers" are a common ASO design. These consist of a central "gap" of DNA nucleotides flanked by LNA "wings." This design leverages the high binding affinity of the LNA wings to the target mRNA, while the DNA-RNA hybrid formed at the gap is a substrate for the cellular enzyme RNase H, which cleaves the RNA strand.[22][23][24]
Caption: RNase H-mediated degradation of target mRNA by an LNA-DNA gapmer ASO.
Steric Hindrance
Fully modified LNA oligonucleotides or LNA/DNA mixmers, which are not substrates for RNase H, can function through steric hindrance. By binding with very high affinity to the target mRNA, they can physically block the binding of ribosomes, thus inhibiting translation, or interfere with the binding of splicing factors to regulate pre-mRNA splicing.[25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 3. ias.ac.in [ias.ac.in]
- 4. Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. atdbio.com [atdbio.com]
- 8. karger.com [karger.com]
- 9. Preparation of Short RNA by In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labeling and Purification of RNA Synthesized by In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 13. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 16. X-ray crystal structure of a locked nucleic acid (LNA) duplex composed of a palindromic 10-mer DNA strand containing one LNA thymine monomer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. aps.anl.gov [aps.anl.gov]
- 18. researchgate.net [researchgate.net]
- 19. columbia.edu [columbia.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Use of steric blocking antisense oligonucleotides for the targeted inhibition of junction containing precursor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Use of DMT-LNA-G Phosphoramidite in Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N6-dimethylformamidine-5'-O-DMT-2'-O,4'-C-methylene-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-LNA-G (dmf) phosphoramidite, in acetonitrile (B52724). It includes practical guidance on solution preparation for oligonucleotide synthesis, a protocol for solubility determination, and a detailed workflow of its application in solid-phase synthesis.
Executive Summary
DMT-LNA-G (dmf) phosphoramidite is a key building block for introducing Locked Nucleic Acid (LNA) guanosine (B1672433) modifications into synthetic oligonucleotides, enhancing their thermal stability and hybridization properties.[1][2] While specific quantitative data for the maximum solubility (saturation point) of DMT-LNA-G phosphoramidite in acetonitrile is not extensively published, it is readily soluble to the standard working concentrations required for automated solid-phase oligonucleotide synthesis.[3] The quality of the acetonitrile, particularly its water content, is the most critical factor affecting both the solubility and stability of the phosphoramidite in solution.[4] LNA phosphoramidites are generally stable in acetonitrile, although guanosine amidites are known to be the least stable among the four standard bases.[5][6][7]
Data Presentation: Practical Solubility and Recommended Concentrations
While a definitive saturation point is not available in the literature, the following table summarizes the practical and recommended concentrations for this compound in anhydrous acetonitrile for use in oligonucleotide synthesis. These concentrations are well-established for achieving efficient coupling during synthesis.
| Parameter | Value | Notes | Source(s) |
| Solvent | Anhydrous Acetonitrile | Water content should be < 30 ppm, ideally < 10 ppm. | [4] |
| Recommended Concentration | 0.1 M | Recommended for both automated and manual synthesis. | [4][8] |
| Typical Concentration Range | 0.05 M - 0.2 M | Standard range used for most DNA/RNA synthesizers. | [4] |
| Approximate Conversion | 0.1 M ≈ 85.3 mg/mL | Based on a molecular weight of 852.93 g/mol for the dmf-protected variant. | [9] |
| Solution Stability | 2-3 days | On-instrument stability at ambient temperature. Storage at -10 to -30°C is recommended for the solid. | [9] |
Experimental Protocols
Protocol for Preparation of a Standard 0.1 M Solution
This protocol describes the standard procedure for preparing a this compound solution for use in an automated oligonucleotide synthesizer. The central principle is the strict exclusion of water.
Materials:
-
DMT-LNA-G (dmf) phosphoramidite
-
Anhydrous acetonitrile (DNA synthesis grade, < 30 ppm H₂O)
-
Syringe with a non-coring needle
-
Inert gas (Argon or Helium)
-
Appropriate synthesizer-compatible vial with a septum-sealed cap
Procedure:
-
Environment: Perform all manipulations in a dry, inert atmosphere (e.g., a glove box) or use techniques that minimize exposure to ambient air.
-
Amidite Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Transfer: Using a syringe, draw the required volume of anhydrous acetonitrile. It is best practice to flush the syringe with inert gas before drawing the solvent.
-
Dissolution: Carefully inject the acetonitrile into the vial containing the phosphoramidite.
-
Mixing: Gently swirl or vortex the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking to prevent shearing.
-
Installation: Once fully dissolved, the vial can be installed on the automated synthesizer. It is recommended to use the solution within 2-3 days for optimal performance.[9]
Generalized Protocol for Determining Maximum Solubility
As no published maximum solubility exists, this generalized protocol outlines a method to determine the saturation point of a phosphoramidite like DMT-LNA-G in acetonitrile at a specific temperature.
Materials:
-
DMT-LNA-G (dmf) phosphoramidite
-
Anhydrous acetonitrile
-
Temperature-controlled shaker or water bath
-
Small, sealable glass vials
-
Analytical balance
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 μm, PTFE)
Procedure:
-
Sample Preparation: Add a known, excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid so that some will visibly remain undissolved.
-
Solvent Addition: Add a precise volume of anhydrous acetonitrile to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature until the undissolved solid has settled.
-
Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe, being careful not to disturb the solid precipitate. Immediately filter the solution through a 0.2 μm syringe filter into a clean, pre-weighed container to remove any suspended microcrystals.
-
Concentration Measurement (Gravimetric Method):
-
Weigh the container with the filtered saturated solution.
-
Evaporate the acetonitrile under a stream of inert gas or in a vacuum oven at a low temperature.
-
Once the solvent is fully evaporated, weigh the container with the dried phosphoramidite residue.
-
Calculate the mass of the dissolved phosphoramidite per volume of acetonitrile to determine the solubility (e.g., in mg/mL).
-
-
Concentration Measurement (Spectrophotometric Method):
-
Create a standard curve by preparing a series of known, dilute concentrations of the phosphoramidite in acetonitrile.
-
Measure the absorbance of these standards at the λmax of the DMT cation (in an acidic solution) or the nucleoside itself.
-
Take a precise aliquot of the filtered saturated solution, dilute it accurately to fall within the range of the standard curve, and measure its absorbance.
-
Use the standard curve to calculate the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.
-
Mandatory Visualization: Workflow and Logical Relationships
The primary application of this compound is its incorporation into an oligonucleotide via the phosphoramidite solid-phase synthesis cycle. This four-step chemical process is repeated for each monomer added to the growing chain.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
References
- 1. atdbio.com [atdbio.com]
- 2. lcms.cz [lcms.cz]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
Methodological & Application
Application Notes and Protocols for DMT-LNA-G Phosphoramidite in Automated DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues featuring a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation. This structural constraint significantly enhances the binding affinity of LNA-containing oligonucleotides to complementary DNA and RNA targets. Consequently, LNA-modified oligonucleotides are invaluable tools in various research, diagnostic, and therapeutic applications, including antisense therapy, single nucleotide polymorphism (SNP) detection, and polymerase chain reaction (PCR) probes.[1]
This document provides a detailed protocol for the synthesis of DMT-LNA-G phosphoramidite (B1245037) and its subsequent use in automated solid-phase oligonucleotide synthesis. It also outlines the deprotection and purification procedures for the resulting LNA-modified oligonucleotides.
Synthesis of 5'-O-DMT-N2-dmf-LNA-Guanosine-3'-O-phosphoramidite
The synthesis of the DMT-LNA-G phosphoramidite monomer is a multi-step process that begins with the construction of the protected LNA-guanosine nucleoside, followed by phosphitylation of the 3'-hydroxyl group. The following is a representative protocol based on established convergent synthetic strategies.
Experimental Protocol: Synthesis of Protected LNA-Guanosine Nucleoside
A common strategy for the synthesis of the LNA guanine (B1146940) nucleoside involves the stereoselective coupling of a protected guanine derivative with a suitably modified furanose sugar, followed by intramolecular cyclization to form the characteristic bicyclic LNA structure.
Materials and Reagents:
-
1,2-di-O-acetyl-3,5-di-O-benzyl-4-C-hydroxymethyl-α/β-D-ribofuranose
-
N2-isobutyryl-O6-diphenylcarbamoyl-guanine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Sodium methoxide (B1231860) in methanol
-
Methanesulfonyl chloride (MsCl)
-
Pyridine, anhydrous
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Glycosylation: The protected furanose sugar is coupled with the silylated N2-isobutyryl-O6-diphenylcarbamoyl-guanine in the presence of a Lewis acid catalyst like TMSOTf in anhydrous DCM. This reaction forms the N-glycosidic bond.
-
Debenzylation and Mesylation: The benzyl (B1604629) protecting groups are removed, followed by selective mesylation of the primary 5'-hydroxyl group and the 2'-hydroxyl group using MsCl in pyridine.
-
Cyclization: The mesylated intermediate is treated with a strong base, such as sodium hydride in anhydrous THF, to induce intramolecular cyclization, forming the 2'-O,4'-C-methylene bridge characteristic of LNA.
-
Deprotection and N-protection exchange: The remaining protecting groups (acetyl and diphenylcarbamoyl) are removed. The exocyclic amine of guanine is then protected with a dimethylformamidine (dmf) group.
-
5'-O-DMT Protection: The primary 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting the nucleoside with DMT-Cl in the presence of a base like pyridine.
-
Purification: The resulting 5'-O-DMT-N2-dmf-LNA-guanosine is purified by silica gel column chromatography.
Experimental Protocol: Phosphitylation of the Protected LNA-Guanosine Nucleoside
The final step in the synthesis of the phosphoramidite is the phosphitylation of the 3'-hydroxyl group of the protected LNA-guanosine nucleoside.
Materials and Reagents:
-
5'-O-DMT-N2-dmf-LNA-guanosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: The purified 5'-O-DMT-N2-dmf-LNA-guanosine is dissolved in anhydrous DCM.
-
Phosphitylation: N,N-Diisopropylethylamine (DIPEA) is added to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred at room temperature under an inert atmosphere.
-
Workup and Purification: The reaction is quenched, and the crude product is purified by silica gel column chromatography. The purified phosphoramidite is then precipitated into hexane to yield the final product as a white foam.
Automated Synthesis of LNA-Containing Oligonucleotides
The incorporation of this compound into oligonucleotides is performed on an automated DNA synthesizer using standard phosphoramidite chemistry.[1] However, due to the sterically hindered nature of LNA monomers, modifications to the standard synthesis cycle are required to ensure high coupling efficiencies.[1]
Synthesis Cycle Parameters
The standard phosphoramidite cycle consists of four steps: deblocking, coupling, capping, and oxidation. For LNA monomers, the coupling and oxidation steps require longer reaction times compared to standard DNA phosphoramidites.
| Step | Reagent/Action | Standard DNA Time | Recommended LNA Time |
| Deblocking | Trichloroacetic acid (TCA) in DCM | 60-120 seconds | 60-120 seconds |
| Coupling | LNA phosphoramidite + Activator | 30-60 seconds | 180-300 seconds [1] |
| Capping | Acetic anhydride/N-methylimidazole | 30-60 seconds | 30-60 seconds |
| Oxidation | Iodine/Water/Pyridine | 30 seconds | 45-60 seconds [1] |
Recommended Coupling Times for Different Synthesizers
| Synthesizer Model | Recommended Coupling Time for LNA |
| ABI Synthesizers | 180 seconds[1] |
| Expedite Synthesizers | 250 seconds[1] |
| Other Models | 3-5 minutes (consult manufacturer's recommendations) |
Deprotection and Cleavage of LNA-Containing Oligonucleotides
Following solid-phase synthesis, the oligonucleotide must be cleaved from the support and all protecting groups removed. Standard deprotection protocols are generally effective for LNA-containing oligonucleotides.[1]
Standard Deprotection Protocol
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | A widely used standard method. |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 10-15 minutes | A much faster deprotection method.[2][3] Caution is advised when deprotecting oligonucleotides containing Me-Bz-C-LNA with methylamine, as it can lead to an N4-methyl modification.[1] |
Purification of LNA-Containing Oligonucleotides
Crude LNA-containing oligonucleotides can be purified using the same methods employed for standard DNA, such as High-Performance Liquid Chromatography (HPLC).[1] Both ion-exchange and reverse-phase HPLC are suitable methods.
Reverse-Phase HPLC Purification Protocol
| Parameter | Condition |
| Column | C18 silica-based |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA) in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | A linear gradient of increasing acetonitrile concentration |
| Detection | UV at 260 nm |
Diagrams
Caption: Workflow for the synthesis of this compound and its use in automated oligonucleotide synthesis.
Caption: Mechanism of action of an LNA gapmer antisense oligonucleotide via RNase H-mediated cleavage of target mRNA.
References
Application Notes and Protocols for LNA-G Phosphoramidite in Antisense Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Locked Nucleic Acid (LNA)-G phosphoramidite (B1245037) in the synthesis of antisense oligonucleotides (ASOs). LNA modifications offer significant advantages for therapeutic and research applications by enhancing the properties of oligonucleotides.
Introduction to LNA-G Phosphoramidite
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This conformational rigidity pre-organizes the oligonucleotide for hybridization, leading to several beneficial properties. The incorporation of LNA monomers, including LNA-G, into antisense oligonucleotides results in significantly increased binding affinity to complementary DNA and RNA targets, enhanced nuclease resistance, and improved thermal stability.[3][4][5]
LNA-containing oligonucleotides, often designed as "gapmers" with a central DNA region flanked by LNA wings, can effectively mediate the degradation of target mRNA via RNase H activity.[6][7] The enhanced stability and binding affinity of LNA ASOs translate to increased potency and duration of action in both in vitro and in vivo settings.[8][9]
Key Advantages of LNA-Modified Antisense Oligonucleotides
Incorporating LNA-G and other LNA phosphoramidites into antisense oligonucleotides provides the following benefits:
-
Enhanced Binding Affinity: LNA modifications significantly increase the melting temperature (Tm) of the oligonucleotide duplex, with each LNA monomer contributing an increase of 2-8°C.[2][10] This allows for the use of shorter oligonucleotides while maintaining high affinity.
-
Increased Nuclease Resistance: The locked ribose structure provides steric hindrance to nucleases, leading to a longer half-life in serum and cellular environments compared to unmodified DNA or even phosphorothioate (B77711) (PS)-modified oligonucleotides.[5][7][8]
-
Improved Specificity: The high binding affinity allows for excellent discrimination against mismatched sequences, reducing off-target effects.[10][11]
-
Potent In Vivo Activity: LNA ASOs have demonstrated robust gene silencing in various tissues and animal models, highlighting their therapeutic potential.[9][12]
-
Versatile Design Options: LNA phosphoramidites can be incorporated into various ASO designs, including gapmers and mixmers, to fine-tune their mechanism of action and therapeutic properties.[3]
Quantitative Data Summary
The following tables summarize the quantitative impact of LNA modifications on oligonucleotide properties based on published data.
Table 1: Thermal Stability (Tm) Enhancement by LNA Incorporation
| Oligonucleotide Type | Modification | Tm Increase per LNA Monomer (°C) | Reference |
| DNA/LNA hybrid | Single LNA incorporation | 2 - 8 | [10] |
| DNA/LNA hybrid | Single LNA incorporation | 1.5 - 4 | [6] |
| DNA/LNA hybrid | Multiple LNA incorporations | Approx. 8 | [13] |
Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides
| Oligonucleotide Type | Modification | Half-life in Human Serum (hours) | Reference |
| Unmodified DNA | Phosphodiester | ~1.5 | [6] |
| DNA | Phosphorothioate | 10 | [6] |
| 2'-O-methyl gapmer | Phosphodiester | 12 | [6] |
| Chimeric LNA/DNA | Phosphodiester | ~15 | [6] |
Experimental Protocols
Protocol 1: Automated Synthesis of LNA-Containing Oligonucleotides
This protocol outlines the steps for the automated solid-phase synthesis of LNA-containing oligonucleotides using standard phosphoramidite chemistry with minor modifications.[14][15][16]
Materials:
-
LNA-G(dmf)-CE Phosphoramidite and other LNA and DNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Washing solvent (anhydrous acetonitrile)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation:
-
Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.
-
Install the reagents on the automated synthesizer.
-
Program the desired oligonucleotide sequence, ensuring correct placement of LNA and DNA bases.
-
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction. Each cycle of nucleotide addition consists of the following steps:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide with the deblocking solution.
-
Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the free 5'-hydroxyl group. Note: A longer coupling time (e.g., 180-250 seconds) is recommended for LNA phosphoramidites due to their increased steric hindrance.[15]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage using the oxidizing solution. Note: A longer oxidation time (e.g., 45 seconds) is recommended after LNA coupling.[15]
-
-
Repeat: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.
-
Final Deblocking: The terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
Protocol 2: Cleavage and Deprotection
Procedure:
-
Transfer the CPG solid support with the synthesized oligonucleotide to a sealed vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate at 55°C for 16 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[17] Caution: Avoid using methylamine (B109427) for deprotection if 5-Me-Bz-C-LNA is present to prevent side reactions.[15]
-
Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide (B78521) using a centrifugal evaporator.
Protocol 3: Purification of LNA-Containing Oligonucleotides
Procedure:
-
Resuspend the crude oligonucleotide pellet in nuclease-free water.
-
Purify the DMT-on oligonucleotide using reversed-phase high-performance liquid chromatography (RP-HPLC).[17]
-
Collect the fractions corresponding to the full-length, DMT-on product.
-
Remove the DMT group by treatment with an acidic solution (e.g., 80% acetic acid).
-
Desalt the purified oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.[15][17]
Protocol 4: Characterization of LNA-Containing Oligonucleotides
Procedure:
-
Mass Spectrometry: Confirm the identity and purity of the synthesized oligonucleotide by electrospray ionization-mass spectrometry (ESI-MS).
-
UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide by measuring its absorbance at 260 nm.
-
Melting Temperature (Tm) Analysis:
-
Anneal the LNA-containing oligonucleotide with its complementary RNA or DNA target.
-
Measure the change in absorbance at 260 nm as a function of temperature using a UV spectrophotometer equipped with a thermal controller.
-
The Tm is the temperature at which 50% of the duplex has dissociated.
-
Visualizations
Caption: Workflow for LNA Antisense Oligonucleotide Synthesis and Analysis.
Caption: Mechanism of Action for LNA Gapmer Antisense Oligonucleotides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of locked nucleic acid oligonucleotides to add functionality to plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. synoligo.com [synoligo.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Locked Nucleic Acid Antisense Oligonucleotide (LNA) Silences PCSK9 and Enhances LDLR Expression In Vitro and In Vivo | PLOS One [journals.plos.org]
- 10. Custom LNA Oligonucleotides [qiagen.com]
- 11. genelink.com [genelink.com]
- 12. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 14. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 17. academic.oup.com [academic.oup.com]
Application Notes: Design and Application of LNA-Modified Primers for Allele-Specific PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allele-specific PCR (AS-PCR) is a powerful technique for the detection of single nucleotide polymorphisms (SNPs) and mutations. The specificity of this method relies on the design of primers that can discriminate between different alleles, typically by having the 3'-end of the primer correspond to the polymorphic site. However, conventional DNA primers can sometimes lack the necessary specificity, leading to false-positive results. The incorporation of Locked Nucleic Acid (LNA) nucleotides into allele-specific primers dramatically enhances their discriminatory power, leading to more robust and reliable assays.[1][2]
LNA is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[3][4] This constrained structure increases the binding affinity (higher melting temperature, Tm) of the LNA-containing oligonucleotide to its complementary target sequence and significantly improves mismatch discrimination.[3][5][6] These properties make LNA-modified primers ideal for applications requiring high specificity, such as the detection of low-frequency mutations in cancer research or the accurate genotyping of SNPs.[7][8]
Key Advantages of LNA-Modified Primers in Allele-Specific PCR
-
Enhanced Specificity and Discriminatory Power: LNA modifications dramatically improve the ability of a primer to discriminate between a perfect match and a mismatch at the polymorphic site.[1][2][5] This is due to the significant destabilization of the primer-template duplex caused by a mismatch when LNA bases are incorporated, often resulting in a large difference in melting temperature (ΔTm) of around 20°C.[1]
-
Increased Sensitivity: The high binding affinity of LNA-modified primers allows for the use of shorter primer designs while maintaining a high melting temperature. This can lead to increased sensitivity in detecting low-abundance targets.[1][9]
-
Robust Assay Performance: Assays utilizing LNA-modified primers often function under a wider range of PCR conditions, making them more robust and reproducible.[2]
-
Improved Multiplexing Capabilities: The enhanced specificity of LNA primers simplifies the design and optimization of multiplex AS-PCR assays, allowing for the simultaneous detection of multiple SNPs or mutations.[5]
Design Guidelines for LNA-Modified Allele-Specific Primers
Effective design of LNA-modified primers is crucial for successful allele-specific PCR. The following guidelines are based on established principles and experimental observations.
General Primer Design Considerations:
-
Primer Length: Typically, primers are 18-25 nucleotides in length.
-
GC Content: Aim for a GC content between 30-60%.[10]
-
Melting Temperature (Tm): The Tm of primer pairs should be similar. Each LNA modification increases the Tm by approximately 2-8°C.[10]
-
Avoid Secondary Structures: Check for potential self-dimers and hairpins using appropriate software. Avoid complementarity between LNA-containing oligonucleotides in the assay.[10]
-
Avoid Runs of Identical Nucleotides: Avoid stretches of more than three Gs or Cs.[10]
LNA Placement for Allele Specificity:
The strategic placement of LNA bases is the most critical aspect of the design.
-
At the Polymorphic Site: Placing an LNA base directly at the 3'-end of the primer corresponding to the SNP or mutation provides the highest discriminatory power.[2][10]
-
Near the 3'-End: An alternative strategy is to place the LNA nucleotide one position away from the 3'-end (3'-1 position).[1][10] This can sometimes improve PCR efficiency compared to a 3'-terminal LNA, while still offering excellent mismatch discrimination.[1]
-
Internal LNA Placement: Incorporating one to a few LNA residues centrally within the primer can also enhance specificity and increase the maximum annealing temperature.[11]
-
Number of LNA Modifications: Avoid stretches of more than four consecutive LNA bases, as this can lead to excessively tight binding.[10] For a typical 18-mer primer, it is recommended not to exceed 8 LNA bases in total.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of LNA-modified primers in allele-specific PCR.
Table 1: Performance Characteristics of LNA-Modified Primers
| Parameter | Value/Observation | Reference |
| Analytical Sensitivity | As low as 0.1% for detecting mutated DNA in a wild-type background. | [7][8] |
| ΔTm (Match vs. Mismatch) | Often around 20°C for single mismatches with LNA probes. | [1] |
| Tm Increase per LNA | Approximately 2-8°C per LNA modification. | [10] |
| Specificity (ASLNAqPCR) | 100% specificity reported in a study with 300 samples. | [7][8] |
Table 2: Comparison of LNA-modified vs. Unmodified DNA Primers
| Feature | LNA-Modified Primers | Unmodified DNA Primers | Reference |
| Specificity | Dramatically improved, consistently low mismatch product formation. | Prone to false-positive amplicons with certain mismatches. | [2] |
| Sensitivity | High, allows for shorter primer designs. | Dependent on primer length and sequence context. | [1] |
| Assay Robustness | Functions under a wide window of PCR conditions. | More sensitive to variations in PCR conditions. | [2] |
| Multiplexing | Simplified design and optimization. | Complex design and optimization process. | [5] |
Experimental Protocols
Protocol 1: Allele-Specific Quantitative PCR using LNA-Modified Primers (ASLNAqPCR)
This protocol is adapted from the Allele Specific Locked Nucleic Acid quantitative PCR (ASLNAqPCR) method for detecting KRAS and BRAF mutations.[7][8]
1. Primer Design:
- Design a forward primer specific for the mutation of interest, incorporating an LNA base at the 3'-end corresponding to the mutation.
- Design a common reverse primer.
- For quantification, a wild-type specific forward primer can also be designed.
- Optionally, an LNA-modified beacon probe can be included for enhanced specificity.[7]
2. Reaction Setup:
| Component | Final Concentration |
| 2x TaqMan Master Mix | 1x |
| Forward Primer (LNA-modified) | 200 - 900 nM |
| Reverse Primer | 200 - 900 nM |
| LNA Probe (optional) | 100 - 250 nM |
| Template DNA | 1 - 100 ng |
| Nuclease-free water | to final volume |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40-45 |
| Annealing/Extension | 60°C | 1 minute |
4. Data Analysis:
- Determine the cycle threshold (Ct) values for the mutant and wild-type reactions.
- The relative quantification of the mutation can be calculated using the ΔCt method.
Protocol 2: Genotyping of a Single Nucleotide Polymorphism (SNP) using LNA-Modified Primers and Gel Electrophoresis
This protocol provides a basic framework for SNP genotyping using LNA-modified primers with end-point analysis.[2]
1. Primer Design:
- Design two allele-specific forward primers, one for each allele. The 3'-terminal nucleotide of each primer should correspond to the SNP, and this position should be an LNA base.
- Design a common reverse primer.
2. PCR Reaction Setup:
- Set up two separate PCR reactions for each sample, one with the forward primer for allele 1 and the other with the forward primer for allele 2.
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dNTPs | 200 µM each |
| Allele-specific Forward Primer (LNA) | 0.5 µM |
| Common Reverse Primer | 0.5 µM |
| Taq DNA Polymerase | 1-2.5 units |
| Template DNA | 20-50 ng |
| MgCl₂ | 1.5 - 6 mM (optimization may be required) |
| Nuclease-free water | to final volume |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5-7 minutes | 1 |
| Denaturation | 94°C | 30 seconds | 30-35 |
| Annealing | 55-65°C (optimize based on primer Tm) | 30 seconds | |
| Extension | 72°C | 30 seconds | |
| Final Extension | 72°C | 5-10 minutes | 1 |
4. Analysis:
- Analyze the PCR products by agarose (B213101) gel electrophoresis.
- The presence of a band in a specific reaction indicates the presence of that allele. A heterozygous sample will show a band in both reactions.
Visualizations
Caption: Workflow for designing LNA-modified allele-specific primers.
Caption: Mechanism of LNA-enhanced allele-specific PCR.
References
- 1. SNP Detection [qiagen.com]
- 2. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Allele Specific Locked Nucleic Acid Quantitative PCR (ASLNAqPCR): An Accurate and Cost-Effective Assay to Diagnose and Quantify KRAS and BRAF Mutation | PLOS One [journals.plos.org]
- 8. Allele specific locked nucleic acid quantitative PCR (ASLNAqPCR): an accurate and cost-effective assay to diagnose and quantify KRAS and BRAF mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 10. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 11. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNA-G Phosphoramidite in In Situ Hybridization Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Locked Nucleic Acid (LNA) Technology
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs containing a methylene (B1212753) bridge that connects the 2' oxygen of the ribose ring with the 4' carbon. This bridge "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This structural modification pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability and binding affinity of LNA oligonucleotides when hybridized to their complementary DNA or RNA targets.[1][2][3] LNA-G phosphoramidite (B1245037) is the building block used in automated oligonucleotide synthesis to incorporate guanine (B1146940) LNA bases into a probe sequence. The enhanced hybridization properties of LNA-containing probes make them exceptionally well-suited for demanding applications such as in situ hybridization (ISH).[1][4]
Application Notes
Principles of LNA Probes
The defining feature of LNA is its locked ribose structure, which results in several advantageous properties for hybridization probes. The locked conformation enhances base stacking and increases the melting temperature (Tm) of the probe-target duplex.[3] Each incorporation of an LNA monomer can increase the Tm by 2-8°C, allowing for the design of shorter probes with higher specificity.[5][] These shorter probes often exhibit better tissue penetration and can be designed to target specific RNA splice variants or discriminate between closely related sequences, such as single nucleotide polymorphisms (SNPs).[7][8]
Advantages of LNA-G Probes in ISH
The use of LNA-G phosphoramidites to synthesize ISH probes offers several distinct advantages over traditional DNA probes:
-
Increased Thermal Stability and Binding Affinity: The higher melting temperature allows for more stringent hybridization and washing conditions, which significantly reduces off-target binding and background noise.[1][5]
-
Enhanced Specificity and Mismatch Discrimination: LNA probes can more effectively discriminate between perfectly matched and mismatched target sequences, making them ideal for allele-specific detection.[4]
-
Improved Signal-to-Noise Ratio: The combination of higher binding affinity and reduced background results in a superior signal-to-noise ratio, enabling the detection of low-abundance RNA targets.[1][9]
-
Shorter Probe Design: The increased stability allows for the use of shorter probes (typically 14-24 nucleotides), which can improve accessibility to target sites within the complex cellular environment.[7][8]
-
Nuclease Resistance: The modified backbone of LNA confers a degree of resistance to nuclease degradation, enhancing probe stability in biological samples.[5][]
Probe Design Guidelines
Effective LNA probe design is critical for successful in situ hybridization. The following guidelines should be considered:
-
Probe Length: LNA-containing probes are typically shorter than their DNA counterparts, generally ranging from 15 to 25 nucleotides.[8]
-
LNA Content and Placement: The number and position of LNA bases should be optimized to achieve the desired melting temperature and specificity. It is generally recommended to avoid stretches of more than four consecutive LNA bases.[8] For SNP detection, placing an LNA base at the site of the mutation can enhance discrimination.[8]
-
GC Content: Aim for a GC content between 30% and 60%.[8]
-
Melting Temperature (Tm): The desired Tm can be fine-tuned by adjusting the number of LNA modifications. A higher Tm allows for more stringent hybridization conditions.[]
-
Self-complementarity: Probes should be designed to avoid self-dimerization or the formation of stable hairpin structures.[8]
-
Labeling: Probes can be labeled with a variety of molecules for detection, including fluorophores (e.g., FAM, Cy3, Cy5), biotin, or digoxigenin (B1670575) (DIG).[]
Applications in Research and Drug Development
The superior performance of LNA-ISH probes makes them valuable tools in various research and development areas:
-
Cancer Research: LNA-ISH is used for the detection and localization of oncogenic RNAs, non-coding RNAs (like microRNAs and lncRNAs), and specific gene mutations in tumor biopsies.[10] This aids in biomarker discovery, validation, and understanding tumor heterogeneity.
-
Neuroscience: The high sensitivity of LNA probes allows for the visualization of gene expression patterns in the brain with high cellular resolution.
-
Developmental Biology: LNA-ISH is employed to study the spatial and temporal expression of genes during embryonic development.[7]
-
Infectious Disease Research: The technology can be used to detect and identify viral or bacterial RNAs within infected cells and tissues.
-
Drug Development: LNA-ISH can be utilized to assess the efficacy of RNA-targeting therapeutics by visualizing the target RNA levels and distribution in tissues before and after treatment. It is also instrumental in studying the biodistribution and cellular uptake of oligonucleotide-based drugs.
Quantitative Data
Table 1: Melting Temperature (Tm) Comparison of LNA vs. DNA Probes
| Probe Type | Sequence (5' to 3') | Target | Tm (°C) |
| DNA | GTCACATA | DNA | 24.3 |
| LNA/DNA Hybrid | GTCACATA (LNA bases underlined) | DNA | 43.1 |
| Full LNA | GTCACATA | DNA | 59.8 |
| DNA | ATGCATGC | DNA | 28.5 |
| LNA/DNA Hybrid | ATGCATGC (LNA bases underlined) | DNA | 45.8 |
| Full LNA | ATGCATGC | DNA | 63.2 |
Data is illustrative and based on published studies comparing DNA and LNA duplex stability.[11][12]
Table 2: Performance Comparison of LNA vs. DNA Probes in ISH
| Parameter | DNA Probe | LNA Probe | Fold Improvement |
| Relative Fluorescence Intensity | |||
| Probe Eco468 | 1 | 22 | 22x[4] |
| Probe Eco621 | 1 | 8.6 | 8.6x[4] |
| Probe Eco1068 | 1 | 2.3 | 2.3x[4] |
| Signal-to-Noise Ratio | |||
| At 30% Formamide (B127407) | ~2.5 | ~6.0 | ~2.4x[9] |
| At 60% Formamide | ~1.5 | ~7.5 | ~5.0x[9] |
Experimental Protocols
Protocol 1: Automated Synthesis of LNA-G Oligonucleotide Probes
This protocol outlines the general steps for synthesizing an LNA-containing oligonucleotide probe using the phosphoramidite method on an automated DNA/RNA synthesizer. LNA phosphoramidites are commercially available and can be used in the same manner as standard DNA or RNA phosphoramidites.[2]
Materials:
-
LNA-G phosphoramidite and other required LNA/DNA phosphoramidites (A, C, T)
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., tetrazole or a more modern activator)
-
Capping solutions (A and B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Acetonitrile (synthesis grade)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Synthesizer Setup:
-
Install the LNA-G and other phosphoramidite vials on the synthesizer.
-
Ensure all other reagent bottles are filled with fresh solutions.
-
Install the CPG column with the first base of the sequence.
-
-
Automated Synthesis Cycle (repeated for each base):
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support by washing with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling step.
-
Step 2: Coupling: The LNA-G phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling cycles, thus minimizing the formation of (n-1) shortmer sequences.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).
-
Cleavage and Deprotection:
-
The CPG column is removed from the synthesizer.
-
The oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature.
-
-
Purification:
-
The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. Reverse-phase HPLC is commonly used for DMT-on purification.
-
After purification, the DMT group is removed, and the final probe is desalted.
-
-
Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and by UV spectrophotometry to determine the concentration.
Protocol 2: In Situ Hybridization using LNA-G Probes on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general workflow for performing ISH on FFPE tissue sections. Optimization of incubation times and temperatures may be required depending on the tissue type and the specific probe sequence.
Materials:
-
FFPE tissue sections (4-6 µm thick) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 85%, 70%)
-
DEPC-treated water
-
Phosphate-buffered saline (PBS)
-
Proteinase K
-
Hybridization buffer
-
Labeled LNA probe
-
Stringent wash solutions (e.g., SSC buffers)
-
Detection reagents (e.g., anti-DIG-AP antibody and NBT/BCIP substrate for DIG-labeled probes, or fluorescent mounting medium with DAPI for fluorescently labeled probes)
-
Humidified hybridization chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 85% (5 minutes), 70% (5 minutes).
-
Rinse in DEPC-treated water (2 x 5 minutes).
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for a pre-optimized time (e.g., 5-15 minutes). The time is critical and tissue-dependent.
-
Wash in PBS (2 x 5 minutes).
-
-
Pre-hybridization:
-
Incubate slides in hybridization buffer for at least 1 hour at the hybridization temperature in a humidified chamber. This step blocks non-specific binding sites.
-
-
Hybridization:
-
Dilute the LNA probe in pre-warmed hybridization buffer to the desired concentration.
-
Denature the probe by heating at 80-95°C for 5 minutes, then immediately chill on ice.
-
Remove the pre-hybridization buffer from the slides and add the probe solution.
-
Cover with a coverslip, avoiding air bubbles.
-
Incubate overnight in a humidified chamber at the optimized hybridization temperature (typically 30°C below the RNA Tm).[13]
-
-
Stringent Washes:
-
Carefully remove the coverslips.
-
Perform a series of washes with stringent wash buffers at elevated temperatures to remove non-specifically bound probes. An example wash series could be:
-
2x SSC at the hybridization temperature (2 x 10 minutes).
-
0.5x SSC at the hybridization temperature (2 x 10 minutes).
-
0.2x SSC at room temperature (2 x 5 minutes).
-
-
-
Detection (for DIG-labeled probes):
-
Block with a blocking solution (e.g., 2% sheep serum in PBST) for 1 hour at room temperature.
-
Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody diluted in blocking solution, typically overnight at 4°C.
-
Wash in PBST (3 x 10 minutes).
-
Equilibrate in detection buffer.
-
Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.
-
Stop the reaction by washing in DEPC-treated water.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain like Nuclear Fast Red, if desired.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging:
-
Visualize and capture images using a bright-field microscope. For fluorescent probes, use a fluorescence microscope with the appropriate filter sets.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient tissue permeabilization | Optimize Proteinase K digestion time and concentration.[14] |
| RNA degradation | Use RNase-free reagents and techniques. Ensure proper tissue fixation.[15] | |
| Suboptimal hybridization temperature | Lower the hybridization temperature in small increments.[14] | |
| Probe concentration too low | Increase the probe concentration.[16] | |
| High Background | Insufficiently stringent washes | Increase the temperature or decrease the salt concentration of the post-hybridization washes.[17] |
| Non-specific probe binding | Increase the formamide concentration in the hybridization buffer.[14] | |
| Probe concentration too high | Decrease the probe concentration.[14] | |
| Poor Tissue Morphology | Over-digestion with Proteinase K | Reduce the digestion time or enzyme concentration.[14] |
| Harsh tissue processing | Ensure gentle handling of slides during washes. |
Visualizations
Caption: LNA-ISH Workflow in Cancer Biomarker Discovery.
Caption: EGFR Signaling Pathway and a Potential LNA-ISH Target.
References
- 1. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. Spectral imaging and nucleic acid mimics fluorescence in situ hybridization (SI-NAM-FISH) for multiplex detection of clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 7. LNA-based in situ hybridization detection of mRNAs in embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. In situ hybridization detection of miRNA using LNA™ oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 15. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Synthesis of LNA-Gapmers using DMT-LNA-G Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) gapmers are a class of antisense oligonucleotides (ASOs) that have garnered significant attention in research and therapeutic development due to their enhanced target affinity and nuclease resistance.[1][2][3] These chimeric oligonucleotides typically consist of a central "gap" of DNA nucleotides flanked by LNA-modified wings.[2][3] The LNA modifications confer high binding affinity to complementary RNA targets, while the DNA gap is designed to recruit RNase H, an endogenous enzyme that cleaves the RNA strand of the DNA-RNA heteroduplex, leading to target mRNA degradation and subsequent gene silencing.[2][3]
The synthesis of LNA-gapmers is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a robust and well-established method for oligonucleotide synthesis.[2][4] This document provides detailed application notes and protocols for the synthesis of LNA-gapmers with a specific focus on the incorporation of 5'-O-(4,4'-Dimethoxytrityl)-N2-(N,N-dimethylformamidine)-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-LNA-G(dmf) phosphoramidite).
Materials and Reagents
Solid Support
Controlled Pore Glass (CPG) is a commonly used solid support for oligonucleotide synthesis. The pore size of the CPG should be selected based on the desired length of the oligonucleotide, with larger pore sizes being suitable for longer sequences.[5]
Phosphoramidites
-
DMT-LNA-G(dmf) Phosphoramidite: The key building block for incorporating LNA-G residues. The dimethylformamidine (dmf) group protects the exocyclic amine of guanine.
-
Standard DNA Phosphoramidites: DMT-dA(bz), DMT-dC(ac), DMT-dT phosphoramidites for the DNA gap.
-
Other LNA Phosphoramidites: DMT-LNA-A(bz), DMT-LNA-C(ac), DMT-LNA-T phosphoramidites for the LNA wings.
Synthesis Reagents
A comprehensive list of reagents required for the automated synthesis cycle is provided in the table below. All reagents should be of high purity and anhydrous where specified.
| Reagent | Function | Typical Concentration |
| Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Detritylation (removal of DMT group) | 3% (v/v) |
| Acetonitrile (anhydrous) | Solvent for phosphoramidites and activator | - |
| Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)) | Catalyzes the coupling reaction | 0.25 - 0.7 M |
| Capping Reagent A (Acetic Anhydride/Pyridine/THF) | Acetylates unreacted 5'-hydroxyl groups | Varies by synthesizer |
| Capping Reagent B (N-Methylimidazole/THF) | Catalyzes the capping reaction | Varies by synthesizer |
| Oxidizer (Iodine in THF/Water/Pyridine) | Oxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triester | 0.02 - 0.1 M |
Post-Synthesis Reagents
| Reagent | Function |
| Ammonium Hydroxide (30%) or a mixture of Ammonium Hydroxide and Methylamine (AMA) | Cleavage from solid support and deprotection of nucleobases and phosphate groups |
| Triethylammonium Acetate (TEAA) buffer | Mobile phase for reverse-phase HPLC |
| Acetonitrile (HPLC grade) | Mobile phase for reverse-phase HPLC |
| Sodium Perchlorate or Sodium Chloride | Mobile phase for ion-exchange HPLC |
| Tris-HCl buffer | Mobile phase for ion-exchange HPLC |
Experimental Protocols
Automated Solid-Phase Synthesis
The synthesis of LNA-gapmers is performed on an automated DNA/RNA synthesizer following the standard phosphoramidite cycle. The synthesis proceeds in the 3' to 5' direction.[4][6]
References
- 1. Unveiling the intricacy of gapmer oligonucleotides through advanced tandem mass spectrometry approaches and scan accumulation for 2DMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. qiagen.com [qiagen.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. atdbio.com [atdbio.com]
- 6. ymc.co.jp [ymc.co.jp]
Application Notes and Protocols for the Deprotection of Oligonucleotides Containing LNA-G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in research and drug development due to their exceptional binding affinity and specificity towards target RNA molecules. The incorporation of LNA monomers, such as LNA-G, significantly enhances the thermal stability of duplexes, making them potent antisense oligonucleotides, siRNAs, and diagnostic probes.
The synthesis of LNA-containing oligonucleotides follows standard phosphoramidite (B1245037) chemistry. However, the final deprotection step, which involves the removal of protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage from the solid support, is critical to obtaining a high-purity, functional final product. Incomplete deprotection can lead to the presence of adducts and other impurities, compromising the efficacy and safety of the oligonucleotide.
This application note provides detailed protocols for the deprotection of oligonucleotides containing LNA-G, covering standard, fast, and mild deprotection strategies. It also includes a summary of quantitative data to aid in the selection of the most appropriate method based on the specific requirements of the oligonucleotide and its application.
Protecting Groups for Luanosine (G) in Oligonucleotide Synthesis
The choice of the protecting group for the exocyclic amine of guanosine (B1672433) is a critical factor that dictates the required deprotection conditions. The most common protecting groups for guanosine phosphoramidites are:
-
Isobutyryl (iBu): A standard protecting group that requires relatively harsh deprotection conditions (prolonged heating in ammonium (B1175870) hydroxide).
-
Dimethylformamidine (dmf): A more labile protecting group that allows for faster deprotection under milder conditions.
-
Acetyl (Ac): Compatible with a wide range of deprotection conditions, including the ultra-fast AMA (Ammonium Hydroxide (B78521)/Methylamine) method.
The selection of the appropriate LNA-G phosphoramidite with a specific protecting group is the first step in designing a successful synthesis and deprotection strategy.
Experimental Protocols
The following are detailed protocols for the deprotection of oligonucleotides containing LNA-G. The choice of protocol will depend on the protecting group used for the LNA-G and other nucleobases in the sequence, as well as the presence of any other sensitive modifications.
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for oligonucleotides synthesized with standard protecting groups, including iBu-dG.
Reagents and Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Screw-cap vials
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Securely cap the vial and ensure a tight seal.
-
Incubate the vial at 55°C for 8-16 hours.
-
Allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac or by lyophilization.
-
Resuspend the purified oligonucleotide in an appropriate buffer or sterile water.
Protocol 2: Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)
This protocol is recommended for oligonucleotides synthesized with dmf-G or Ac-G protecting groups. It significantly reduces the deprotection time.[1][2][3] Note: Do not use this method if your sequence contains Bz-dC, as it can lead to transamination. Use Ac-dC instead.[1][4][5]
Reagents and Materials:
-
Oligonucleotide synthesized on solid support
-
AMA solution (1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)
-
Screw-cap vials
-
Heating block or water bath
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of freshly prepared AMA solution to the vial.
-
Securely cap the vial.
-
Incubate the vial at 65°C for 10-15 minutes.[6]
-
Allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of 50% acetonitrile in water and combine with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac or lyophilization.
-
Resuspend the oligonucleotide in the desired buffer.
Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol (B129727)
This protocol is designed for oligonucleotides containing base-labile modifications that are not stable to ammonium hydroxide or AMA. This method requires the use of "UltraMild" phosphoramidites with phenoxyacetyl (Pac) or acetyl (Ac) protecting groups.
Reagents and Materials:
-
Oligonucleotide synthesized on solid support with UltraMild protecting groups
-
0.05 M Potassium Carbonate (K₂CO₃) in methanol
-
Screw-cap vials
-
Room temperature shaker
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol.
-
Cap the vial and incubate at room temperature with gentle shaking for 4 hours.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of methanol and combine with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac.
-
Resuspend the oligonucleotide in the desired buffer.
Data Presentation: Comparison of Deprotection Protocols
The following tables summarize the typical conditions and outcomes for the different deprotection protocols. The purity and yield are dependent on the sequence, length, and other modifications present in the oligonucleotide.
| Protecting Group on LNA-G | Deprotection Reagent | Temperature (°C) | Time | Compatibility Notes |
| Isobutyryl (iBu) | Concentrated NH₄OH | 55 | 8-16 hours | Standard conditions. Not suitable for base-labile modifications. |
| Dimethylformamidine (dmf) | Concentrated NH₄OH | 55 | 4 hours | Faster than iBu deprotection with standard reagent. |
| Dimethylformamidine (dmf) | AMA | 65 | 10-15 minutes | Rapid deprotection. Requires Ac-dC. |
| Acetyl (Ac) | AMA | 65 | 10-15 minutes | Ultra-fast deprotection. Requires Ac-dC. |
| Pac/Ac (UltraMild) | 0.05 M K₂CO₃ in MeOH | Room Temp. | 4 hours | For highly sensitive modifications. |
| Deprotection Method | Typical Purity (RP-HPLC) | Typical Yield | Advantages | Disadvantages |
| Standard (NH₄OH) | >85% | Good | Well-established, reliable for standard oligos. | Long incubation time, harsh conditions. |
| Fast (AMA) | >90% | Good | Significantly reduces deprotection time. | Not compatible with all protecting groups (e.g., Bz-dC). |
| Mild (K₂CO₃/MeOH) | >90% | Good | Protects sensitive modifications. | Requires special "UltraMild" phosphoramidites. |
Experimental Workflow and Quality Control
A robust workflow is essential for the successful synthesis and purification of high-quality LNA-G containing oligonucleotides. The following diagram illustrates a typical workflow from synthesis to final quality control.
Quality Control:
Following deprotection and purification, it is crucial to perform quality control to assess the purity and identity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or ion-exchange (IEX-HPLC) is used to determine the purity of the oligonucleotide. The chromatogram should show a single major peak corresponding to the full-length product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product, ensuring that the correct sequence has been synthesized and is fully deprotected. Incomplete deprotection will result in adducts with higher masses.[7]
Conclusion
The successful deprotection of oligonucleotides containing LNA-G is a critical step in obtaining high-quality material for research and therapeutic applications. The choice of deprotection protocol should be carefully considered based on the protecting groups used during synthesis and the presence of any sensitive moieties in the oligonucleotide. By following the detailed protocols and workflow outlined in this application note, researchers can confidently produce LNA-G containing oligonucleotides with high purity and yield.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
Application Note: High-Resolution Purification of LNA-Modified Oligonucleotides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA)-modified oligonucleotides are a class of synthetic nucleic acid analogs that exhibit enhanced thermal stability, nuclease resistance, and binding affinity to their complementary DNA and RNA targets. These properties make them highly valuable for a range of therapeutic and diagnostic applications, including antisense therapy, siRNA, and molecular probes. The chemical modifications in LNA oligonucleotides, however, present unique challenges for their purification. High-performance liquid chromatography (HPLC) has emerged as the gold standard for achieving the high purity levels required for these applications. This application note provides a detailed overview and protocols for the purification of LNA-modified oligonucleotides using various HPLC techniques.
The synthesis of oligonucleotides is a stepwise process that can lead to the generation of failure sequences, such as shorter "n-1" and "n-2" fragments, as well as other process-related impurities.[1] For LNA-modified oligonucleotides, the complexity of the synthesis can result in a heterogeneous mixture requiring robust purification methods to isolate the full-length product.[2] The choice of HPLC method depends on the specific properties of the oligonucleotide, including its length, sequence, and the nature of any modifications.[3]
HPLC Purification Strategies for LNA-Modified Oligonucleotides
Several HPLC modes are employed for the purification of LNA-modified oligonucleotides, each with its own advantages and principle of separation. The most common techniques include Ion-Pair Reversed-Phase (IP-RP) HPLC, Anion-Exchange (AEX) HPLC, and to a lesser extent, Hydrophilic Interaction Liquid Chromatography (HILIC) and Size-Exclusion Chromatography (SEC).
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC is a widely used and powerful technique for the purification of oligonucleotides.[4][5] It separates molecules based on their hydrophobicity. To retain the highly polar, negatively charged oligonucleotides on a nonpolar stationary phase, an ion-pairing agent is added to the mobile phase.[4] This agent, typically a tertiary amine like triethylammonium (B8662869) (TEA), interacts with the phosphate (B84403) backbone of the oligonucleotide, neutralizing its charge and increasing its hydrophobicity, thus allowing for retention and separation on a reversed-phase column.[4]
Key Considerations for IP-RP HPLC:
-
Ion-Pairing Reagent: Triethylammonium acetate (B1210297) (TEAA) is a common choice, while hexafluoroisopropanol (HFIP) in combination with an amine like triethylamine (B128534) (TEA) can offer improved resolution and MS compatibility.[6][7]
-
Column: C8 and C18 silica-based columns are frequently used.[8] The choice of stationary phase can influence selectivity.[9]
-
Temperature: Elevated temperatures (e.g., 60°C) are often necessary to denature secondary structures of the oligonucleotides, leading to sharper peaks and improved resolution.[10][11]
-
Mobile Phase: A gradient of an organic solvent, such as acetonitrile (B52724), is used to elute the oligonucleotides.[8]
Anion-Exchange (AEX) HPLC
AEX HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[5] The stationary phase consists of a positively charged matrix that binds the negatively charged oligonucleotides. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions. AEX HPLC is particularly effective for separating full-length sequences from shorter failure sequences (n-1, n-2).[12][13] It is also considered a suitable method for separating phosphothiolate and LNA modified oligonucleotides.[12]
Key Considerations for AEX HPLC:
-
Column: Columns with strong or weak anion-exchange functional groups are used.[14]
-
Mobile Phase: A salt gradient (e.g., sodium chloride or sodium perchlorate) is used for elution.[14][15]
-
pH: High pH conditions can be used to disrupt hydrogen bonding and secondary structures, which is beneficial for sequences with high GC content.[1][5]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that has gained interest for oligonucleotide analysis.[16][17] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. HILIC separates molecules based on their hydrophilicity and is particularly useful for polar compounds. It offers the advantage of being compatible with mass spectrometry (MS) without the need for ion-pairing reagents.[16][18]
Key Considerations for HILIC:
-
Column: Polar stationary phases are employed.
-
Mobile Phase: Typically a high concentration of acetonitrile with a small percentage of aqueous buffer.
-
Temperature and Ionic Strength: These parameters can be optimized to improve selectivity.[16]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume.[19] While not the primary method for high-resolution purification of oligonucleotides to remove closely related impurities like n-1 sequences, it is useful for desalting, buffer exchange, and analyzing aggregates or higher-order structures.[20][21] SEC is performed under native conditions, which helps to preserve the structure of the oligonucleotide.[19]
Data Presentation: Comparison of HPLC Purification Methods
The following table summarizes the typical performance characteristics of the different HPLC methods for the purification of LNA-modified oligonucleotides.
| HPLC Method | Principle of Separation | Typical Purity Achieved | Key Advantages | Common Applications |
| IP-RP HPLC | Hydrophobicity | >85%[22] | High resolution, applicable to a wide range of modifications. | Purification of modified oligonucleotides, including those with hydrophobic functional groups.[22] |
| AEX HPLC | Charge (Phosphate Backbone) | 80-90%[23] | Excellent for separating failure sequences (n-1, n-2), can be used for LNA-modified oligos.[12] | Purification of oligonucleotides where charge-based separation is critical. |
| HILIC | Hydrophilicity | Method dependent | MS-compatible without ion-pairing reagents, orthogonal to IP-RP.[18] | Analysis and purification of polar oligonucleotides and their impurities. |
| SEC | Size (Hydrodynamic Volume) | Primarily for desalting/buffer exchange | Gentle, non-denaturing conditions. | Desalting, buffer exchange, analysis of aggregates.[21] |
Experimental Protocols
Protocol 1: Purification of LNA-Modified Oligonucleotides by IP-RP HPLC
This protocol provides a general procedure for the purification of a detritylated (DMT-off) LNA-modified oligonucleotide.
1. Materials and Reagents:
-
Crude LNA-modified oligonucleotide, detritylated and lyophilized.
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Triethylamine (TEA)
-
Hexafluoroisopropanol (HFIP)
-
Reversed-phase HPLC column (e.g., C8 or C18, 5 µm particle size)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 100 mM HFIP and 8.6 mM TEA in water.
-
Mobile Phase B: Prepare a solution of 100 mM HFIP and 8.6 mM TEA in 50:50 (v/v) acetonitrile/water.
3. HPLC Method:
-
Column Temperature: 60°C[10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 20-100 µL (depending on concentration and column size)
-
Gradient:
-
0-5 min: 15% B
-
5-25 min: 15-45% B (linear gradient)
-
25-30 min: 45-100% B
-
30-35 min: 100% B
-
35-40 min: 100-15% B
-
40-45 min: 15% B (equilibration)
-
4. Procedure:
-
Dissolve the crude LNA oligonucleotide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the HPLC column with the initial gradient conditions for at least 30 minutes.
-
Inject the sample onto the column.
-
Monitor the separation at 260 nm and collect fractions corresponding to the main peak (full-length product).
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified LNA oligonucleotide.
Protocol 2: Purification of LNA-Modified Oligonucleotides by AEX HPLC
This protocol describes a general method for purifying LNA-modified oligonucleotides based on their charge.
1. Materials and Reagents:
-
Crude LNA-modified oligonucleotide, lyophilized.
-
HPLC-grade water
-
Sodium chloride (NaCl)
-
Tris-HCl buffer
-
Anion-exchange HPLC column
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0 in water.[14]
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl in water.[14]
3. HPLC Method:
-
Column Temperature: 25°C (can be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 20-100 µL
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10-100% B (linear gradient)[14]
-
30-35 min: 100% B
-
35-40 min: 100-10% B
-
40-45 min: 10% B (equilibration)
-
4. Procedure:
-
Dissolve the crude LNA oligonucleotide in Mobile Phase A to a suitable concentration.
-
Filter the sample.
-
Equilibrate the anion-exchange column with the starting conditions.
-
Inject the sample.
-
Collect fractions corresponding to the major peak.
-
Desalt the collected fractions using size-exclusion chromatography or a similar method.
-
Analyze the desalted fractions for purity and lyophilize.
Visualizations
Caption: Workflow for LNA-Oligonucleotide Purification.
Caption: HPLC Method Selection Logic.
Conclusion
The purification of LNA-modified oligonucleotides is a critical step in their development for therapeutic and diagnostic use. HPLC offers a versatile and high-resolution platform for achieving the required purity. The choice of the HPLC method, whether IP-RP, AEX, HILIC, or SEC, should be guided by the specific characteristics of the LNA oligonucleotide and the desired purity level. By carefully optimizing the chromatographic conditions, researchers can effectively remove synthesis-related impurities and obtain a high-quality final product.
References
- 1. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. prep-hplc.com [prep-hplc.com]
- 3. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 6. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 12. Method of Oligonucleotide Purification [biosyn.com]
- 13. ymc.eu [ymc.eu]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Protocol for Oligonucleotides Characterization Using Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Analysis of Oligonucleotides by Size-Exclusion Chromatography: SEC-UV, SEC-MS, SEC-MALS | Quality Assistance [quality-assistance.com]
- 21. Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos [knauer.net]
- 22. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
Unlocking Precision in Nucleic Acid Analysis: The Power of LNA®-G in Dual-Labeled Hydrolysis Probes
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and specific nucleic acid detection and quantification has led to the development of innovative probe technologies. Among these, the incorporation of Locked Nucleic Acid (LNA®) bases, particularly LNA-G, into dual-labeled hydrolysis probes represents a significant advancement. This technology offers researchers, scientists, and drug development professionals a powerful tool to overcome challenges in various applications, including gene expression analysis and single nucleotide polymorphism (SNP) genotyping.
LNA are bicyclic nucleic acid analogs where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation results in an unprecedented increase in the thermal stability of the probe-target duplex. The strategic placement of LNA-G and other LNA bases within a hydrolysis probe dramatically enhances its performance, leading to more reliable and accurate data.
Key Advantages of LNA®-G Modified Hydrolysis Probes
The incorporation of LNA-G and other LNA monomers into dual-labeled hydrolysis probes confers several key advantages over traditional DNA probes:
-
Increased Thermal Stability: Each LNA modification can increase the melting temperature (Tm) of a probe by 2-8°C.[1][2] This allows for the use of shorter probes, which is particularly beneficial for targeting short sequences or AT-rich regions.
-
Enhanced Specificity and Mismatch Discrimination: The high binding affinity of LNA bases significantly improves the probe's ability to discriminate between perfectly matched and mismatched targets. This is crucial for applications like SNP genotyping, where single-base differences need to be reliably detected.[3][4] The difference in melting temperature (ΔTm) between a perfect match and a mismatch can be as high as 20°C with LNA probes.[3]
-
Improved Sensitivity: The enhanced binding affinity and higher signal-to-noise ratio of LNA probes contribute to improved assay sensitivity.[1][2] This allows for the detection of low-abundance targets with greater confidence.
-
Greater Design Flexibility: The ability to modulate the Tm of a probe by incorporating LNA bases provides greater flexibility in assay design, especially for multiplex assays where uniform hybridization kinetics are desired.
Quantitative Performance Data
The following tables summarize the quantitative advantages of LNA-modified probes compared to conventional DNA probes.
| Parameter | DNA Probe | LNA-Modified Probe | Reference |
| ΔTm per modification (°C) | N/A | +2 to +8 | [1][2] |
| Typical Probe Length (bases) | 20-30 | 12-20 | [3] |
| Mismatch Discrimination (ΔTm) | Low (often <5°C) | High (can be ~20°C) | [3] |
| Application | Feature | DNA Probe Performance | LNA-Modified Probe Performance | Reference |
| SNP Genotyping | Allelic Discrimination | Moderate | High, excellent discrimination of single nucleotide differences | [3][4] |
| Gene Expression | Sensitivity | Good | Excellent, improved detection of low-abundance transcripts | [1][2] |
| AT-rich targets | Probe Design | Challenging due to low Tm | Feasible due to Tm enhancement |
Experimental Protocols
Here are detailed protocols for two common applications of LNA-G modified dual-labeled hydrolysis probes: Gene Expression Analysis and SNP Genotyping.
Application 1: Gene Expression Analysis using LNA®-G Hydrolysis Probes
This protocol outlines the steps for quantifying the expression of a target gene using a two-step RT-qPCR approach.
1. Probe and Primer Design:
-
Design PCR primers with a Tm of approximately 58-60°C.
-
Design an LNA-modified hydrolysis probe with a Tm 5-10°C higher than the primers.
-
Strategically place LNA bases within the probe to enhance specificity, particularly at and around any potential mismatch sites if analyzing closely related transcripts. Avoid more than four consecutive LNA bases.[5]
-
The probe should be labeled with a 5' reporter dye (e.g., FAM) and a 3' quencher (e.g., a non-fluorescent quencher).
2. Reverse Transcription (RT):
-
Synthesize cDNA from 10 ng to 1 µg of total RNA using a reverse transcription kit with your choice of random hexamers or oligo(dT) primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
3. qPCR Reaction Setup:
-
Prepare a master mix for the desired number of reactions. For a single 20 µL reaction:
-
10 µL of 2x qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
0.5 µL of LNA Hydrolysis Probe (10 µM)
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of cDNA template to each well.
-
Include no-template controls (NTCs) for each primer/probe set.
4. qPCR Cycling Conditions:
-
Perform the qPCR on a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (data collection step)
-
-
5. Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Use the comparative Cq (ΔΔCq) method to calculate the relative expression of the target gene, normalized to a stable reference gene.
Application 2: SNP Genotyping using LNA®-G Hydrolysis Probes
This protocol describes the use of two allele-specific LNA-modified hydrolysis probes to genotype a SNP.
1. Probe and Primer Design:
-
Design a single pair of PCR primers flanking the SNP of interest.
-
Design two LNA-modified hydrolysis probes, one for each allele.
-
Position an LNA base directly at the SNP site in each probe to maximize allele discrimination.[3][5]
-
Label each probe with a different reporter dye (e.g., FAM for Allele 1 and HEX for Allele 2) and a 3' quencher.
2. qPCR Reaction Setup:
-
Prepare a master mix for the desired number of reactions. For a single 20 µL reaction:
-
10 µL of 2x qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
0.5 µL of Allele 1 LNA Probe (10 µM)
-
0.5 µL of Allele 2 LNA Probe (10 µM)
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of genomic DNA (1-10 ng) to each well.
-
Include NTCs and known homozygous and heterozygous controls.
3. qPCR Cycling Conditions:
-
Use the same cycling conditions as for gene expression analysis.
4. Data Analysis:
-
Analyze the amplification plots for each reporter dye.
-
Genotypes are determined by the fluorescence signal generated:
-
Homozygous Allele 1: Signal only in the FAM channel.
-
Homozygous Allele 2: Signal only in the HEX channel.
-
Heterozygous: Signal in both FAM and HEX channels.
-
-
Use a scatter plot of the end-point fluorescence to visualize the genotype clusters.
Visualizing the Workflow and Mechanism
To further clarify the processes described, the following diagrams illustrate the experimental workflows and the underlying mechanism of LNA-enhanced hydrolysis probes.
Caption: Mechanism of an LNA-G modified dual-labeled hydrolysis probe.
Caption: Workflow for gene expression analysis using LNA-G probes.
Caption: Workflow for SNP genotyping using allele-specific LNA-G probes.
Conclusion
The integration of LNA-G into dual-labeled hydrolysis probes provides a robust and reliable solution for challenging nucleic acid quantification and genotyping applications. The enhanced thermal stability, specificity, and sensitivity of these probes empower researchers to generate high-quality data with greater confidence. By following the detailed protocols and understanding the underlying principles, scientists can leverage the power of LNA technology to advance their research and development efforts.
References
- 1. Gene Expression Analysis [qiagen.com]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. SNP Detection [qiagen.com]
- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
Troubleshooting & Optimization
optimizing coupling efficiency of DMT-LNA-G phosphoramidite
Welcome to the technical support center for DMT-LNA-G (dmf) CE-Phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing coupling efficiency and troubleshooting common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is DMT-LNA-G (dmf) CE-Phosphoramidite and why is it used?
A1: DMT-LNA-G (dmf) CE-Phosphoramidite is a specialized monomer used in the chemical synthesis of oligonucleotides.[1]
-
LNA (Locked Nucleic Acid): This modification involves a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar. This "locked" conformation significantly increases the thermal stability (Tm) of duplexes with complementary DNA and RNA strands, enhancing hybridization affinity and specificity.[1]
-
Guanosine (G): It is one of the four standard nucleobases.
-
DMT (Dimethoxytrityl group): This is an acid-labile protecting group on the 5'-hydroxyl function, which prevents unwanted reactions during the coupling step and is removed to allow for the next monomer addition.
-
dmf (Dimethylformamidine): This is a protecting group for the exocyclic amine of the guanine (B1146940) base. It is particularly useful for preventing depurination—the cleavage of the guanine base from the sugar backbone—which can be a significant side reaction during the acidic detritylation step of the synthesis cycle.[2]
-
CE (Cyanoethyl group): This group protects the phosphorus atom and is removed at the end of the synthesis.
Q2: Why is my coupling efficiency for LNA-G lower than for standard DNA phosphoramidites?
A2: Lower coupling efficiency with LNA phosphoramidites is expected due to their structure. The bicyclic nature of the LNA monomer creates significant steric hindrance around the 3'-phosphoramidite group.[1] This bulkiness slows down the kinetics of the coupling reaction compared to the more flexible deoxyribonucleoside phosphoramidites. To achieve high efficiency, synthesis protocols must be optimized with longer coupling times and potentially more potent activators.[1]
Q3: How do I monitor coupling efficiency for LNA-G in real-time?
A3: The most common method for monitoring stepwise coupling efficiency is by measuring the absorbance of the DMT cation released during the deblocking step. The orange-colored DMT cation has a strong absorbance maximum around 495 nm. A consistent, high-intensity absorbance signal from one cycle to the next indicates that the previous coupling step was successful. A significant drop in the signal points to a coupling failure in that specific cycle. Most automated synthesizers perform this measurement automatically.
Q4: What is the impact of the dmf protecting group on the synthesis process?
A4: The primary role of the dmf group is to protect the guanine base from depurination. This is especially critical during the synthesis of long oligonucleotides where the bases are repeatedly exposed to acidic conditions.[2] The dmf group is considered a "mild" protecting group and is compatible with standard deprotection conditions, such as ammonium (B1175870) hydroxide (B78521) or AMA (a mixture of aqueous methylamine (B109427) and ammonium hydroxide), although specific deprotection times and temperatures should be followed.[3]
Troubleshooting Guide: Low Coupling Efficiency
This guide addresses the most common causes of low coupling efficiency when using DMT-LNA-G phosphoramidite (B1245037).
| Problem | Potential Cause | Recommended Solution |
| Overall Low Efficiency | 1. Moisture Contamination: Water in the acetonitrile (B52724) (ACN), activator, or on the synthesizer lines is the most common cause of failure. Water hydrolyzes the activated phosphoramidite, rendering it incapable of coupling.[2] | • Use fresh, anhydrous grade (<30 ppm H₂O) acetonitrile for all reagents.• Ensure phosphoramidite and activator solutions are freshly prepared.• Use an in-line drying filter for the argon or helium gas supply on the synthesizer.[2]• If the synthesizer has been idle, perform several priming washes to dry the lines. |
| 2. Degraded Phosphoramidite: LNA phosphoramidites are sensitive to moisture and oxidation and have a limited shelf life once dissolved. | • Store solid phosphoramidite at 2-8°C under argon.• Dissolve the phosphoramidite just before placing it on the synthesizer.• In solution, stability is typically limited to 2-3 days. For optimal results, use within 24-48 hours. | |
| Sudden Drop in Efficiency | 1. Suboptimal Activator: The choice and concentration of the activator are critical for the sterically hindered LNA-G. An inappropriate or degraded activator will result in poor activation and low coupling. | • Use a more potent activator recommended for sterically hindered monomers, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[4]• Ensure the activator solution is fresh and at the correct concentration (typically 0.25 M for ETT or DCI).[4]• For particularly difficult couplings, DCI is often preferred due to its high nucleophilicity.[4] |
| 2. Insufficient Coupling Time: LNA monomers require significantly longer coupling times than DNA monomers. | • Increase the coupling time. A minimum of 3 minutes is recommended for dmf-G-LNA.[5] For complex sequences, times may need to be extended to 10-15 minutes.[1] | |
| Impurity Peaks (n+1) | 1. Premature Detritylation: Using an activator that is too acidic (e.g., BTT) can cause a small amount of the DMT group to be removed from the phosphoramidite monomer in solution. This leads to the formation of dimers, which are then incorporated, resulting in n+1 sequences.[4] | • Switch to a less acidic activator like DCI (pKa 5.2) which minimizes this side reaction.[4]• Avoid overly acidic activators like 5-Benzylthio-1H-tetrazole (BTT, pKa 4.1) especially for large-scale synthesis.[4] |
| Impurity Peaks (n-1) | 1. Inefficient Capping: Unreacted 5'-OH groups that are not properly capped in one cycle will be available for coupling in the next, leading to deletion sequences (n-1). | • Ensure capping reagents (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole) are fresh and active.• Check synthesizer delivery of capping reagents. |
| Sequence-Specific Failure | 1. Secondary Structure: The growing oligonucleotide chain may form a secondary structure (e.g., hairpin) that sterically blocks the 5'-OH group, preventing coupling. | • This is a complex issue. Sometimes, using a different solid support or modifying the synthesis conditions (e.g., temperature, if the synthesizer allows) can help. Using a more potent activator/longer coupling time may also overcome some structural hindrance. |
Activator Comparison for Sterically Hindered Phosphoramidites
| Activator | Typical Concentration | pKa | Key Characteristics & Recommendations |
| 1H-Tetrazole | 0.45 M - 0.5 M | 4.9 | Standard activator, but may not be potent enough for efficient LNA coupling, requiring very long coupling times. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole. A good general-purpose activator for LNA monomers.[4][6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.33 M | 4.1 | More acidic than ETT, providing very fast coupling. Recommended for RNA synthesis. However, its high acidity increases the risk of n+1 dimer formation.[4][7] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic than tetrazoles but highly nucleophilic, leading to rapid coupling.[4] Highly soluble in ACN and does not crystallize easily. Recommended for long oligos and sterically demanding monomers like LNA-G to minimize side reactions.[4] |
Experimental Protocols
Protocol 1: Optimized Coupling Cycle for DMT-LNA-G (dmf)
This protocol is intended for use with an automated DNA/RNA synthesizer. All steps are performed under an inert argon atmosphere.
Objective: To achieve >98% stepwise coupling efficiency for a DMT-LNA-G (dmf) monomer.
Reagents:
-
DMT-LNA-G (dmf) CE-Phosphoramidite (0.1 M in anhydrous ACN)
-
Activator: 0.25 M DCI in anhydrous ACN
-
Deblocking Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
-
Capping A: Acetic Anhydride/Lutidine/THF
-
Capping B: 16% N-Methylimidazole in THF
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water
-
Wash Solvent: Anhydrous Acetonitrile (ACN)
Methodology (Single Synthesis Cycle):
-
Deblocking (Detritylation):
-
Flush the synthesis column with Deblocking Solution to remove the 5'-DMT group from the support-bound oligonucleotide.
-
Wait for 90-120 seconds.
-
Wash the column thoroughly with anhydrous ACN to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Simultaneously deliver the DMT-LNA-G (dmf) Phosphoramidite solution and the Activator (DCI) solution to the synthesis column.
-
Allow the coupling reaction to proceed for 3 to 5 minutes . Note: This is the critical optimization step. 3 minutes is a good starting point, but may be extended for difficult sequences.
-
Wash the column with anhydrous ACN.
-
-
Capping:
-
Deliver Capping A and Capping B solutions to the column to acetylate any unreacted 5'-OH groups.
-
Wait for 45 seconds.
-
Wash the column with anhydrous ACN.
-
-
Oxidation:
-
Deliver the Oxidizer solution to the column to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Wait for 45-60 seconds . Note: LNA linkages require a longer oxidation time than standard DNA.[1]
-
Wash the column thoroughly with anhydrous ACN.
-
The cycle is now complete and ready for the deblocking step of the next monomer.
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Phosphoramidite Coupling Reaction Cycle
Caption: The four key chemical steps in one cycle of oligonucleotide synthesis.
References
Technical Support Center: LNA™ Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during Locked Nucleic Acid (LNA™) oligonucleotide synthesis. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve synthesis failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Poor Synthesis Yield
Q1: My LNA oligonucleotide synthesis resulted in a very low yield. What are the potential causes and how can I improve it?
A1: Low yield in LNA oligonucleotide synthesis is often linked to suboptimal coupling efficiency. Several factors can contribute to this issue:
-
Moisture Contamination: Water is a primary inhibitor of the phosphoramidite (B1245037) coupling reaction. It can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1] Ensure all reagents, especially acetonitrile (B52724) (ACN), and the synthesizer's gas lines are anhydrous.[1] Using fresh, high-quality reagents is critical.[2]
-
Suboptimal Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and therefore require a longer coupling time for efficient reaction.[3] It is recommended to use coupling times of 180 to 250 seconds, depending on the synthesizer.[3]
-
LNA Monomer Quality: The quality of LNA phosphoramidites is crucial. Ensure they have been stored correctly and have not degraded. The coupling efficiency of guanine (B1146940) LNA monomers can be lower than other LNA residues.[4][5]
-
Activator Issues: The choice and concentration of the activator are important. Ensure the activator is fresh and anhydrous.
-
Solid Support Problems: The pores of the solid support can become clogged, especially during the synthesis of long oligonucleotides, which restricts reagent access and lowers coupling efficiency.[1] For longer sequences, consider using a support with a larger pore size (e.g., 2000 Å).[1]
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low LNA synthesis yield.
Issue 2: Incomplete Deprotection and Product Purity
Q2: My purified LNA oligonucleotide shows extra peaks on HPLC or a higher mass in mass spectrometry. What could be the cause?
A2: These observations often point to incomplete removal of protecting groups during the deprotection step.[6][7]
-
Incomplete Base Deprotection: Protecting groups on the nucleobases (e.g., isobutyryl-G, benzoyl-C) may not be fully removed.[8] This is a common reason for observing additional peaks in chromatographic analysis and unexpected masses in mass spectrometry.[8] Ensure the deprotection time and temperature are adequate for the specific protecting groups used. For example, dmf-dG is more labile than iBu-dG.
-
Phosphate (B84403) Protecting Groups: The cyanoethyl protecting groups on the phosphate backbone must be completely removed. Incomplete removal will result in adducts.
-
DMT Group: For DMT-off purifications, ensure the final detritylation step is complete. Residual DMT groups will significantly alter the retention of the oligonucleotide on reverse-phase HPLC.
Q3: How can I ensure complete deprotection of my LNA oligonucleotide?
A3: To ensure complete deprotection:
-
Follow Recommended Protocols: Adhere strictly to the deprotection protocols recommended for the specific phosphoramidites and solid support used.
-
Use Fresh Deprotection Reagents: Deprotection solutions, such as ammonium (B1175870) hydroxide (B78521) or AMA (a mixture of ammonium hydroxide and methylamine), should be fresh.[9]
-
Optimize Deprotection Conditions: The time and temperature of deprotection are critical. For some modifications, extended deprotection times or higher temperatures may be necessary. However, be cautious as harsh conditions can damage certain dyes or modifications.[9] AMA can often allow for faster deprotection at lower temperatures.[10]
-
Avoid Methylamine (B109427) with Me-Bz-C-LNA: It is advisable to avoid using methylamine for deprotection when the oligonucleotide contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[3]
Issue 3: Presence of n-1 and Other Deletion Sequences
Q4: My analysis shows a significant amount of n-1 sequences. What causes this and how can I minimize it?
A4: The presence of n-1 and other deletion sequences is primarily due to incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step.[1]
-
Inefficient Capping: If the capping step is not efficient, the unreacted 5'-hydroxyl groups will be available for coupling in the subsequent cycle, leading to a single-base deletion.[1] Ensure your capping reagents (Cap A and Cap B) are fresh and effective.
-
Low Coupling Efficiency: A low coupling efficiency in any given cycle increases the population of chains that require capping.[1] Therefore, addressing the causes of low coupling efficiency is also crucial for reducing n-1 impurities.
Troubleshooting n-1 Impurities
Caption: Logical relationship for troubleshooting n-1 impurities.
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Full-Length Product Yield
| Oligonucleotide Length | Average Coupling Efficiency: 98% | Average Coupling Efficiency: 99% | Average Coupling Efficiency: 99.5% |
| 20mer | 68% | 82% | 90% |
| 50mer | 36% | 61% | 78% |
| 75mer | 22% | 47% | 69% |
| 100mer | 13% | 37% | 61% |
Data is illustrative and calculated based on theoretical yields. Actual yields will be lower due to post-synthesis processing.[1][9]
Table 2: Recommended Synthesis Cycle Modifications for LNA™ Monomers
| Step | Standard DNA | LNA™ Monomers | Rationale |
| Coupling Time | 30 - 60 seconds | 180 - 250 seconds | Increased steric hindrance of LNA monomers requires longer reaction time.[3] |
| Oxidation Time | 15 - 30 seconds | 45 seconds | Slower oxidation of the phosphite (B83602) linkage after LNA coupling.[3] |
Key Experimental Protocols
Protocol 1: HPLC Analysis of LNA Oligonucleotides
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of LNA oligonucleotides. Both Ion-Exchange (IE) and Reversed-Phase (RP) HPLC are commonly used.
-
Reversed-Phase (RP-HPLC):
-
Principle: Separates oligonucleotides based on hydrophobicity. It is effective for separating full-length DMT-on oligonucleotides from truncated DMT-off failure sequences.
-
Stationary Phase: C8 or C18 silica-based columns.
-
Mobile Phase: Typically a gradient of acetonitrile in an aqueous buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA).[11]
-
Application: Excellent for analyzing purity and isolating the desired product. Resolution can decrease for oligonucleotides longer than 50 bases.[12]
-
-
Ion-Exchange (IE-HPLC):
-
Principle: Separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.
-
Stationary Phase: Anion-exchange columns.
-
Mobile Phase: A salt gradient (e.g., NaCl or NaClO4) in a buffered mobile phase.
-
Application: Useful for analyzing oligonucleotides with significant secondary structure due to the denaturing conditions often used (high pH).[12]
-
Protocol 2: Mass Spectrometry Analysis
Mass spectrometry is used to confirm the molecular weight of the synthesized LNA oligonucleotide, providing confirmation of its identity and detecting any modifications or impurities.
-
Electrospray Ionization (ESI-MS):
-
Principle: The oligonucleotide is ionized, and the mass-to-charge ratio of the resulting ions is measured. ESI typically produces multiply charged ions, and the resulting spectrum is deconvoluted to determine the molecular mass.[13]
-
Advantages: High accuracy and resolution, suitable for a wide range of oligonucleotide lengths.[13][14]
-
Sample Preparation: The sample is typically desalted prior to analysis.
-
-
Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF):
-
Principle: The oligonucleotide is co-crystallized with a matrix and ionized by a laser pulse. The time it takes for the ions to travel to the detector is proportional to their mass.[15]
-
Advantages: Rapid analysis.
-
Limitations: Accuracy and resolution can be lower than ESI-MS, especially for oligonucleotides longer than 50 bases.[15]
-
LNA Monomer Structure
Caption: The methylene (B1212753) bridge locks the ribose in an RNA-like conformation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. 寡核苷酸纯化 [sigmaaldrich.com]
- 13. idtdna.com [idtdna.com]
- 14. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 15. web.colby.edu [web.colby.edu]
common side reactions with LNA-G phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNA-G phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using LNA phosphoramidites compared to standard DNA phosphoramidites?
A1: LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites. This steric hindrance necessitates longer coupling and oxidation times for efficient incorporation into an oligonucleotide sequence.[1][2] For example, recommended coupling times can be as long as 180 seconds on an ABI synthesizer and 250 seconds on an Expedite synthesizer.[1] Similarly, the oxidation of the resulting phosphite (B83602) triester is slower and may require an extended oxidation time of around 45 seconds.[1]
Q2: Are there special considerations for dissolving LNA phosphoramidites?
A2: Most LNA phosphoramidites can be dissolved in anhydrous acetonitrile (B52724) to standard concentrations. However, some variants, like the 5-Me-C LNA phosphoramidite (B1245037), may require a different solvent mixture, such as 25% THF in acetonitrile, to ensure complete dissolution.[1]
Q3: What is the "+28 Da impurity" sometimes seen with LNA-G phosphoramidites?
A3: A common side reaction, particularly when using DMF (dimethylformamidine) as a protecting group for the LNA-G monomer in oligonucleotides containing an aliphatic amine, is the formation of a +28 Da impurity.[3] This impurity arises during the deprotection step. Using an acyl protecting group, such as isobutyryl (iBu), on the exocyclic nitrogen of the LNA-G residue can prevent this side reaction.[3]
Q4: Can standard deprotection protocols be used for oligonucleotides containing LNA monomers?
A4: Yes, in general, LNA-containing oligonucleotides can be deprotected using standard protocols, such as treatment with concentrated aqueous ammonia (B1221849).[1][2] However, the specific protecting groups on the LNA monomers and any other modifications in the oligonucleotide will ultimately determine the optimal deprotection strategy.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of oligonucleotides containing LNA-G phosphoramidites.
Problem 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the full-length oligonucleotide.
-
Presence of significant n-1 deletion sequences in the crude product analysis (e.g., by HPLC or mass spectrometry).[5]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Coupling Time | LNA phosphoramidites are sterically hindered and require longer coupling times than standard DNA phosphoramidites.[1][2] Increase the coupling time as recommended by the manufacturer (e.g., 180-250 seconds).[1] |
| Moisture in Reagents | Water in the acetonitrile, activator solution, or phosphoramidite solution will react with the activated phosphoramidite, reducing coupling efficiency.[6] Ensure all reagents and the synthesizer lines are anhydrous. Use an in-line drying filter for the argon or helium gas.[6] |
| Suboptimal Activator | The choice of activator can influence coupling efficiency. While stronger activators can speed up the reaction, they may also increase side reactions.[] For problematic couplings, consider using an activator like DCI, which is a strong nucleophile but less acidic than tetrazole derivatives, potentially reducing side reactions like GG dimer formation.[6] |
| Phosphoramidite Degradation | Phosphoramidites can degrade over time, especially if exposed to moisture.[6] Use fresh, high-quality phosphoramidites and store them under appropriate anhydrous conditions. |
Problem 2: Formation of Deletion Sequences (n-1)
Symptoms:
-
A significant peak corresponding to the mass of the target sequence minus one nucleotide is observed in the mass spectrum.
-
HPLC analysis shows a prominent peak eluting just before the full-length product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Capping | Failure to cap unreacted 5'-hydroxyl groups after a coupling failure leads to the synthesis of n-1 deletion mutants.[5][8] Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.[8] Consider a second capping step after oxidation to remove any residual water, which can inhibit subsequent capping.[9] |
| Incomplete Detritylation | If the 5'-DMT group is not completely removed, the subsequent coupling reaction will be blocked at that position, leading to a truncated sequence.[10] Ensure the deblocking solution (e.g., TCA or DCA) is fresh and the deblocking time is sufficient. |
| Low Coupling Efficiency | As described in Problem 1, low coupling efficiency is a primary cause of unreacted 5'-hydroxyl groups that can lead to n-1 sequences if not properly capped.[10] |
Problem 3: Depurination
Symptoms:
-
Chain cleavage, leading to truncated sequences, especially at purine (B94841) (A and G) residues.[10]
-
Observed during final basic deprotection.[10]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Harsh Acidic Conditions during Detritylation | Prolonged exposure to strong acids like trichloroacetic acid (TCA) can lead to the loss of purine bases.[6] |
| - Use a milder acid for deblocking, such as 3% dichloroacetic acid (DCA) in dichloromethane.[6][8] | |
| - Shorten the exposure time to the acid during the deblocking step.[] | |
| - Use LNA-G phosphoramidites with more stable protecting groups, such as dimethylformamidine (dmf), which is electron-donating and helps protect guanosine (B1672433) from depurination.[6] |
Problem 4: GG Dimer Addition (+n Peak)
Symptoms:
-
A peak corresponding to the mass of the full-length product plus an additional guanosine (+53 Da) is observed in the mass spectrum.[6]
-
This impurity can be difficult to separate from the full-length product by reverse-phase HPLC if the synthesis is performed "DMT-ON".[6]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Acidic Activator | The acidic nature of some activators (e.g., BTT, ETT) can cause a small amount of detritylation of the incoming dG phosphoramidite during the coupling step. This detritylated dG can then react with another activated dG phosphoramidite to form a GG dimer, which is then incorporated into the growing oligonucleotide chain.[6] |
| - Avoid strongly acidic activators.[6] | |
| - Use a less acidic activator like DCI (pKa 5.2).[6] |
Experimental Protocols
Protocol 1: Standard Synthesis Cycle for LNA Oligonucleotides
This protocol outlines the key steps in a standard automated synthesis cycle for incorporating an LNA monomer.
-
Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed using a solution of 3% dichloroacetic acid (DCA) in dichloromethane.[8]
-
Coupling: The LNA phosphoramidite is activated with an appropriate activator (e.g., DCI) and coupled to the free 5'-hydroxyl group. An extended coupling time of 180-250 seconds is recommended.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion sequences.[8]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution. An extended oxidation time of 45 seconds is recommended.[1]
-
Washing: The support is washed with acetonitrile between steps to remove excess reagents.
Protocol 2: Deprotection of LNA-containing Oligonucleotides
-
Cleavage and Base Deprotection: The oligonucleotide is cleaved from the solid support and the nucleobase protecting groups are removed by treating with concentrated aqueous ammonia at 55°C for an appropriate time (typically 8-16 hours, but can be shorter with fast-deprotecting groups).[2][11]
-
Evaporation: The ammonia solution is removed by evaporation.
-
Purification: The crude oligonucleotide is purified, for example, by reverse-phase HPLC.[2]
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Troubleshooting low coupling efficiency with LNA phosphoramidites.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20200318109A1 - LNA-G Process - Google Patents [patents.google.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. atdbio.com [atdbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LNA Oligonucleotide Synthesis & Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding depurination during the deprotection of Locked Nucleic Acid (LNA) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a concern during LNA oligo deprotection?
A1: Depurination is a chemical reaction where the bond connecting a purine (B94841) base (Adenine or Guanine) to the sugar backbone of an oligonucleotide is broken, leading to the loss of the base.[1][2] This creates an abasic site in the oligonucleotide chain. During the final basic deprotection step, this abasic site is susceptible to cleavage, resulting in truncated oligonucleotide fragments.[2][3] This significantly reduces the yield of the full-length LNA oligo and complicates downstream purification and applications.[4]
Q2: Are LNA oligos more susceptible to depurination than standard DNA oligos?
A2: While LNA modifications increase the thermal stability of oligonucleotide duplexes, the susceptibility to depurination is primarily determined by the chemical stability of the N-glycosidic bond under acidic conditions used during synthesis. Deoxyadenosine (dA) is generally more prone to depurination than deoxyguanosine (dG).[5] The same factors that cause depurination in DNA synthesis will also affect LNA-containing oligonucleotides. Therefore, it is crucial to apply protective measures against depurination during the synthesis of LNA oligos.
Q3: What are the primary causes of depurination during LNA oligo synthesis and deprotection?
A3: The primary cause of depurination is exposure to acidic conditions, particularly during the repeated detritylation step in solid-phase synthesis.[6] The use of strong acids like Trichloroacetic acid (TCA) can lead to significant depurination, especially in longer oligonucleotides.[4][5] The type of protecting groups on the purine bases also plays a critical role; electron-withdrawing acyl groups can destabilize the glycosidic bond, making it more prone to cleavage.[2][5]
Q4: How can I minimize depurination during the synthesis of my LNA oligo?
A4: To minimize depurination, consider the following strategies:
-
Use a milder deblocking acid: Opt for Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA) for detritylation.[2][4]
-
Use depurination-resistant phosphoramidites: Incorporate purine phosphoramidites with protecting groups that stabilize the glycosidic bond. For example, the use of dimethylformamidine (dmf) protection for dG is a common strategy.[4] For dA, which is more susceptible to depurination, consider using phosphoramidites with alternative protecting groups like dibutylformamidine (dbf).[2]
-
Optimize detritylation time: Minimize the exposure time of the oligonucleotide to the acidic deblocking solution during each cycle of synthesis.[6]
Troubleshooting Guide: Depurination during LNA Oligo Deprotection
This guide provides solutions to common problems encountered during LNA oligo deprotection that may be related to depurination.
| Problem | Possible Cause | Recommended Solution |
| Low yield of full-length LNA oligo after purification | Excessive depurination during synthesis leading to chain cleavage upon deprotection. | - Switch from TCA to DCA for detritylation in subsequent syntheses. - Use dmf-protected dG and consider a depurination-resistant dA phosphoramidite. - Reduce the detritylation step time. |
| Presence of multiple shorter fragments in HPLC or PAGE analysis | Cleavage at abasic sites created by depurination. | - Implement a milder final deprotection protocol (see table below). - For purification, consider methods that can resolve the full-length product from these truncated species, such as anion-exchange HPLC.[7] |
| Co-elution of impurities with the desired product during DMT-on purification | Depurinated fragments retaining the 5'-DMT group are co-purified with the full-length oligonucleotide.[2] | - Optimize the synthesis to minimize depurination from the outset. - Consider a DMT-off purification strategy followed by a high-resolution purification method like ion-exchange chromatography. |
Experimental Protocols
Standard vs. Mild Deprotection Protocols
The choice of deprotection conditions is critical to prevent the cleavage of abasic sites formed during synthesis.
| Protocol | Reagents | Temperature | Time | Compatibility |
| Standard Deprotection | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Standard DNA and LNA oligos with robust modifications. |
| Fast Deprotection (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1) | 65°C | 10 minutes | Requires Ac-dC to avoid side reactions.[1][8] Suitable for many common modifications. |
| Ultra-Mild Deprotection | 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Necessary for oligos with very sensitive modifications. Requires the use of Ultra-MILD protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[9] |
| Alternative Mild Deprotection | t-Butylamine / Methanol / Water (1:1:2) | 55°C | Overnight | Suitable for sensitive dyes like TAMRA.[1][9] |
Note: Always consult the technical specifications for any modified bases or dyes in your oligonucleotide sequence to ensure compatibility with the chosen deprotection method.[8]
Visualizing the Workflow
LNA Oligonucleotide Synthesis and Deprotection Workflow
The following diagram illustrates the key stages of LNA oligonucleotide synthesis, highlighting the critical detritylation step where depurination can occur, and the subsequent deprotection and purification stages.
Caption: Workflow of LNA oligo synthesis, deprotection, and purification.
Logical Relationship for Avoiding Depurination
This diagram outlines the decision-making process and key strategies to minimize depurination and its consequences.
Caption: Decision-making flowchart for minimizing depurination in LNA oligos.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
LNA Phosphoramidite Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on the stability of Locked Nucleic Acid (LNA) phosphoramidites. Adherence to proper handling and storage protocols is critical for successful oligonucleotide synthesis and the generation of high-quality LNA-containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: How does water affect LNA phosphoramidite (B1245037) stability?
A1: Water leads to the hydrolytic degradation of LNA phosphoramidites. The phosphoramidite moiety is susceptible to reaction with water, which converts the active P(III) species into an inactive H-phosphonate and subsequently to a phosphate (B84403) triester. This degradation reduces the amount of active phosphoramidite available for the coupling reaction during oligonucleotide synthesis, leading to lower coupling efficiencies and the generation of truncated sequences.
Q2: What is the recommended maximum water content for solvents used with LNA phosphoramidites?
A2: For optimal performance and stability, the water content in acetonitrile (B52724) (ACN), the primary solvent for phosphoramidites, should be kept to a minimum, ideally below 15 parts per million (ppm).[1] Solvents with higher water content will accelerate the degradation of the LNA phosphoramidite, even during short-term storage on the synthesizer.
Q3: How should I store my LNA phosphoramidites to minimize water-induced degradation?
A3: LNA phosphoramidites should be stored as a dry powder at low temperatures, typically -20°C, under an inert atmosphere such as argon or nitrogen. Once dissolved in anhydrous acetonitrile, the stability of standard phosphoramidites is generally limited to 2-3 days, even under anhydrous conditions.[2] While some research suggests LNA phosphoramidites are exceedingly stable in acetonitrile solution, it is best practice to use freshly prepared solutions for synthesis.[3][4][5]
Q4: Can I repeatedly open and close the LNA phosphoramidite vial?
A4: It is highly discouraged to repeatedly open and close the phosphoramidite vial in an open atmosphere. Each exposure to ambient air introduces moisture, which can degrade the powder. If you need to use smaller quantities, it is recommended to aliquot the dry powder into smaller, sealed vials under an inert atmosphere.
Q5: What are the signs of LNA phosphoramidite degradation in my oligonucleotide synthesis?
A5: The primary indicator of LNA phosphoramidite degradation is a decrease in coupling efficiency during oligonucleotide synthesis. This will result in a lower yield of the full-length oligonucleotide and an increase in the proportion of failure sequences (n-1, n-2, etc.). You may also observe inconsistent results between synthesis runs using the same batch of phosphoramidite.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency with LNA Monomers | High water content in acetonitrile or other synthesis reagents. | Use fresh, anhydrous acetonitrile with a water content below 15 ppm. Ensure all other reagents are also anhydrous. Consider using an in-line drying filter for the gas supply to the synthesizer.[1] |
| LNA phosphoramidite degradation due to improper storage or handling. | Prepare fresh solutions of the LNA phosphoramidite from a new or properly stored vial. Perform a purity check of the dissolved phosphoramidite using HPLC or ³¹P NMR. | |
| Insufficient coupling time for sterically hindered LNA phosphoramidites. | Increase the coupling time for LNA monomers. Recommended coupling times can be significantly longer than for standard DNA phosphoramidites (e.g., 180-250 seconds).[6][7] | |
| Appearance of Unexpected Peaks in HPLC Analysis of Crude Oligonucleotide | Formation of H-phosphonate or other degradation products from the LNA phosphoramidite. | Review storage and handling procedures for LNA phosphoramidites. Ensure truly anhydrous conditions are maintained throughout the synthesis process. |
| Incomplete oxidation of the phosphite (B83602) triester. | Increase the oxidation time after coupling LNA monomers. A longer oxidation time (e.g., 45 seconds) may be required compared to standard DNA phosphites.[6][7] | |
| Inconsistent Synthesis Results Over Time | Gradual moisture contamination of the LNA phosphoramidite solution on the synthesizer. | Use freshly prepared LNA phosphoramidite solutions for each synthesis run. Do not store dissolved phosphoramidites on the synthesizer for extended periods. |
Quantitative Data on Phosphoramidite Stability
While specific quantitative data on the degradation kinetics of LNA phosphoramidites at various water concentrations is not extensively published, the general principles of phosphoramidite stability apply. The following table provides recommended maximum water content for solvents and general stability guidelines based on data for standard phosphoramidites. It is crucial to note that dG phosphoramidites are generally the least stable.[3][7][8]
| Parameter | Recommended Value | Rationale |
| Water Content in Acetonitrile (ACN) | < 15 ppm | Minimizes hydrolysis of the phosphoramidite, ensuring high coupling efficiency.[1] |
| Stability of Dry LNA Phosphoramidite Powder | Months to Years (at -20°C under inert gas) | Low temperature and exclusion of moisture and oxygen prevent degradation. |
| Stability of LNA Phosphoramidite in Anhydrous ACN | 2-3 days (at room temperature on synthesizer) | Although potentially more stable than DNA amidites, it is best practice to use fresh solutions to avoid degradation.[2][3][4][5] |
Experimental Protocols
Determination of Water Content in Acetonitrile by Karl Fischer Titration
Objective: To accurately measure the water content in acetonitrile to ensure it meets the stringent requirements for oligonucleotide synthesis.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Sample Preparation: Using a dry syringe, carefully draw a known volume or weigh a known mass of the acetonitrile sample to be tested.
-
Titration: Inject the acetonitrile sample into the conditioned titration vessel. The Karl Fischer reagent, which contains iodine, is titrated into the sample. Water in the sample reacts with the iodine.
-
Endpoint Detection: The endpoint is reached when all the water has been consumed, and excess iodine is detected by an electrode.
-
Calculation: The instrument's software calculates the amount of water in the sample based on the amount of Karl Fischer reagent consumed. The result is typically expressed in parts per million (ppm).
Assessment of LNA Phosphoramidite Purity and Degradation by HPLC
Objective: To assess the purity of LNA phosphoramidites and detect the presence of degradation products such as the H-phosphonate.
Methodology:
-
Sample Preparation: Prepare a sample of the LNA phosphoramidite at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile. To minimize on-column degradation, a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) can be added.
-
HPLC System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm) is used to monitor the elution of the phosphoramidite and any impurities.
-
Data Interpretation: A pure phosphoramidite will typically show two major peaks corresponding to the two diastereomers at the chiral phosphorus center. The appearance of additional, more polar peaks is indicative of degradation products like the H-phosphonate.
Analysis of LNA Phosphoramidite Degradation by ³¹P NMR Spectroscopy
Objective: To directly observe the phosphorus-containing species in an LNA phosphoramidite sample and quantify the extent of degradation.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the LNA phosphoramidite in an appropriate deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Interpretation:
-
P(III) Species (Active Phosphoramidite): The active LNA phosphoramidite will appear as two signals in the region of approximately 140-155 ppm, corresponding to the two diastereomers.[9]
-
P(V) Species (Degradation Products): Degradation products, such as the H-phosphonate and phosphate triester, will appear as distinct signals in a different region of the spectrum, typically between -10 and 50 ppm.[9]
-
Quantification: The relative integrals of the P(III) and P(V) signals can be used to determine the percentage of degraded phosphoramidite in the sample.
-
Visualizations
Caption: Logical relationship between water content and LNA phosphoramidite stability.
Caption: Troubleshooting workflow for LNA phosphoramidite stability issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Technical Support Center: Synthesis and Purification of Long LNA Oligonucleotides
Welcome to the technical support center for long LNA (Locked Nucleic Acid) oligonucleotide synthesis and purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and handling of long LNA-containing oligonucleotides.
Frequently Asked Questions (FAQs)
General
Q1: What are the main challenges in synthesizing long LNA oligonucleotides?
A1: The primary challenges in synthesizing long LNA oligonucleotides (typically >50-75 nucleotides) are maintaining high stepwise coupling efficiency, preventing side reactions like depurination, ensuring effective capping of failure sequences, and optimizing purification to remove closely related impurities.[1][2][3] The introduction of LNA monomers can also present unique challenges due to their modified structure. As oligonucleotide length increases, the cumulative effect of even small inefficiencies in each synthesis cycle leads to a significant decrease in the yield of the full-length product.[1][4][5]
Q2: How do LNA modifications affect the synthesis and purification process?
A2: LNA modifications increase the thermal stability and binding affinity of oligonucleotides.[6][][8] During synthesis, the modified sugar structure of LNA monomers may require optimization of coupling times. For purification, the increased hydrophobicity and potential for secondary structures in LNA-containing oligos can affect their behavior on chromatography columns, necessitating specific purification strategies.[9] Anion-exchange HPLC (AEX-HPLC) is often recommended for the successful separation of LNA-modified oligonucleotides.[9]
Design and Synthesis
Q3: Are there specific design guidelines for long LNA oligonucleotides to improve yield?
A3: Yes, several design considerations can improve the success of long LNA oligonucleotide synthesis:
-
LNA Content: For oligonucleotides longer than 15 mers, it is recommended to decrease the LNA content as the length increases. For example, for 26-40 mers, up to 40% LNA is suggested, and for 41-60 mers, up to 20% LNA.[10]
-
Avoid Long Stretches of LNA: Avoid stretches of more than four consecutive LNA bases, as they can lead to extremely tight hybridization and potential self-complementarity issues.[10]
-
GC Content: Maintain a GC content between 30-60% and avoid long stretches of G's or C's (more than 3) to prevent secondary structure formation that can hinder synthesis and purification.[10]
-
3'-End Design: Avoid placing blocks of LNA monomers near the 3'-end.[10]
Q4: What is the most critical factor for achieving a good yield of long oligonucleotides?
A4: The most critical factor is maintaining a very high stepwise coupling efficiency throughout the synthesis.[1][2][4] A small decrease in coupling efficiency has a dramatic impact on the final yield of the full-length product. For example, a 98% average coupling efficiency for a 100-mer would theoretically yield only 13% full-length product, whereas a 99.5% efficiency would yield approximately 60%.[1][2]
Purification
Q5: Which purification method is best for long LNA oligonucleotides?
A5: The choice of purification method depends on the length of the oligonucleotide and the desired purity.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE is the recommended method for purifying long oligonucleotides (>80 bases) and can achieve purities greater than 90%. However, the recovery yield from PAGE is typically lower compared to HPLC methods.[9]
-
Anion-Exchange HPLC (AEX-HPLC): AEX-HPLC is highly effective for purifying LNA-modified oligonucleotides and can achieve >95% purity for oligos up to 50 bases, and high purity for oligos between 50 and 80 bases, albeit at lower yields.[9]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates oligonucleotides based on hydrophobicity and is useful for purifying oligos with hydrophobic modifications like dyes. However, its resolution tends to decrease with increasing oligonucleotide length.[11]
Troubleshooting Guides
Low Synthesis Yield
Issue: The final yield of the long LNA oligonucleotide is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Low Coupling Efficiency | Ensure all reagents, especially acetonitrile (B52724) and phosphoramidites, are anhydrous, as moisture significantly lowers coupling efficiency.[1][12] Consider increasing the coupling time for LNA monomers and for sequences known to be difficult. |
| Inefficient Capping | Verify the freshness and activity of capping reagents (Cap A and Cap B). Inefficient capping leads to the accumulation of n-1 deletion mutants that are difficult to separate from the full-length product.[1][13] |
| Depurination | For sequences with high purine (B94841) content, consider using a milder deblocking agent than trichloroacetic acid (TCA), such as dichloroacetic acid (DCA), to minimize depurination, which leads to chain cleavage.[1][2] |
| Suboptimal Solid Support | For very long oligonucleotides (>100 bases), use a solid support with a larger pore size (e.g., 1000 Å or 2000 Å CPG) to prevent steric hindrance as the oligonucleotide chain grows.[13] |
Poor Purity Profile
Issue: The final product shows a high level of impurities, such as n-1 deletion sequences or other side products.
| Potential Cause | Troubleshooting Step |
| Inefficient Capping | As mentioned above, poor capping is a major cause of n-1 impurities. Ensure your capping step is highly efficient (>99%).[1] |
| Formation of Secondary Structures | Long oligonucleotides, especially those with high GC content or LNA modifications, can form stable secondary structures that hinder purification. Heat the crude oligonucleotide solution (e.g., >65 °C) just before loading it onto the purification column to denature these structures.[1] |
| Inappropriate Purification Method | The chosen purification method may not be providing sufficient resolution. For long LNA oligos, consider switching to PAGE or optimizing an AEX-HPLC method for better separation of the full-length product from failure sequences.[9] |
| Incomplete Deprotection | Ensure complete removal of all protecting groups from the bases and the phosphate (B84403) backbone. Residual protecting groups will lead to impurities. Follow the recommended deprotection protocols for any special modifications in your sequence.[14] |
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 98% | Average Coupling Efficiency: 99% | Average Coupling Efficiency: 99.5% |
| 20-mer | 68% | 82% | 91% |
| 50-mer | 36% | 61% | 78% |
| 75-mer | 22% | 47% | 69% |
| 100-mer | 13% | 37% | 60% |
| 150-mer | 5% | 22% | 47% |
| Data is theoretical and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings). The number of couplings is the oligonucleotide length minus one.[4][5] |
Table 2: Comparison of Purification Methods for Long Oligonucleotides
| Purification Method | Typical Purity | Recommended Length | Advantages | Disadvantages |
| PAGE | >90% | >80 bases | High resolution for long oligos. | Lower yield, more time-consuming.[9][11] |
| AEX-HPLC | >95% | Up to 80 bases | Excellent for LNA and other modified oligos. | Yield decreases for longer oligos.[9] |
| RP-HPLC | >85% | <55 bases | Good for hydrophobically modified oligos. | Resolution decreases with increasing length.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Long LNA Oligonucleotides
This protocol outlines the key steps in automated solid-phase synthesis.
-
Support Preparation: Start with a solid support (e.g., CPG) pre-loaded with the first nucleoside of the sequence. For long oligos (>100 bases), use a support with a pore size of 1000 Å or 2000 Å.[13]
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid solution (e.g., 3% DCA in dichloromethane) to expose the 5'-hydroxyl group for the next coupling step.
-
Coupling: Activate the incoming phosphoramidite (B1245037) (DNA, LNA, or other modified) with an activator (e.g., ETT or DCI) and couple it to the free 5'-hydroxyl group of the growing chain. Ensure anhydrous conditions to maximize coupling efficiency.[1]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of n-1 deletion mutants.[13]
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent monomer in the sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphate backbone using a suitable deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)).[14][15] The choice of deprotection agent and conditions depends on the specific modifications present in the oligonucleotide.[14]
Protocol 2: Purification of Long LNA Oligonucleotides by Denaturing PAGE
-
Gel Preparation: Prepare a high-percentage (e.g., 8-12%) denaturing polyacrylamide gel containing 7-8 M urea.
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in a formamide-based loading buffer. Heat the sample at 90-95°C for 5 minutes to denature any secondary structures.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant power until the tracking dyes have migrated to the desired position.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing. The full-length product should be the most prominent, slowest-migrating band.
-
Excision and Elution: Carefully excise the gel slice containing the full-length product. Crush the gel slice and elute the oligonucleotide overnight in a suitable elution buffer (e.g., TE buffer).
-
Desalting: Remove the acrylamide (B121943) and salts from the eluted oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
Visualizations
Caption: Workflow for the synthesis and purification of long LNA oligonucleotides.
Caption: Troubleshooting logic for low yield in long LNA oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 8. microsynth.com [microsynth.com]
- 9. Method of Oligonucleotide Purification [biosyn.com]
- 10. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Purification of LNA-Modified Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of LNA-modified oligonucleotides. Researchers, scientists, and drug development professionals can find targeted information to address challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of LNA-modified oligonucleotides.
Q1: I am observing low purity of my LNA-modified oligonucleotide after purification. What are the potential causes and solutions?
A1: Low purity in LNA-modified oligonucleotide preparations can stem from several factors related to both the synthesis and purification processes.
Potential Causes:
-
Inefficient Synthesis: The stepwise synthesis of oligonucleotides is not 100% efficient, leading to the accumulation of failure sequences (n-1, n-2, etc.). LNA monomers can sometimes have slightly lower coupling efficiencies than standard DNA or RNA monomers, exacerbating this issue.
-
Formation of Secondary Structures: LNA modifications increase the melting temperature (Tm) and can promote the formation of stable secondary structures, which can interfere with the purification process.
-
Presence of Protecting Groups: Incomplete removal of protecting groups during deprotection can lead to impurities that are structurally similar to the full-length oligonucleotide.
-
Suboptimal Purification Method: The chosen purification method may not be suitable for the specific characteristics of your LNA-modified oligonucleotide.
Troubleshooting Solutions:
-
Optimize Synthesis Conditions: Ensure high coupling efficiency during synthesis. For long or heavily modified LNA oligos, consider using optimized synthesis cycles.[1]
-
Denaturing Conditions: Perform purification under denaturing conditions to disrupt secondary structures. This can be achieved by increasing the temperature or adding denaturants like urea (B33335) or formamide (B127407) to the purification buffers.[2][3]
-
Review Deprotection Protocol: Ensure complete removal of protecting groups by following the recommended deprotection procedures for LNA-containing oligonucleotides.
-
Select an Appropriate Purification Method: For demanding applications, standard desalting is often insufficient. High-performance liquid chromatography (HPLC) is generally recommended for LNA-modified oligos.[4] Anion-exchange (AEX) HPLC is particularly effective for separating LNA-modified oligonucleotides.[5] For very high purity requirements, dual HPLC purification may be necessary.[4]
A troubleshooting workflow for low purity is illustrated in the diagram below.
Q2: My LNA-modified oligonucleotide shows a broad peak or peak splitting during HPLC purification. What could be the reason?
A2: Broad peaks or peak splitting during HPLC can be indicative of several issues.
Potential Causes:
-
Secondary Structures: As mentioned, LNA-modified oligos can form stable secondary structures, which can exist in multiple conformations leading to peak broadening or splitting.
-
Aggregation: Guanine-rich sequences, in particular, have a tendency to form aggregates, which can result in poor chromatographic behavior.[6]
-
Interaction with the Column: The LNA modifications can alter the charge and hydrophobicity of the oligonucleotide, leading to unexpected interactions with the HPLC column matrix.
-
Phosphorothioate (B77711) Modifications: If your LNA oligo also contains phosphorothioate (PS) linkages, the presence of diastereomers can contribute to peak broadening.
Troubleshooting Solutions:
-
Use Denaturing Conditions: Employing elevated temperatures (e.g., 55-65°C) during HPLC analysis can help to denature secondary structures and aggregates, resulting in sharper peaks.[2][3]
-
Optimize Mobile Phase: Adjusting the mobile phase composition, such as the type and concentration of the ion-pairing reagent in reversed-phase (RP) HPLC, can improve peak shape.
-
Choose the Right Column: For LNA-modified oligos, an anion-exchange (AEX) column can be a better choice as it separates based on charge, which is less affected by secondary structures compared to the hydrophobicity-based separation of RP-HPLC.[5]
-
Sample Preparation: Ensure the sample is fully dissolved and free of particulates before injection.
Q3: I am experiencing low recovery of my LNA-modified oligonucleotide after purification. What steps can I take to improve the yield?
A3: Low recovery is a common challenge, especially with more complex purification methods.
Potential Causes:
-
Adsorption to Surfaces: Oligonucleotides can adsorb to tubes, pipette tips, and the purification matrix, leading to loss of material.
-
Incomplete Elution: The oligonucleotide may not be completely eluting from the purification column or gel.
-
Harsh Purification Conditions: Extreme pH or temperature can lead to degradation of the oligonucleotide.
-
Method-Specific Losses: Methods like PAGE purification are known to have lower recovery rates compared to HPLC due to the difficulty of extracting the oligo from the gel matrix.[5]
Troubleshooting Solutions:
-
Use Low-Binding Consumables: Utilize low-retention microcentrifuge tubes and pipette tips to minimize surface adsorption.
-
Optimize Elution: Ensure the elution buffer is of the correct composition and volume to completely elute the oligonucleotide from the column. For HPLC, optimizing the gradient can improve recovery.
-
Method Selection: If yield is a primary concern, HPLC methods generally offer higher recovery than PAGE.[5]
-
Salt Exchange: If the final application is sensitive to salts from the purification buffers, consider a desalting step after purification.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for LNA-modified oligonucleotides?
A1: The optimal purification method depends on the length of the oligonucleotide and the requirements of the downstream application. For many demanding applications involving LNA-modified oligos, such as antisense inhibition or single nucleotide discrimination, HPLC purification is recommended.[4]
-
Reversed-Phase HPLC (RP-HPLC) is suitable for shorter to medium-length oligos (up to 40-50 bases) and can effectively separate the full-length product from shorter failure sequences.[5][7]
-
Anion-Exchange HPLC (AEX-HPLC) is highly effective for purifying LNA-modified oligos, as it separates based on the number of phosphate (B84403) groups and is less influenced by secondary structures. It is also capable of separating phosphorothioate-modified oligos.[5]
-
PAGE (Polyacrylamide Gel Electrophoresis) can be used for long oligonucleotides and offers high purity, but typically results in lower yields.[5][7]
-
Desalting is the most basic form of purification and only removes small molecules. It is generally not sufficient for applications requiring high purity LNA oligos.[8]
Q2: What level of purity can I expect from different purification methods for LNA-modified oligos?
A2: The expected purity can vary based on the specific oligonucleotide sequence and the purification system used. The following table provides a general comparison of purity levels achieved with different methods.
| Purification Method | Typical Purity for LNA-Modified Oligos |
| Desalting | Variable, removes only small molecules |
| PAGE | >90%[5] |
| RP-HPLC | >85%[4] |
| AEX-HPLC | >90% |
| Dual HPLC | >90%[9] |
Q3: How do LNA modifications affect the choice of purification strategy?
A3: LNA modifications increase the hydrophilicity and can introduce conformational rigidity, which can alter the behavior of the oligonucleotide during purification compared to standard DNA or RNA.
-
Increased Affinity for Aqueous Phases: The higher affinity for water may require adjustments to the mobile phase in RP-HPLC to ensure proper retention on the hydrophobic stationary phase.
-
Stable Secondary Structures: The high binding affinity of LNA monomers can lead to the formation of very stable hairpins or other secondary structures. This makes denaturing conditions during purification more critical.[2][3]
-
Charge-Based Separation: Due to the potential for secondary structures to interfere with hydrophobicity-based separations, AEX-HPLC, which separates based on charge, is often a more robust choice for LNA-containing oligos.[5]
Q4: What analytical techniques are used to assess the purity of LNA-modified oligonucleotides?
A4: Several analytical techniques can be used to confirm the purity and identity of the final product.
-
Analytical HPLC (AEX or RP): This is a common method to assess purity by analyzing the chromatographic profile of the purified sample.
-
Mass Spectrometry (MS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) or MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) are used to confirm the molecular weight of the oligonucleotide, verifying that the correct product was synthesized.[2]
-
Capillary Electrophoresis (CE): CE separates molecules based on their size and charge, providing another method for assessing purity and identifying truncated sequences.[10][11]
Experimental Protocols
Protocol 1: Anion-Exchange HPLC (AEX-HPLC) for LNA-Oligonucleotide Purification
This protocol provides a general guideline for the purification of LNA-modified oligonucleotides using AEX-HPLC.
Materials:
-
Crude LNA-modified oligonucleotide, lyophilized
-
Nuclease-free water
-
Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)
-
Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)
-
AEX-HPLC column suitable for oligonucleotide separation
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Reconstitute the lyophilized LNA oligonucleotide in Mobile Phase A to a suitable concentration (e.g., 10-20 OD/mL).
-
System Equilibration: Equilibrate the AEX-HPLC column with Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Elute the oligonucleotide using a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30-40 minutes). The full-length product will elute at a higher salt concentration than shorter failure sequences.
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length LNA-modified oligonucleotide.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm purity and identity.
-
Desalting: Pool the pure fractions and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation) to remove the high salt concentration from the elution buffer.
-
Quantification: Determine the final concentration of the purified oligonucleotide using UV spectrophotometry at 260 nm.
An overview of the AEX-HPLC workflow is presented below.
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for LNA-Oligonucleotide Purification
This protocol outlines a general procedure for purifying LNA-modified oligonucleotides using IP-RP-HPLC.
Materials:
-
Crude LNA-modified oligonucleotide, lyophilized
-
Nuclease-free water
-
Mobile Phase A: Aqueous buffer with an ion-pairing reagent (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0)
-
Mobile Phase B: Organic solvent with an ion-pairing reagent (e.g., 100 mM TEAA in 50% Acetonitrile)
-
RP-HPLC column suitable for oligonucleotide separation (e.g., C18)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dissolve the crude LNA oligonucleotide in Mobile Phase A.
-
System Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until the baseline is stable.
-
Injection: Inject the sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing organic solvent concentration (e.g., 10-70% Mobile Phase B over 30-40 minutes). The hydrophobicity of the oligonucleotide-ion pair complex determines its retention, with longer oligos generally eluting later.
-
Fraction Collection: Collect the fractions corresponding to the desired peak.
-
Purity Assessment: Verify the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
Removal of Ion-Pairing Reagent: After pooling the pure fractions, remove the ion-pairing reagent and desalt the sample.
-
Quantification: Measure the concentration of the final product by UV absorbance at 260 nm.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 3. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 4. Purification and delivery options [qiagen.com]
- 5. Method of Oligonucleotide Purification [biosyn.com]
- 6. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 7. labcluster.com [labcluster.com]
- 8. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 9. What different oligonucleotide purification options does Biosearch Technologies offer? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
Technical Support Center: Oligonucleotide Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of oligonucleotides containing Locked Nucleic Acid (LNA) monomers, with a specific focus on addressing incomplete capping of LNA-G.
FAQs & Troubleshooting Guide
Q1: We are observing a significant n-1 peak in our HPLC analysis after synthesizing an LNA-containing oligonucleotide, particularly after a G-LNA incorporation step. What is the likely cause?
The presence of a significant n-1 peak, representing oligonucleotides with a single base deletion, is a strong indicator of incomplete capping of unreacted 5'-hydroxyl groups during the synthesis cycle.[1] When coupling efficiency is not 100%, some chains fail to have the next phosphoramidite (B1245037) added. If these unreacted chains are not permanently blocked by the capping step, they can react in subsequent cycles, leading to deletion mutations.[2][3] The issue may be exacerbated with LNA-G monomers due to their steric bulk, which can hinder both coupling and capping efficiency.[4]
Q2: Why might LNA-G monomers be more prone to incomplete capping compared to standard DNA or other LNA monomers?
Several factors can contribute to the reduced capping efficiency of LNA-G:
-
Steric Hindrance: LNA monomers, in general, are more sterically hindered than their DNA counterparts due to the methylene (B1212753) bridge.[4] This can make it more difficult for the capping reagents to access the unreacted 5'-hydroxyl group.
-
Protecting Groups: The type of protecting group on the exocyclic amine of guanine (B1146940) can influence its properties. While the dimethylformamidine (dmf) protecting group is electron-donating and helps protect against depurination, certain protecting groups can affect the reactivity and accessibility of the surrounding functional groups.[5][6]
-
Secondary Structure: The growing oligonucleotide chain, especially with the inclusion of conformationally rigid LNA monomers, might adopt secondary structures on the solid support that mask the 5'-hydroxyl group, preventing efficient capping.
Q3: What are the immediate troubleshooting steps to improve LNA-G capping efficiency?
If you suspect incomplete capping of LNA-G, consider the following adjustments to your synthesis protocol:
-
Extend Capping Time: The most straightforward approach is to increase the time the capping reagents are in contact with the solid support. This allows more time for the sterically hindered 5'-hydroxyl groups to be acetylated.[1]
-
Increase Reagent Delivery: Consider increasing the volume of capping reagents delivered to the synthesis column. For some synthesizers, this can be achieved by increasing the number of pulses.[5]
-
Use a More Efficient Capping Activator: While N-methylimidazole (NMI) is a common capping activator, 4-dimethylaminopyridine (B28879) (DMAP) is known to be a more efficient catalyst for acetylation.[3][5] However, be aware of potential side reactions with DMAP, although some sources suggest this is not a significant issue.[5]
-
Ensure Anhydrous Conditions: Moisture is detrimental to all steps of oligonucleotide synthesis, including capping.[5][7] Ensure all reagents and solvents, particularly acetonitrile (B52724) (ACN), are strictly anhydrous. Consider installing an in-line drying filter for the argon or helium used on the synthesizer.[5]
Q4: We've tried extending the capping time, but the n-1 peak persists. What other aspects of the synthesis cycle should we investigate?
If extending the capping time doesn't resolve the issue, other factors might be at play:
-
Low Coupling Efficiency: Incomplete capping becomes more apparent when coupling efficiency is low, as there are more unreacted 5'-hydroxyl groups to cap.[5] LNA phosphoramidites are more sterically hindered and may require a longer coupling time than standard DNA amidites.[4] Ensure you are using the recommended extended coupling times for LNA monomers.
-
Phosphoramidite Quality: LNA-G phosphoramidites can be susceptible to degradation, especially in the presence of moisture.[8] Ensure your phosphoramidite is fresh and has been stored under anhydrous conditions. Consider repurifying the phosphoramidite if its quality is in doubt.
-
Depurination: While not directly a capping issue, depurination (the loss of the guanine base) can also lead to truncated sequences.[9][10][11] This is more likely to occur during the acidic detritylation step.[5][12] Using a milder deblocking acid, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), and minimizing the acid contact time can reduce the risk of depurination.[1][2]
-
Solid Support Issues: For longer oligonucleotides, the pores of the controlled pore glass (CPG) support can become clogged, hindering reagent access.[5] Consider using a support with a larger pore size (e.g., 2000 Å) for long LNA-containing sequences.[5]
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative parameters that can be adjusted to troubleshoot incomplete LNA-G capping.
| Parameter | Standard Protocol | Recommended for LNA-G | Rationale |
| Coupling Time | ~30-60 seconds | 180-250 seconds | Overcomes steric hindrance of LNA monomer.[4] |
| Capping Time | ~15-30 seconds | Increase by 50-100% | Allows more time for the capping reaction to proceed on sterically hindered sites.[5] |
| Capping Reagent Delivery | Standard volume | Increase by 50% | Ensures a sufficient excess of reagent reaches all sites on the support.[5] |
| Oxidation Time | ~15-30 seconds | ~45 seconds | Slower oxidation of the phosphite (B83602) after LNA coupling.[4] |
| Deblocking Acid | 3% TCA in DCM | 3% DCA in DCM | Milder acid reduces the risk of depurination of the purine (B94841) base.[1] |
Experimental Protocols
Protocol 1: Modified Capping Protocol for LNA-G Synthesis
This protocol outlines adjustments to the capping step specifically for cycles involving LNA-G phosphoramidite addition.
-
Reagent Preparation:
-
Synthesis Cycle Modification:
-
Program the DNA synthesizer to extend the capping step immediately following the LNA-G coupling.
-
Increase the capping wait time by at least 50% of the standard protocol time. For example, if the standard time is 20 seconds, extend it to 30-40 seconds.
-
If possible with your synthesizer, increase the volume of Cap A and Cap B delivered to the column by 50%.[5]
-
-
Post-Synthesis Analysis:
-
After synthesis, cleave and deprotect the oligonucleotide as per your standard procedure.
-
Analyze the crude product by HPLC or UPLC to assess the reduction in the n-1 peak compared to a synthesis run with the standard capping protocol.
-
Protocol 2: Analysis of Depurination
If incomplete capping is ruled out, this protocol helps to assess if depurination is the root cause of truncated sequences.
-
Synthesis:
-
Synthesize two identical short oligonucleotides containing an LNA-G residue.
-
For the first oligonucleotide, use the standard deblocking reagent (e.g., 3% TCA in DCM).
-
For the second oligonucleotide, use a milder deblocking reagent (e.g., 3% DCA in DCM).[1]
-
-
Cleavage and Deprotection:
-
Cleave and deprotect both oligonucleotides under identical, standard conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA).
-
-
Analysis:
-
Analyze both crude products by HPLC or mass spectrometry.
-
A significant reduction in truncated species in the oligonucleotide synthesized with the milder deblocking acid would suggest that depurination is a contributing factor.
-
Visualizations
Troubleshooting Workflow for Incomplete LNA-G Capping
Caption: Troubleshooting workflow for incomplete LNA-G capping.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. US20200318109A1 - LNA-G Process - Google Patents [patents.google.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. Depurination - Wikipedia [en.wikipedia.org]
- 12. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LNA Phosphoramidite Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Locked Nucleic Acid (LNA) phosphoramidite (B1245037) coupling. The information is presented in a question-and-answer format to directly address common issues encountered during the critical oxidation step of LNA oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the oxidation stage of LNA phosphoramidite coupling, offering potential causes and solutions.
Q1: After synthesis, my final product yield is significantly lower than expected. Could this be related to the oxidation step?
A: Yes, improper oxidation is a common cause of low yield in oligonucleotide synthesis. The primary purpose of the oxidation step is to convert the unstable phosphite (B83602) triester linkage, formed during the coupling step, into a stable phosphate (B84403) triester. Incomplete oxidation can lead to the degradation of the oligonucleotide chain during subsequent synthesis cycles or during the final deprotection and cleavage steps, resulting in a lower yield of the full-length product.
For LNA phosphoramidites, which are more sterically hindered than standard DNA or RNA phosphoramidites, the oxidation of the phosphite triester is slower. Therefore, a longer oxidation time is generally required.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Oxidation Time | LNA phosphoramidites require a longer oxidation time compared to standard phosphoramidites. An optimal oxidation time of 45 seconds has been reported for LNA coupling on ABI and Expedite synthesizers using standard iodine oxidation procedures.[1] If you are experiencing low yields, consider incrementally increasing the oxidation time. |
| Degraded or Low-Quality Oxidizer | Ensure your oxidizing agent (typically an iodine solution) is fresh and has been stored correctly to prevent degradation. The presence of moisture in the oxidizer can also reduce its effectiveness. |
| Inadequate Reagent Delivery | Check the fluidics of your synthesizer to ensure that the correct volume of oxidizer is being delivered to the synthesis column. Blockages or leaks in the delivery lines can lead to incomplete oxidation. |
| Presence of Water | Water can lead to the oxidation of the phosphite triester to a phosphodiester, which can cause issues in subsequent steps. Ensure all reagents and solvents are anhydrous. |
Q2: My final product shows a high level of truncated sequences (n-1, n-2) upon analysis by HPLC or mass spectrometry. Is this related to oxidation?
A: Incomplete oxidation can contribute to the formation of truncated sequences. If the phosphite triester is not fully oxidized, it can be susceptible to cleavage during the acidic deblocking step of the next cycle. This cleavage results in a free 5'-hydroxyl group on the truncated chain, which can then be capped in the subsequent capping step, leading to an accumulation of shorter oligonucleotides.
Analytical Signatures of Incomplete Oxidation:
-
HPLC Analysis: In reverse-phase HPLC, you may observe a series of peaks eluting before the main full-length product peak, corresponding to the shorter n-1, n-2, etc., sequences.
-
Mass Spectrometry (MS) Analysis: Mass spectrometry will show a distribution of masses corresponding to the full-length product and a series of lower molecular weight species, with mass differences corresponding to the loss of one or more nucleotide monomers.
Q3: Can I "over-oxidize" my LNA-containing oligonucleotide? What are the consequences?
A: While less common than under-oxidation, prolonged exposure to the oxidizing agent, particularly iodine-based solutions, can potentially lead to side reactions and degradation of sensitive nucleobases. This can result in a decrease in the purity of the final product. It is important to optimize the oxidation time to ensure complete conversion of the phosphite triester without causing unnecessary degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended oxidation time for LNA phosphoramidite coupling?
A: For LNA phosphoramidites, a longer oxidation time is necessary compared to standard DNA phosphoramidites due to their increased steric hindrance.[1] A recommended starting point is 45 seconds when using a standard iodine-based oxidizer on synthesizers like the ABI and Expedite models.[1] However, the optimal time may vary depending on the specific synthesizer, reagents, and the sequence being synthesized.
Q2: What is a standard oxidizing agent for LNA synthesis?
A: The most common oxidizing agent used in phosphoramidite chemistry, including for LNA synthesis, is a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[2]
Q3: Are there alternative oxidizing agents I can use for LNA synthesis?
A: Yes, non-aqueous oxidizers can be advantageous in certain situations, especially for sensitive bases or linkages that are susceptible to degradation by water or iodine. One such alternative is (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO).
Q4: How can I monitor the efficiency of the oxidation step?
A: While direct on-column monitoring of the oxidation step is not standard practice, the overall success of the synthesis, including the oxidation step, can be assessed by analyzing the final crude product. Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), anion-exchange HPLC (AEX-HPLC), and mass spectrometry (MS) are used to determine the purity and identity of the synthesized oligonucleotide. A high percentage of full-length product with minimal truncated sequences is indicative of efficient synthesis, including proper oxidation.
Data Presentation
The following table summarizes the recommended starting parameters for LNA phosphoramidite coupling, highlighting the key difference in oxidation time compared to standard DNA synthesis.
| Parameter | Standard DNA Phosphoramidite | LNA Phosphoramidite | Rationale for LNA |
| Coupling Time | ~30-60 seconds | 180-250 seconds | Increased steric hindrance of LNA monomers requires longer time for efficient coupling.[1] |
| Oxidation Time | ~15-30 seconds | 45 seconds (recommended starting point) | Slower oxidation of the phosphite triester due to steric hindrance.[1] |
| Oxidizing Agent | Standard Iodine Solution (e.g., 0.02 M I₂ in THF/Pyridine/H₂O) | Standard Iodine Solution (e.g., 0.02 M I₂ in THF/Pyridine/H₂O) | Standard reagent is effective, but requires extended time. |
Experimental Protocols
Standard Protocol for LNA Phosphoramidite Coupling Cycle
This protocol outlines a single cycle of LNA phosphoramidite addition on an automated DNA synthesizer. Optimization of the oxidation time can be performed by systematically varying the duration of Step 4.
Reagents:
-
LNA phosphoramidite solution (in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane)
-
Capping solutions (Cap A: acetic anhydride/THF/lutidine; Cap B: 16% N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile (B52724) (for washing)
Procedure:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treating with the deblocking solution. This is followed by a wash with anhydrous acetonitrile.
-
Coupling: The LNA phosphoramidite and activator solution are delivered to the synthesis column. The coupling reaction is allowed to proceed for an extended time (e.g., 180-250 seconds) to ensure high coupling efficiency.[1] This is followed by a wash with anhydrous acetonitrile.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using the capping solutions to prevent the formation of deletion mutations in subsequent cycles. This is followed by a wash with anhydrous acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating with the oxidizing solution for an optimized duration (start with 45 seconds). This is followed by a wash with anhydrous acetonitrile.
This cycle is repeated until the desired LNA-containing oligonucleotide is synthesized.
Visualizations
Caption: Experimental workflow for a single LNA phosphoramidite coupling cycle.
Caption: Troubleshooting logic for oxidation issues in LNA synthesis.
References
Validation & Comparative
LNA vs. DNA Probes for SNP Genotyping: A Comparative Guide
For researchers, scientists, and drug development professionals seeking precision and reliability in Single Nucleotide Polymorphism (SNP) genotyping, the choice of probe chemistry is a critical determinant of experimental success. This guide provides an objective comparison of Locked Nucleic Acid (LNA) and traditional DNA probes, supported by experimental data and detailed protocols to inform your selection process.
The fundamental principle of SNP genotyping lies in the specific recognition of a single base variation in a DNA sequence. Both LNA and DNA probes are designed to hybridize to the target sequence containing the SNP. However, their inherent chemical structures lead to significant differences in performance, particularly in terms of specificity, thermal stability, and overall assay robustness.
Performance Comparison: LNA vs. DNA Probes
Locked Nucleic Acid (LNA) probes are synthetic oligonucleotide analogs that contain at least one LNA nucleotide. The LNA monomer contains a methylene (B1212753) bridge that connects the 2' oxygen of the ribose with the 4' carbon, locking the ribose in a C3'-endo conformation. This structural constraint enhances the binding affinity of the probe to its complementary target sequence.
The primary advantage of LNA probes in SNP genotyping is their superior ability to discriminate between perfectly matched and mismatched sequences.[1] This enhanced specificity is crucial for accurately calling genotypes, especially when dealing with complex samples or rare alleles.
| Performance Metric | LNA Probes | DNA Probes | Key Advantages of LNA Probes |
| Specificity (Allelic Discrimination) | High | Moderate to High | LNA probes exhibit a significantly greater melting temperature difference (ΔTm) between perfect match and single-mismatch targets, often around 20°C.[1] This large ΔTm provides a wider experimental window and reduces the likelihood of false-positive signals from mismatched hybridization.[2] |
| Melting Temperature (Tm) | Higher Tm per base | Standard Tm | The incorporation of LNA bases increases the Tm of the probe, allowing for the use of shorter probes while maintaining high hybridization efficiency.[3] Each LNA monomer addition can increase the Tm by 2-8 °C.[3] |
| Probe Length | Shorter (typically 8-15 nucleotides) | Longer (typically 20-30 nucleotides) | Shorter probes offer better mismatch discrimination and are easier to design for AT-rich regions.[3][4] |
| Sensitivity | High | Moderate to High | The high binding affinity of LNA probes can lead to improved sensitivity in detecting low-abundance targets.[5] |
| Signal-to-Noise Ratio | High | Moderate | Shorter LNA probes with high binding affinity can lead to better quenching and a higher signal-to-noise ratio in fluorescence-based assays.[4][6] |
| Flexibility in Assay Design | High | Moderate | The ability to modulate Tm by incorporating LNA bases provides greater flexibility in designing multiplex assays and optimizing reaction conditions.[5] |
Experimental Data Summary
Several studies have quantitatively demonstrated the superior performance of LNA probes for SNP genotyping. A key performance indicator is the change in melting temperature (ΔTm) between a perfectly matched probe and a probe with a single nucleotide mismatch.
| Probe Type | Target | ΔTm (°C) | Reference |
| LNA Probe | Single Nucleotide Mismatch | ~20 | [1] |
| DNA Probe | Single Nucleotide Mismatch | 0.5 - 3 | [7] |
| LNA Probe (A•A mismatch) | DNA | 12.3 | [8] |
| DNA Probe (A•A mismatch) | DNA | 8.4 | [8] |
These data clearly illustrate the enhanced discriminatory power of LNA probes. The larger ΔTm allows for more robust assay conditions, making the distinction between different alleles unequivocal.
Experimental Protocols
Accurate and reproducible SNP genotyping requires meticulously planned and executed experimental protocols. Below are detailed methodologies for two common SNP genotyping techniques utilizing LNA and DNA probes.
5' Nuclease Real-Time PCR Assay for SNP Genotyping (using LNA Probes)
This protocol is a common method for SNP genotyping that utilizes the 5' to 3' exonuclease activity of Taq polymerase to cleave a hybridized probe, leading to a fluorescent signal.
1. Assay Design:
-
Primers: Design forward and reverse primers to amplify a 60-150 bp fragment encompassing the SNP of interest. Aim for a primer Tm of 58-60°C.
-
LNA Probes: Design two allele-specific LNA probes, one for each allele of the SNP.
-
Probes should be 10-15 nucleotides in length.[9]
-
Incorporate 2-4 LNA bases, with at least one LNA base at or near the SNP position to maximize discrimination.[1]
-
Label one probe with a FAM reporter dye and the other with a VIC/HEX reporter dye at the 5' end.
-
Both probes should have a non-fluorescent quencher (e.g., BHQ-1) at the 3' end.
-
The Tm of the LNA probes should be 5-10°C higher than the primers.
-
2. Reaction Setup:
-
Prepare a master mix containing:
-
2x PCR Master Mix (containing dNTPs, MgCl₂, and Taq polymerase)
-
900 nM each of Forward and Reverse Primer
-
200 nM each of FAM-labeled LNA probe and VIC/HEX-labeled LNA probe
-
Nuclease-free water
-
-
Add 5-20 ng of genomic DNA to each well of a 96-well PCR plate.
-
Add the master mix to each well for a final reaction volume of 20 µL.
-
Seal the plate.
3. Real-Time PCR Cycling:
-
Perform the reaction on a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at this step)
-
-
4. Data Analysis:
-
Analyze the amplification plots for each reporter dye.
-
Generate an allelic discrimination plot (scatter plot) of the end-point fluorescence signals to determine the genotype of each sample (homozygous for allele 1, homozygous for allele 2, or heterozygous).
Allele-Specific PCR for SNP Genotyping (using DNA Probes)
This method utilizes allele-specific primers to selectively amplify one allele over the other.
1. Primer Design:
-
Design a common reverse primer.
-
Design two allele-specific forward primers. The 3'-terminal nucleotide of each primer corresponds to one of the SNP alleles.
-
To enhance specificity, an additional deliberate mismatch can be introduced at the third or fourth base from the 3' end of the allele-specific primers.
-
The length of the primers should be 20-25 nucleotides with a Tm of 58-62°C.
2. Reaction Setup:
-
Prepare two separate reaction tubes for each DNA sample, one for each allele.
-
Each reaction tube should contain:
-
2x PCR Master Mix
-
500 nM of the common Reverse Primer
-
500 nM of the respective Allele-Specific Forward Primer
-
50-100 ng of genomic DNA
-
Nuclease-free water to a final volume of 25 µL.
-
3. PCR Cycling:
-
Perform the PCR in a standard thermal cycler:
-
Initial Denaturation: 94°C for 5 minutes
-
35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes
-
4. Product Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
The presence of a band in a specific allele reaction indicates the presence of that allele. A sample showing a band in both reactions is heterozygous.
Visualizing the Workflow and Principles
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the underlying principles of SNP genotyping with LNA and DNA probes.
Conclusion
For SNP genotyping applications demanding the highest levels of accuracy and specificity, LNA probes offer a clear advantage over traditional DNA probes. Their unique chemical structure results in superior allelic discrimination, higher binding affinity, and greater flexibility in assay design. While the initial cost of LNA probes may be higher, the enhanced data quality, reduced need for optimization, and potential for higher throughput can provide significant long-term value in research, diagnostics, and drug development. The choice between LNA and DNA probes will ultimately depend on the specific requirements of the experiment, including the complexity of the target, the required level of discrimination, and budgetary considerations.
References
- 1. SNP Detection [qiagen.com]
- 2. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
LNA-DNA Duplexes: A Comparative Guide to Enhanced Thermal Stability
For researchers, scientists, and drug development professionals, the quest for enhanced nucleic acid duplex stability is paramount for a multitude of applications, from diagnostics to therapeutics. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to achieve this, offering unprecedented control over the thermal properties of DNA duplexes. This guide provides a comprehensive comparison of the thermal melting performance of LNA-DNA duplexes against conventional DNA-DNA duplexes, supported by experimental data and detailed protocols.
Locked Nucleic Acids are a class of nucleic acid analogs where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This pre-organization of the sugar moiety significantly enhances the binding affinity and thermal stability of oligonucleotides when hybridized to a complementary DNA or RNA strand.
Enhanced Thermal Stability of LNA-DNA Duplexes: A Quantitative Comparison
The incorporation of LNA monomers into a DNA oligonucleotide dramatically increases the melting temperature (Tm) of the resulting duplex. This increase is typically in the range of 2-6°C per LNA modification when hybridizing to a DNA target.[1] The enhanced stability is a direct result of the locked ribose conformation, which leads to a more favorable enthalpic change upon duplex formation.[2][3]
Below is a summary of thermodynamic data comparing LNA-DNA duplexes to their unmodified DNA-DNA counterparts. The data highlights the significant increase in melting temperature (Tm) and the changes in enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°37) associated with LNA incorporation.
| Duplex Type | Sequence (5'-3') | Modifications | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |
| DNA-DNA | CAGGAGCA / TGCTCCTG | None | 50.8 | -68.3 | -193.4 | -10.9 | [4] |
| LNA-DNA | CAGGAGCA / T GCTCCTG | One LNA 'T' | 56.4 | -70.1 | -198.1 | -11.4 | [4] |
| LNA-DNA | CAGGAGCA / T GCT CCTG | Two LNA 'T's | 64.9 | -73.5 | -205.8 | -12.5 | [4] |
| LNA-DNA | CAGGAGCA / T GCT CCT G | Three LNA 'T's | 71.7 | -77.2 | -215.1 | -13.3 | [4] |
Note: Thermodynamic values can vary based on experimental conditions such as salt concentration.
The stabilizing effect of LNA is sequence-dependent, with LNA pyrimidines generally contributing more to stability than LNA purines.[5] Furthermore, the position of the LNA modification within the oligonucleotide also influences the overall duplex stability.[6]
Mismatch Discrimination
A key advantage of LNA-modified oligonucleotides is their enhanced ability to discriminate between perfectly matched and mismatched target sequences. The rigid structure of LNA amplifies the destabilizing effect of a mismatch, leading to a larger difference in melting temperature (ΔTm) between the perfect match and the mismatch compared to unmodified DNA probes. This feature is particularly valuable in applications requiring high specificity, such as SNP genotyping and allele-specific PCR.[2][6]
Experimental Protocol: Thermal Melting Analysis
The following is a generalized protocol for determining the melting temperature of LNA-DNA duplexes using UV spectroscopy.
1. Oligonucleotide Preparation:
-
Synthesize DNA and LNA-containing oligonucleotides.
-
Purify the oligonucleotides, for example, by HPLC.
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
2. Annealing of Duplexes:
-
Mix equimolar amounts of the complementary strands in a melting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).[3]
-
Heat the mixture to 95°C for 5 minutes to ensure complete dissociation of any secondary structures.
-
Slowly cool the mixture to room temperature to allow for proper annealing of the duplexes.
3. UV Melting Experiment:
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Use a spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
4. Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated. This corresponds to the peak of the first derivative of the melting curve.[7]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curves to a two-state model.[2][3]
Visualizing the Process and Principles
To better understand the experimental workflow and the structural basis for the enhanced stability of LNA-DNA duplexes, the following diagrams are provided.
References
- 1. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stopped-flow kinetics of locked nucleic acid (LNA)-oligonucleotide duplex formation: studies of LNA-DNA and DNA-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
LNA-G vs. 2'-O-Methyl-G Phosphoramidite in RNA Targeting: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of modified oligonucleotides is a critical step in the development of RNA-targeted therapeutics. Among the most utilized modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) offer distinct advantages and disadvantages in terms of binding affinity, nuclease resistance, specificity, and in vivo performance. This guide provides an objective comparison of LNA-G and 2'-O-Methyl-G phosphoramidites, supported by experimental data, to aid in the rational design of antisense oligonucleotides (ASOs) and other RNA-targeting molecules.
Executive Summary
Locked Nucleic Acid (LNA) is a nucleic acid analog with a methylene (B1212753) bridge that locks the ribose ring in an RNA-mimicking C3'-endo conformation. This pre-organization of the sugar moiety leads to a significant increase in binding affinity to complementary RNA targets.[1][2][3] In contrast, 2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2' hydroxyl of the ribose, which also favors an A-form duplex geometry but with a lesser conformational restriction compared to LNA.[4][5][6]
Generally, LNA-modified oligonucleotides exhibit superior binding affinity and nuclease resistance compared to their 2'-OMe counterparts.[7][8][9] However, this enhanced potency of LNA can sometimes be associated with higher toxicity.[10] The choice between LNA and 2'-OMe often represents a trade-off between maximizing potency and minimizing potential off-target effects and toxicity.
Performance Comparison: LNA-G vs. 2'-O-Methyl-G
The following tables summarize the key performance characteristics of LNA-G and 2'-O-Methyl-G modified oligonucleotides based on available experimental data.
Table 1: Binding Affinity to Complementary RNA
| Parameter | LNA Modification | 2'-O-Methyl Modification | Key Findings |
| Melting Temperature (ΔTm) per modification | +2 to +10 °C | +0.6 to +1.5 °C | LNA provides a significantly higher increase in thermal stability of the oligo-RNA duplex.[11][12] |
| Binding Affinity (Kd) | Lower (stronger binding) | Higher (weaker binding) | The locked conformation of LNA reduces the entropic penalty of hybridization, leading to stronger binding.[6] |
| IC50 (in vitro knockdown) | Generally lower | Generally higher | LNA-gapmer ASOs are often more potent in cell-based assays. For example, an LNA gapmer showed an IC50 of 0.4 nM, while the corresponding 2'-O-methyl gapmer had an IC50 of ~220 nM.[11] |
Table 2: Nuclease Resistance
| Assay | LNA Modification | 2'-O-Methyl Modification | Key Findings |
| Serum Stability | High | Moderate to High | Both modifications increase stability over unmodified DNA, but LNA often shows greater resistance to nucleases.[2][7][9] |
| Snake Venom Phosphodiesterase Assay | Very High | High | LNA modifications, especially when combined with other modifications like cMOE, can lead to a >100-fold increase in half-life compared to MOE (a related 2'-modification).[13] |
Table 3: In Vivo Performance and Toxicity
| Parameter | LNA Modification | 2'-O-Methyl Modification | Key Findings |
| In Vivo Potency | High | Moderate | LNA-containing ASOs can be more potent in vivo, requiring lower doses for target knockdown.[7] |
| Hepatotoxicity | Potential for significant hepatotoxicity | Generally well-tolerated | Studies have shown that some LNA-containing ASOs can cause profound hepatotoxicity, as measured by increased serum transaminases, which was not observed with corresponding MOE (a 2'-O-alkoxyethyl modification, similar in principle to 2'-OMe) ASOs.[10] |
| Specificity (Mismatch Discrimination) | Generally high | High | While LNA's high affinity can sometimes lead to off-target binding, the modification can also enhance mismatch discrimination.[4][5] 2'-OMe probes are also known for good specificity.[14] |
Experimental Methodologies
The data presented above is derived from a variety of experimental techniques. Below are outlines of common protocols used to evaluate the performance of modified oligonucleotides.
Thermal Melting (Tm) Analysis
Objective: To determine the thermal stability of an oligonucleotide duplex.
Protocol:
-
Oligonucleotides (modified and complementary RNA strand) are mixed in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.2).
-
The solution is heated to 95°C for 5 minutes and then slowly cooled to anneal the strands.
-
The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This is observed as the inflection point of the melting curve.
In Vitro Gene Silencing Assay (IC50 Determination)
Objective: To measure the potency of an antisense oligonucleotide in reducing target RNA levels in cultured cells.
Protocol:
-
Cells expressing the target RNA are seeded in multi-well plates.
-
Antisense oligonucleotides (LNA-modified or 2'-OMe-modified) are formulated with a transfection reagent (e.g., Lipofectamine).
-
The ASO-lipid complexes are added to the cells at a range of concentrations.
-
After a defined incubation period (e.g., 24-48 hours), total RNA is extracted from the cells.
-
The levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene.
-
The IC50 value, the concentration at which a 50% reduction in target RNA is observed, is calculated by fitting the dose-response data to a suitable model.
Nuclease Stability Assay
Objective: To assess the resistance of an oligonucleotide to degradation by nucleases.
Protocol:
-
The modified oligonucleotide is incubated in a solution containing nucleases, such as human serum or a specific exonuclease (e.g., snake venom phosphodiesterase).
-
Aliquots are taken at various time points.
-
The reaction is quenched (e.g., by adding EDTA or heating).
-
The integrity of the oligonucleotide is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
The percentage of intact oligonucleotide is plotted against time to determine its half-life.
Diagrams and Workflows
Structural Comparison of LNA and 2'-O-Methyl Modifications
Caption: Structural differences between LNA and 2'-O-Methyl modifications on a guanosine (B1672433) nucleotide.
General Workflow for Comparing ASO Efficacy
Caption: A typical experimental workflow for the comparative evaluation of modified antisense oligonucleotides.
Conclusion
Both LNA-G and 2'-O-Methyl-G phosphoramidites are valuable tools for the development of RNA-targeted therapies. LNA modifications offer unparalleled binding affinity and nuclease resistance, often translating to higher potency.[7][11] This makes LNA an excellent choice for applications requiring very tight binding or for shorter oligonucleotides. However, the potential for hepatotoxicity with some LNA constructs necessitates careful sequence design and thorough toxicological evaluation.[10]
2'-O-Methyl modifications provide a more moderate increase in affinity and stability, but with a generally more favorable safety profile.[10] They are a robust and widely used modification for a variety of RNA targeting applications. The choice between LNA and 2'-OMe will ultimately depend on the specific therapeutic target, the desired level of potency, and the acceptable safety margin for the intended application. A thorough in vitro and in vivo comparison, as outlined in this guide, is essential for making an informed decision.
References
- 1. Locked Nucleic Acid: High-Affinity Targeting of Complementary RNA for RNomics | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs of duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating LNA Probe Specificity for FISH: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to enhance the precision of their fluorescence in situ hybridization (FISH) assays, Locked Nucleic Acid (LNA) probes offer a significant advantage in specificity over traditional DNA probes. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to facilitate the informed adoption of LNA technology for robust and reliable in situ hybridization results.
The superior performance of LNA probes stems from their unique conformational structure. LNA nucleotides contain a methylene (B1212753) bridge that "locks" the ribose ring in an ideal conformation for binding to complementary DNA or RNA strands. This modification increases the thermal stability of the probe-target duplex, leading to enhanced specificity and the ability to discriminate even single-nucleotide mismatches.[1][2][3]
Performance Comparison: LNA vs. DNA Probes
The enhanced binding affinity and thermal stability of LNA probes translate into tangible improvements in FISH assay performance, most notably in signal intensity and specificity.
Key Performance Metrics
| Performance Metric | LNA Probes | Traditional DNA Probes | Key Advantages of LNA Probes |
| Signal-to-Noise Ratio | Significantly higher, especially under high stringency conditions (e.g., 60% formamide).[4] | Lower, with signal intensity decreasing more rapidly with increasing stringency.[4] | Brighter signals and lower background, enabling clearer visualization of target molecules. |
| Melting Temperature (Tm) | Increased Tm of the probe-target duplex (approx. 20°C higher than DNA probes).[5] | Lower Tm, requiring less stringent hybridization conditions. | Allows for higher hybridization temperatures, which increases specificity by reducing off-target binding. |
| Single-Nucleotide Mismatch Discrimination | High capability to distinguish between perfectly matched and single-mismatch targets.[3][6][7] A triplet of LNA residues centered on the mismatch generally provides the largest discriminatory power.[3][7] | Limited ability to discriminate single mismatches, often leading to false-positive signals. | Crucial for applications requiring allele-specific detection or identification of point mutations. |
| Fluorescence Intensity | Stronger fluorescence intensities, with some studies showing up to a 22-fold increase compared to DNA probes.[6] | Weaker signal intensity, which can be a limiting factor for detecting low-abundance targets. | Enhanced sensitivity for detecting targets with low copy numbers. |
Experimental Protocols for LNA Probe Specificity Validation
To ensure the specificity of LNA probes for your target of interest, a series of validation experiments are essential. The following protocol outlines the key steps for validating LNA probe specificity in a FISH experiment.
I. In Silico Analysis and Probe Design
-
Target Sequence Selection: Identify a unique sequence within the target RNA or DNA.
-
Probe Design:
-
Design LNA-modified oligonucleotide probes, typically 20-25 nucleotides in length.[8]
-
Incorporate LNA bases strategically to maximize thermal stability and mismatch discrimination. A common approach is to place LNA bases at every second or third nucleotide.
-
Avoid stretches of more than four consecutive LNA bases to maintain probe flexibility.[8]
-
Keep the GC content between 30-60%.[8]
-
Perform a BLAST search against the relevant genome to identify potential off-target binding sites.
-
II. Preparation of Biological Samples
-
Cell/Tissue Fixation: Fix samples (e.g., cell lines, tissue sections) using an appropriate fixative such as 4% paraformaldehyde to preserve cellular morphology and nucleic acid integrity.
-
Permeabilization: Treat fixed samples with a permeabilization agent (e.g., Triton X-100 or proteinase K) to allow for probe penetration.
III. In Situ Hybridization
-
Hybridization Buffer Preparation: Prepare a hybridization buffer containing formamide (B127407) (typically 50-60% for high stringency), salts, and blocking reagents.
-
Probe Hybridization:
-
Dilute the LNA probe in the hybridization buffer to the desired concentration.
-
Apply the probe solution to the prepared samples.
-
Denature the sample and probe by heating to a temperature above the Tm of the probe-target duplex.
-
Incubate at the optimal hybridization temperature (typically 30°C below the predicted RNA Tm) for a sufficient period (can be as short as 1 hour with LNA probes) to allow for probe-target annealing.[8][9]
-
-
Post-Hybridization Washes: Perform a series of washes with increasing stringency (i.e., decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probes.
IV. Signal Detection and Imaging
-
Counterstaining: Stain the cell nuclei with a DNA-intercalating dye such as DAPI.
-
Mounting: Mount the samples with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with the appropriate filter sets.
V. Specificity Validation Controls
To rigorously validate the specificity of your LNA probe, include the following negative controls in your experiment:
-
No-Probe Control: A sample that goes through the entire FISH protocol without the addition of the LNA probe. This control helps to assess the level of autofluorescence in the sample.
-
Scrambled LNA Probe Control: A probe with the same nucleotide composition as the specific LNA probe but in a randomized sequence. This control helps to determine the level of non-specific binding of LNA oligonucleotides.
-
Single-Mismatch LNA Probe Control: A probe with a single nucleotide mismatch to the target sequence. This is a critical control to demonstrate the single-base mismatch discrimination capability of the LNA probe.
-
Target-Negative Sample Control: A cell line or tissue known not to express the target of interest. This control confirms that the probe does not bind to other cellular components.
Visualizing Experimental Workflows and Biological Pathways
LNA-FISH Specificity Validation Workflow
Caption: Workflow for validating LNA probe specificity in FISH.
Detection of Oncogenic lncRNA MALAT1 using LNA-FISH
Caption: LNA-FISH for detecting the oncogenic lncRNA MALAT1.
References
- 1. researchgate.net [researchgate.net]
- 2. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strength in numbers: quantitative single‐molecule RNA detection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Custom LNA Fish Probes [qiagen.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
LNA vs. BNA Modified Oligonucleotides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of chemical modifications for oligonucleotides is a critical decision that significantly impacts their therapeutic and diagnostic potential. Among the most promising modifications are Locked Nucleic Acids (LNA) and Bridged Nucleic Acids (BNA), both of which confer enhanced properties to standard DNA and RNA oligonucleotides. This guide provides an objective comparison of LNA and BNA, supported by experimental data, to aid in the selection of the optimal modification strategy for your research needs.
Locked Nucleic Acid (LNA) and Bridged Nucleic Acid (BNA) are classes of nucleic acid analogs that feature a methylene (B1212753) bridge, creating a bicyclic structure that "locks" the ribose ring in a specific conformation.[1][2] This structural constraint leads to several advantageous properties, including increased binding affinity to complementary sequences, enhanced thermal stability, and improved resistance to nuclease degradation.[1][3] While LNA was the first of this class to be widely adopted, various BNA chemistries have since been developed, some of which offer potential advantages over LNA.[2]
Performance Comparison: LNA vs. BNA
The primary motivation for using LNA and BNA modifications is to improve the fundamental characteristics of oligonucleotides for in vitro and in vivo applications. The following tables summarize the key performance metrics based on available experimental data.
Thermal Stability (Melting Temperature, Tm)
A key indicator of the stability of a duplex formed between an oligonucleotide and its target is the melting temperature (Tm), the temperature at which half of the duplex dissociates. Both LNA and BNA modifications significantly increase the Tm compared to unmodified DNA oligonucleotides.
One study directly compared 2',4'-BNA (LNA) with a third-generation BNA, 2',4'-BNANC, in antisense oligonucleotides of varying lengths. The results, summarized below, demonstrate the potent ability of both modifications to enhance thermal stability, with 2',4'-BNANC showing a slight advantage in some cases.[4]
| Oligonucleotide Sequence (Antisense) | Modification | Length | Tm (°C) vs. RNA Target |
| 5'-TTCAGcattggtattCAGTG-3' | 2',4'-BNA/LNA | 20-mer | 75 ± 0.8 |
| 5'-TTCAGcattggtattCAGTG-3' | 2',4'-BNANC | 20-mer | 79 ± 1.0 |
| 5'-CAGcattggtatTCAG-3' | 2',4'-BNA/LNA | 16-mer | 64 ± 0.8 |
| 5'-CAGcattggtatTCAG-3' | 2',4'-BNANC | 16-mer | 69 ± 0.8 |
| 5'-AGCattggtatTCA-3' | 2',4'-BNA/LNA | 14-mer | 61 ± 0.2 |
| 5'-AGCattggtatTCA-3' | 2',4'-BNANC | 14-mer | 64 ± 0.3 |
| 5'-GCattggtatTCA-3' | 2',4'-BNA/LNA | 13-mer | 58 ± 0.2 |
| 5'-GCattggtatTCA-3' | 2',4'-BNANC | 13-mer | 61 ± 0.1 |
| Table 1: Comparison of melting temperatures (Tm) of 2',4'-BNA/LNA and 2',4'-BNANC modified antisense oligonucleotides targeting apolipoprotein B mRNA.[4] Uppercase letters indicate modified nucleotides. |
Generally, the incorporation of LNA nucleotides can increase the Tm by 2-6°C per modification when binding to a DNA target and by 3-9.6°C when binding to an RNA target.[3] BNA modifications have been reported to increase the Tm by 5-6°C per modification against a complementary RNA strand.[2]
Nuclease Resistance
The susceptibility of oligonucleotides to degradation by nucleases is a major hurdle for their in vivo application. Both LNA and BNA modifications provide significant protection against nuclease activity.
A study evaluating the stability of various modified oligonucleotides in human serum demonstrated the substantial increase in half-life conferred by LNA modifications compared to unmodified DNA and phosphorothioate (B77711) (PS) modified oligonucleotides.
| Oligonucleotide Modification | Half-life (t1/2) in human serum (hours) |
| Unmodified DNA | 1.5 |
| Phosphorothioate (PS) | 37 |
| 2'-O-methyl (end-capped) | 12 |
| LNA (end-capped) | 36 |
| Table 2: Half-lives of modified oligonucleotides in human serum.[5] |
While direct side-by-side quantitative data for the nuclease resistance of LNA versus BNA in the same sequence context is limited in the public domain, studies have shown that 2',4'-BNANC-modified oligonucleotides are more resistant to endonucleolytic cleavage than their 2',4'-BNA/LNA counterparts.[4] Chimeric oligonucleotides containing methylphosphonate (B1257008) linkages in addition to LNA monomers also exhibit significantly higher resistance to 3'-exonucleolytic degradation.[6]
Experimental Protocols
To aid researchers in their evaluation of LNA and BNA modified oligonucleotides, detailed methodologies for key experiments are provided below.
Thermal Stability Analysis by UV-Vis Spectroscopy
Objective: To determine the melting temperature (Tm) of a duplex formed by a modified oligonucleotide and its complementary strand.
Principle: The absorbance of UV light by nucleic acids at 260 nm increases as a double-stranded duplex dissociates into single strands (hyperchromicity). By monitoring the change in absorbance with increasing temperature, a melting curve can be generated, from which the Tm is determined as the temperature at the midpoint of the transition.[7][8][9]
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of the modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm using a UV-Vis spectrophotometer.
-
Prepare the final duplex sample by mixing equimolar amounts of the modified oligonucleotide and its complement in the buffer to the desired final concentration (e.g., 1 µM).
-
Degas the sample solution to prevent bubble formation at high temperatures.[9]
-
-
Annealing:
-
Heat the duplex sample to 95°C for 10 minutes to ensure complete dissociation of any pre-existing secondary structures.
-
Slowly cool the sample to room temperature (e.g., at a rate of 2°C/min) to allow for proper annealing of the duplex.[9]
-
-
UV Melting Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength to 260 nm.
-
Place the annealed sample in the spectrophotometer.
-
Set the temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/min).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate the melting curve.
-
The Tm is determined as the temperature at which the first derivative of the melting curve is maximal.[7]
-
Nuclease Degradation Assay using Snake Venom Phosphodiesterase (SVPD)
Objective: To assess the stability of modified oligonucleotides against 3'-exonuclease degradation.
Principle: Snake venom phosphodiesterase (SVPD) is a 3'-exonuclease that digests DNA from the 3'-end. By incubating the oligonucleotide with SVPD and analyzing the degradation products over time, the resistance to nuclease activity can be determined.[10][11][12]
Protocol:
-
Oligonucleotide Labeling (Optional but Recommended):
-
For easier visualization and quantification, label the 5'-end of the oligonucleotide with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a fluorescent dye.
-
-
Digestion Reaction:
-
Time Course Analysis:
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction mixture.[12]
-
Stop the reaction in the aliquots by adding a quenching solution, such as formamide (B127407) loading buffer.[12]
-
-
Analysis of Degradation Products:
-
Separate the digestion products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by autoradiography (for 32P-labeled oligos) or fluorescence imaging.
-
Quantify the amount of full-length oligonucleotide remaining at each time point to determine the rate of degradation and the half-life.
-
Visualizing Mechanisms and Workflows
RNase H-Mediated Antisense Mechanism
Many antisense oligonucleotides, including those modified with LNA and BNA in a "gapmer" design, function through the recruitment of RNase H. This enzyme recognizes the DNA-RNA hybrid formed between the antisense oligonucleotide and the target mRNA and cleaves the mRNA strand, leading to gene silencing.[13][14][15][16][17]
Caption: RNase H-mediated cleavage of target mRNA.
Preclinical Screening Workflow for Modified Oligonucleotides
The development of therapeutic oligonucleotides involves a rigorous preclinical screening process to evaluate their efficacy and safety.
Caption: Preclinical screening workflow.
Conclusion
Both LNA and BNA are powerful tools for enhancing the properties of oligonucleotides. The choice between them may depend on the specific application, the target sequence, and the desired balance of properties. While LNA is a well-established modification, newer BNA chemistries, such as BNANC, show promise for even greater improvements in binding affinity and nuclease resistance. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and evaluation of next-generation oligonucleotide therapeutics and diagnostics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Locked Nucleic Acids (LNA) Vs. Bridged Nucleic Acids (BNA) [biosyn.com]
- 3. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. labtorg.kz [labtorg.kz]
- 10. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The evolution and structure of snake venom phosphodiesterase (svPDE) highlight its importance in venom actions | eLife [elifesciences.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
LNA-G Probes: A Comparative Guide to Mismatch Discrimination
For researchers, scientists, and drug development professionals seeking enhanced specificity in nucleic acid detection, Locked Nucleic Acid (LNA) probes containing guanine (B1146940) (G) offer a powerful solution for discriminating single nucleotide polymorphisms (SNPs) and other mismatches. This guide provides an objective comparison of LNA-G probe performance against conventional DNA probes and Minor Groove Binder (MGB) probes, supported by experimental data and detailed methodologies.
LNA-modified oligonucleotides exhibit remarkable hybridization affinity and specificity towards their target sequences.[1][2] This enhanced performance stems from the LNA monomer's rigid structure, which "locks" the ribose ring in an ideal conformation for Watson-Crick base pairing.[2][3] This pre-organization of the probe backbone leads to a significant increase in the melting temperature (Tm) of the probe-target duplex, allowing for the use of shorter probes with higher specificity.[2][3]
Superior Mismatch Discrimination with LNA-G Probes
The key advantage of LNA probes in mismatch discrimination lies in the substantial difference in melting temperature (ΔTm) observed between perfectly matched and mismatched duplexes.[2] LNA modifications have been shown to increase the ΔTm for most types of mismatches compared to standard DNA probes.[1] For instance, the introduction of LNA can increase the ΔTm of an A•A mismatch from 8.4°C to 12.3°C.[1][2]
However, the degree of mismatch discrimination is influenced by the position of the LNA modification and the specific type of mismatch.[1][2][4] Studies have shown that placing a triplet of LNA residues centered around the mismatch generally provides the largest discriminatory power.[1][2][5] An important exception is the G•T mismatch, where LNA modifications at or near the guanine can decrease discrimination.[1][2][5] In such cases, designing the probe to target the complementary strand, where the mismatch becomes an A•C mismatch, is a recommended strategy.[1]
LNA-G Probes vs. Alternatives: A Data-Driven Comparison
The following tables summarize the performance of LNA-G probes in comparison to DNA and MGB probes, focusing on the critical metric of ΔTm for single nucleotide mismatches.
| Probe Type | Perfect Match Tm (°C) | Mismatch Tm (°C) | ΔTm (°C) | Mismatch Type | Reference |
| DNA Probe | 55.8 | 49.5 | 6.3 | G•T | [1] |
| LNA-G Probe | 71.2 | 65.7 | 5.5 | G•T | [1] |
| DNA Probe | 55.8 | 47.4 | 8.4 | A•A | [1] |
| LNA-G Probe | 71.2 | 58.9 | 12.3 | A•A | [1] |
Table 1: Comparison of mismatch discrimination (ΔTm) between a standard DNA probe and an LNA-modified probe for G•T and A•A mismatches. Data illustrates that while LNA modification significantly enhances discrimination for the A•A mismatch, it can be detrimental for the G•T mismatch.
| Probe Type | Key Advantages | Key Disadvantages | Best Suited For |
| LNA-G Probe | High binding affinity, excellent mismatch discrimination for most SNPs, allows for shorter probe designs.[1][6] | Design can be complex, performance is sequence and mismatch dependent, potentially higher cost.[6][7] | Allelic discrimination, SNP genotyping, detection of low-abundance targets.[6][8] |
| DNA Probe | Cost-effective, simple design. | Lower binding affinity, poorer mismatch discrimination requiring longer probes.[2] | Standard PCR and hybridization assays where high specificity is not paramount. |
| MGB Probe | Enhanced duplex stability, good mismatch discrimination, particularly for A/T rich regions.[6] | Performance can be less predictable than LNA probes for certain mismatches.[6] | SNP genotyping, particularly in A/T rich sequences.[6] |
Table 2: Qualitative comparison of LNA-G, DNA, and MGB probes for mismatch discrimination applications.
Visualizing the Mechanism and Workflow
To better understand the principles and processes involved in assessing mismatch discrimination, the following diagrams illustrate the key concepts and experimental workflows.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabion.com [metabion.com]
- 4. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Shield: A Comparative Guide to the Nuclease Resistance of LNA-Containing Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, enhancing stability against nuclease degradation is a paramount concern. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to fortify oligonucleotides against enzymatic attack, thereby extending their half-life and improving their therapeutic potential. This guide provides an objective comparison of the nuclease resistance of LNA-containing oligonucleotides against other common alternatives, supported by experimental data and detailed methodologies.
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural constraint not only enhances hybridization affinity but also confers exceptional resistance to nuclease degradation.[2][3] Unmodified phosphodiester (PO) oligonucleotides are rapidly degraded by cellular nucleases, limiting their in vivo applications.[4][5] While modifications like phosphorothioate (B77711) (PS) linkages and 2'-O-methyl (2'-OMe) RNA bases have been developed to improve stability, LNA offers a potent alternative with distinct advantages.[6][7]
Comparative Nuclease Resistance: LNA vs. Alternatives
The incorporation of LNA monomers into an oligonucleotide significantly enhances its stability in the presence of nucleases. Studies have consistently demonstrated the superior resistance of LNA-containing oligonucleotides compared to their unmodified DNA counterparts and even the widely used phosphorothioate analogs.[8][9]
LNA/DNA copolymers have been shown to be not readily degraded in blood serum and cell extracts, a significant improvement over unmodified DNA.[2][8] In fact, the stability of LNA/DNA mixmers against nucleases has been reported to be better than that of both DNA and all-phosphorothioate oligonucleotides.[2] Even the strategic placement of a few LNA bases at the ends of an oligonucleotide can provide substantial protection from exonucleolytic degradation.[1]
For instance, a study demonstrated that a fully modified LNA oligonucleotide remained completely stable against 3'-exonuclease (Snake Venom Phosphodiesterase, SVPD) after 2 hours, while the corresponding unmodified DNA was rapidly degraded.[9] Blocking the 3'-end with just two LNA monomers resulted in 83% of the full-length oligonucleotide remaining after the same duration.[9]
The following tables summarize the comparative nuclease resistance based on available experimental data.
| Oligonucleotide Modification | Nuclease Type | Observation | Reference |
| Fully LNA-modified | 3'-Exonuclease (SVPD) | Completely stable after 2 hours. | [9] |
| Unmodified DNA (PO) | 3'-Exonuclease (SVPD) | Rapidly degraded. | [9] |
| Phosphorothioate (PS) | 3'-Exonuclease (SVPD) | Undetectable after 30 minutes. | [9] |
| LNA/DNA mix-mer (60% LNA) | E. coli cell lysates | More stable than DNA and all-PS oligos. | [2] |
| Full LNA (PO backbone) | Fresh mouse serum | Remained stable for >2 hours. | [10] |
| Unmodified DNA (PO) | Fresh mouse serum | Rapidly degraded within 1 hour. | [10] |
| Primer Modification (at 3' terminus) | Proofreading DNA Polymerase | Half-life (t1/2) in hours | Reference |
| Unmodified DNA (PAI-L0) | Pfu | 0.36 | [11] |
| Unmodified DNA (PAI-L0) | Vent | 0.10 | [11] |
| Unmodified DNA (PAI-L0) | KF | 0.32 | [11] |
| Unmodified DNA (PAI-L0) | T7 | 0.10 | [11] |
| Terminal LNA (PAI-L1) | Pfu | 17.3 | [11] |
| Terminal LNA (PAI-L1) | Vent | 16.9 | [11] |
| Terminal LNA (PAI-L1) | KF | 0.32 | [11] |
| Terminal LNA (PAI-L1) | T7 | 0.1 | [11] |
| Penultimate LNA (PAI-L2) | All tested polymerases | Essentially complete nuclease resistance. | [11] |
Note: KF refers to the Klenow fragment of E. coli DNA Polymerase I.
Experimental Protocols
A generalized protocol for assessing the nuclease resistance of oligonucleotides is provided below. This protocol is based on common methodologies cited in the literature.[9][12]
Nuclease Degradation Assay
1. Objective: To determine the stability of an oligonucleotide in the presence of a specific nuclease over time.
2. Materials:
- Oligonucleotide of interest (e.g., LNA-modified, PS-modified, unmodified DNA)
- Nuclease (e.g., Snake Venom Phosphodiesterase for 3'-exonuclease activity, S1 Nuclease for endonuclease activity)
- Nuclease-specific reaction buffer
- Nuclease-free water
- Stop solution (e.g., EDTA to chelate divalent cations required by many nucleases)
- Gel loading buffer
- Polyacrylamide gel or HPLC system for analysis
3. Procedure:
- Prepare a reaction mixture containing the oligonucleotide at a defined concentration in the appropriate nuclease reaction buffer.
- Pre-incubate the reaction mixture at the optimal temperature for the nuclease (typically 37°C).
- Initiate the reaction by adding the nuclease to the reaction mixture.
- At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw aliquots of the reaction mixture.
- Immediately stop the reaction in the withdrawn aliquots by adding the stop solution and placing the samples on ice.
- Analyze the samples to determine the amount of intact oligonucleotide remaining. This can be done by:
- Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Visualize the oligonucleotide bands by staining (e.g., with SYBR Gold) or by using radiolabeled oligonucleotides and autoradiography. The intensity of the full-length oligonucleotide band is quantified.
- High-Performance Liquid Chromatography (HPLC): Separate the intact oligonucleotide from its degradation products and quantify the peak area corresponding to the full-length oligonucleotide.
4. Data Analysis:
- Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point.
- Plot the percentage of intact oligonucleotide versus time to visualize the degradation kinetics.
- Determine the half-life (t1/2) of the oligonucleotide, which is the time required for 50% of the initial amount of the oligonucleotide to be degraded.
Visualizing the Process
The following diagrams illustrate the experimental workflow for a nuclease resistance assay and the protective mechanism of LNA modifications in an antisense oligonucleotide context.
Caption: Workflow for a typical nuclease resistance assay.
Caption: LNA gapmer mechanism of action and nuclease protection.
Conclusion
The strategic incorporation of Locked Nucleic Acids into oligonucleotides provides a robust method for enhancing their resistance to nuclease degradation.[3] This increased stability is a critical attribute for the development of effective antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics, as it prolongs their bioavailability and allows for sustained target engagement in vivo.[13][14] The experimental evidence clearly demonstrates the superiority of LNA-modified oligonucleotides over unmodified DNA and, in many cases, phosphorothioate-modified counterparts in withstanding enzymatic breakdown.[2][9] Researchers and drug developers can leverage the exceptional stability of LNA-containing oligonucleotides to design more potent and durable therapeutic agents.
References
- 1. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 2. Potent and nontoxic antisense oligonucleotides containing locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genelink.com [genelink.com]
- 5. academic.oup.com [academic.oup.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. research.fredhutch.org [research.fredhutch.org]
- 13. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
LNA Probes Elevate Low-Abundance Transcript Detection: A Comparative Guide
For researchers, scientists, and drug development professionals striving to detect elusive, low-abundance transcripts, the choice of detection technology is paramount. This guide provides an objective comparison of Locked Nucleic Acid (LNA) probes against other common methods, supported by experimental data, to empower informed decisions in your research.
The detection of low-abundance transcripts is a critical challenge in molecular biology, with profound implications for understanding cellular processes, identifying disease biomarkers, and developing novel therapeutics. The inherent difficulty lies in distinguishing the faint signals of these rare molecules from background noise. Locked Nucleic Acid (LNA) probes have emerged as a powerful tool to address this challenge, offering enhanced sensitivity and specificity. This guide delves into the performance of LNA probes in comparison to other widely used technologies for low-abundance transcript detection, namely TaqMan® probes, molecular beacons, and digital PCR.
Enhanced Performance with LNA Technology
LNA are modified RNA nucleotides where the ribose moiety is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint significantly increases the thermal stability and binding affinity of the oligonucleotide probe to its target sequence.[1][2][3][4] These properties translate into several key advantages for the detection of low-abundance transcripts:
-
Increased Sensitivity: The higher binding affinity of LNA probes allows for more stable probe-target duplexes, leading to stronger signals and the ability to detect transcripts present at very low copy numbers.[2][3][5]
-
Improved Specificity: The enhanced binding affinity also improves mismatch discrimination, allowing for the specific detection of targets that differ by as little as a single nucleotide.[2][6] This is particularly crucial when studying closely related gene families or identifying specific transcript variants.
-
Greater Design Flexibility: The increased thermal stability allows for the design of shorter probes while maintaining a high melting temperature (Tm).[7][8][9] This is advantageous when targeting short RNA sequences or regions with high secondary structure.
Quantitative Performance Comparison
To provide a clear overview of the performance advantages of LNA probes, the following tables summarize quantitative data from studies comparing LNA-based assays with other technologies for the detection of low-abundance transcripts.
| Technology Comparison | Key Performance Metric | Standard DNA/RNA Probes | LNA Probes | Fold Improvement with LNA | Source |
| qPCR: LNA vs. Standard Oligo Primers | Limit of Quantification (LOQ) | 3000 copies | 333 copies | ~9x | [5] |
| qPCR: LNA-TaqMan vs. SYBR Green (normal primers) | Detection Sensitivity | Detected at ~40 cycles | Detected at ~15 cycles | >25 cycles earlier detection | [5] |
| qPCR: LNA-TaqMan vs. Standard TaqMan | Limit of Quantification (LOQ) | 4.1 copies | 1.4 copies | ~3x | [5] |
| Technology Feature Comparison | LNA Probes | TaqMan® Probes | Molecular Beacons | Digital PCR (with LNA) |
| Sensitivity | Very High[2][3] | High | High | Absolute Quantification[10][11] |
| Specificity | Very High (single nucleotide discrimination)[2][6] | High | Very High | High |
| Signal-to-Noise Ratio | High[3] | Moderate to High | Very High (in solution) | High (digital readout) |
| Application | qPCR, FISH, Microarrays[2][7] | qPCR | In vitro and in vivo imaging[12] | Absolute quantification of rare targets[10][11] |
| Cost | Higher | Moderate | Higher | Highest (instrumentation) |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key experiments utilizing LNA probes for low-abundance transcript detection.
Quantitative PCR (qPCR) with LNA Probes
This protocol outlines the general steps for performing qPCR using LNA-enhanced primers and probes for the quantification of a low-abundance mRNA transcript.
Protocol Steps:
-
RNA Extraction and Purification: Isolate total RNA from the sample of interest using a standard protocol (e.g., Trizol extraction or column-based purification). Ensure the removal of genomic DNA by treating the RNA sample with DNase I. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, LNA-enhanced forward and reverse primers specific to the target transcript, an LNA hydrolysis probe (e.g., TaqMan® LNA probe), and a qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. The annealing temperature should be optimized based on the Tm of the LNA primers.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and a reference gene. Calculate the relative expression of the target transcript using the ΔΔCt method.[5]
Fluorescent In Situ Hybridization (FISH) with LNA Probes
This protocol provides a general workflow for detecting low-abundance mRNA transcripts in fixed cells or tissues using LNA-modified FISH probes.
Protocol Steps:
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde to preserve cellular morphology and RNA integrity. Permeabilize the samples with a detergent (e.g., Triton X-100) to allow probe entry.[13][14][15]
-
Hybridization: Pre-hybridize the samples in a hybridization buffer to block non-specific binding sites. Hybridize the samples overnight with a fluorescently labeled LNA probe specific to the target mRNA in a humidified chamber. The hybridization temperature should be optimized based on the probe's Tm.[13]
-
Washing: Perform a series of stringent washes to remove unbound and non-specifically bound probes.[13][14]
-
Imaging: Counterstain the nuclei with a fluorescent dye like DAPI. Mount the samples with an anti-fade mounting medium and visualize the fluorescent signal using a fluorescence or confocal microscope.[14][15]
Signaling Pathway Analysis: EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[16][17] Dysregulation of this pathway is frequently implicated in cancer.[18][19] The expression levels of key genes within this pathway, some of which may be low-abundance, are often analyzed to understand disease mechanisms and predict therapeutic responses. LNA probes are well-suited for the sensitive and specific detection of these transcripts.
This diagram illustrates the core cascade of the EGFR signaling pathway, from ligand binding at the cell surface to the activation of transcription factors in the nucleus, ultimately leading to changes in target gene expression. The detection of low-abundance transcripts of downstream target genes is critical for understanding the activation state and functional consequences of this pathway.
Conclusion
The detection of low-abundance transcripts remains a significant challenge in molecular research. The unique chemical properties of LNA probes, particularly their high binding affinity and thermal stability, provide a robust solution for enhancing the sensitivity and specificity of detection assays. As demonstrated by the comparative data, LNA-enhanced technologies like qPCR and FISH offer significant improvements over conventional methods, enabling researchers to confidently detect and quantify even the rarest of transcripts. For scientists and drug development professionals working at the limits of detection, LNA probes represent a critical tool for unlocking new insights into biology and disease.
References
- 1. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. news-medical.net [news-medical.net]
- 4. metabion.com [metabion.com]
- 5. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene Expression Analysis [qiagen.com]
- 8. Comparison of different real-time PCR chemistries and their suitability for detection and quantification of genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eu.idtdna.com [eu.idtdna.com]
- 10. Imprinting analysis by droplet digital PCR coupled with locked nucleic acid TaqMan probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Long Noncoding RNA Using Digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tiny molecular beacons: LNA/2'-O-methyl RNA chimeric probes for imaging dynamic mRNA processes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abyntek.com [abyntek.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 18. nanobioletters.com [nanobioletters.com]
- 19. Imaging analysis of EGFR mutated cancer cells using peptide nucleic acid (PNA)–DNA probes - Analyst (RSC Publishing) [pubs.rsc.org]
LNA vs. Standard Phosphoramidites in PCR Primer Design: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to enhance the precision and efficacy of their PCR-based assays, understanding the nuances of primer design is paramount. This guide provides a comprehensive comparison of Locked Nucleic Acid (LNA) modified primers and traditional DNA primers synthesized using standard phosphoramidites. By examining key performance metrics, experimental data, and design considerations, this document serves as a resource for selecting the optimal primer chemistry for various applications, from routine PCR to high-sensitivity diagnostics and therapeutics.
Executive Summary
Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands. Consequently, LNA-modified primers exhibit superior performance characteristics compared to their standard DNA counterparts in several key areas of PCR.
Incorporating LNA bases into PCR primers offers enhanced specificity, increased sensitivity, and greater design flexibility, particularly for challenging targets. While standard phosphoramidite (B1245037) chemistry remains the workhorse for routine oligonucleotide synthesis, the strategic inclusion of LNA modifications can overcome many of the limitations associated with conventional DNA primers. This guide will delve into the quantitative differences, provide detailed experimental protocols for their comparison, and offer visual aids to conceptualize the underlying principles.
Performance Comparison: LNA vs. Standard DNA Primers
The inclusion of LNA monomers in PCR primers leads to demonstrable improvements in several performance metrics. The following tables summarize the key quantitative differences based on published experimental data.
| Performance Metric | Standard DNA Primers | LNA-Modified Primers | Key Advantages of LNA |
| Melting Temperature (Tm) | Dependent on length and GC content | Each LNA base increases Tm by 2-8°C[1][2] | Higher Tm allows for shorter primer designs, which is beneficial for detecting small or highly similar targets. It also enables Tm normalization for multiplex assays.[3] |
| Specificity | Can be prone to off-target amplification, especially with complex templates | Significantly higher specificity, enabling better discrimination of single nucleotide mismatches.[4][5] | Ideal for allele-specific PCR, SNP genotyping, and detection of closely related sequences.[4][5] |
| Sensitivity | Standard | Increased sensitivity, allowing for the detection of low-abundance targets.[6][7] | LNA primers can achieve lower cycle threshold (Ct) values in qPCR, indicating earlier and more robust detection.[7] |
| PCR Efficiency | Variable, can be affected by primer design and template secondary structure | Generally comparable to or higher than standard primers, especially for challenging templates. | Can improve amplification of AT-rich regions and overcome issues related to poor primer hybridization. |
| Design Flexibility | Constrained by the need for a specific Tm range | Greater flexibility in primer design, including the ability to create shorter primers with high Tm.[1] | Useful for targeting regions with limited sequence availability for primer placement. |
Quantitative Data from Experimental Studies
The following table presents a summary of quantitative data from studies comparing the performance of LNA-modified primers with standard DNA primers in PCR applications.
| Study Focus | Metric | Standard DNA Primer Performance | LNA-Modified Primer Performance | Reference |
| Allele-Specific PCR | Mismatch Discrimination | Prone to false-positive amplicons with certain mismatches. | Consistently low amounts of mismatch products, improving allelic discrimination. | [4] |
| Real-Time PCR (qPCR) | Cycle Threshold (CT) | Standard CT values. | LNA primers placed near the 5' end generated comparable CT values to high-yielding conventional primers.[8][9] | [8][9] |
| Sequencing Primer Performance | Read Quality (Phred Q30) | Standard read quality. | LNA modification near the 5' end increased the average Phred Q30 score by 60%.[8][10] | [8][10] |
| Low Template Amplification | Sensitivity | Standard detection limits. | Increased amplification success with template amounts as low as 5 pg.[6] | [6] |
| qPCR Sensitivity | Detection Time | Standard detection at a certain cycle number. | Amplicons detected approximately 5 cycles faster, indicating a >30-fold increase in sensitivity.[7] | [7] |
Experimental Protocols
To facilitate the direct comparison of LNA and standard phosphoramidite-based primers in your own laboratory, a detailed experimental protocol for a quantitative PCR (qPCR) assay is provided below. This protocol is a composite based on methodologies described in the cited literature.
Protocol: Comparative Analysis of LNA and Standard DNA Primers using qPCR
1. Primer Design and Synthesis:
-
Standard DNA Primers: Design primers according to standard guidelines (e.g., 18-24 bases, 40-60% GC content, Tm of 50-60°C).[11][12] Synthesize using standard phosphoramidite chemistry.
-
LNA-Modified Primers: Design a corresponding set of primers incorporating LNA bases.
-
Placement: For general PCR, consider placing LNA bases near the 5' end to enhance stability without increasing mispriming.[8][9] For allele-specific PCR, place an LNA at the 3'-end mismatch site.[4]
-
Number: Avoid long stretches of LNA; typically, 1-4 LNA bases are sufficient to achieve the desired Tm increase.
-
Synthesis: LNA phosphoramidites can be used in standard automated DNA synthesizers.[13]
-
2. Template Preparation:
-
Prepare a dilution series of your target DNA (e.g., genomic DNA, plasmid DNA) to evaluate primer efficiency and sensitivity. A typical range would be from 10^6 copies down to 10 copies per reaction.
3. qPCR Reaction Setup:
-
Prepare a master mix for each primer set (Standard DNA and LNA-modified) to minimize pipetting errors. The reaction components are as follows:
| Component | Final Concentration |
| 2x qPCR Master Mix (containing polymerase, dNTPs, and buffer) | 1x |
| Forward Primer | 200-500 nM |
| Reverse Primer | 200-500 nM |
| Template DNA | Dilution Series |
| Nuclease-free water | To final volume |
-
Aliquot the master mix into qPCR plate wells and then add the corresponding template DNA dilutions. Include no-template controls (NTC) for each primer set.
4. qPCR Cycling Conditions:
-
The following is a typical cycling protocol. The annealing temperature may need to be optimized for each primer set.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
5. Data Analysis:
-
Melting Curve Analysis: Perform a melt curve analysis at the end of the qPCR run to assess the specificity of the amplification. A single, sharp peak indicates a specific product.
-
Cycle Threshold (CT): Determine the CT value for each reaction.
-
Standard Curve: Plot the CT values against the logarithm of the template concentration for each primer set to generate a standard curve.
-
PCR Efficiency: Calculate the PCR efficiency (E) from the slope of the standard curve using the formula: E = (10^(-1/slope)) - 1. An efficiency between 90% and 110% is considered optimal.
-
Sensitivity: Determine the limit of detection (LOD) for each primer set, which is the lowest template concentration that can be reliably detected.
-
Specificity: For allele-specific PCR, compare the CT values of the perfectly matched and mismatched templates for both primer sets. A larger ΔCT between the matched and mismatched templates indicates higher specificity.
Visualizing the Fundamentals
To better understand the concepts discussed, the following diagrams created using the DOT language illustrate the key structural differences and experimental workflows.
Caption: Structural comparison of a standard DNA nucleotide and an LNA nucleotide.
Caption: Workflow for comparing LNA and standard DNA primers in a qPCR experiment.
Caption: The four-step cycle of oligonucleotide synthesis using phosphoramidite chemistry.
Conclusion
The incorporation of LNA phosphoramidites into PCR primer design offers a powerful tool for enhancing assay performance, particularly in applications requiring high specificity and sensitivity. While standard DNA primers remain a cost-effective choice for many routine applications, the strategic use of LNA modifications can overcome significant challenges in PCR, such as the amplification of AT-rich regions, the detection of low-abundance targets, and the discrimination of single nucleotide polymorphisms. By understanding the quantitative advantages and following robust experimental protocols for comparison, researchers can make informed decisions to optimize their PCR-based workflows for improved accuracy and reliability. This guide provides the foundational knowledge and practical steps to effectively evaluate and implement LNA technology in your research and development endeavors.
References
- 1. Gene Expression Analysis [qiagen.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNP Detection [qiagen.com]
- 6. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 7. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. Step-by-Step Instructions on How to Design Primers for Your Experiments – Creatiwise [creatiwise.com]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Unlocking Precision: A Comparative Guide to LNA-Based Diagnostic Assays
For researchers, scientists, and drug development professionals seeking to enhance the specificity and sensitivity of their diagnostic assays, Locked Nucleic Acid (LNA) technology presents a compelling solution. This guide provides an objective comparison of LNA-based assays with alternative methods, supported by experimental data, detailed protocols, and clear visual workflows to facilitate informed decision-making in your research and development endeavors.
Locked Nucleic Acids are a class of modified RNA nucleotides that exhibit unprecedented thermal stability and target affinity. The ribose ring in an LNA monomer is "locked" in an ideal conformation for Watson-Crick base pairing, leading to significant improvements in hybridization performance compared to traditional DNA and other nucleic acid analogs. This enhanced binding affinity allows for the design of shorter probes with superior specificity, making LNA-based assays particularly advantageous for challenging applications such as single nucleotide polymorphism (SNP) genotyping, miRNA quantification, and in situ hybridization (ISH).
Performance Comparison: LNA Probes vs. The Alternatives
The superior performance of LNA-based probes is most evident when compared directly with other commonly used probe technologies, such as Minor Groove Binder (MGB) probes and traditional DNA probes.
Quantitative Polymerase Chain Reaction (qPCR)
In qPCR applications, LNA-modified primers and probes offer significant advantages in terms of specificity and sensitivity. This is particularly crucial for applications requiring the discrimination of closely related sequences, such as in SNP genotyping and the detection of low-abundance targets.
Table 1: Performance Comparison of LNA, MGB, and DNA Probes in qPCR
| Performance Metric | LNA Probes | MGB Probes | Traditional DNA Probes | Source(s) |
| Melting Temperature (Tm) Increase per Modification | 2-8 °C | N/A | N/A | [1] |
| Single Mismatch Discrimination (ΔTm) | >15°C (often around 20°C) | Generally lower than LNA | Low (often requires longer probes) | [2][3] |
| Typical Probe Length | 12-18 nucleotides | 8-30 bases | 20-30 nucleotides | [3][4] |
| Relative Sensitivity | High | High | Moderate | [5][6] |
| Relative Specificity | Very High | High | Moderate | [4][5] |
| Design Flexibility | High (can fine-tune Tm) | Moderate (Tm cannot be fine-tuned) | Low | [4] |
In Situ Hybridization (ISH)
For the spatial detection of nucleic acids within cells and tissues, LNA-based probes provide a significant boost in signal intensity and specificity, enabling the detection of low-abundance targets and short RNA molecules like miRNAs.
Table 2: Performance Comparison of LNA and DNA Probes in In Situ Hybridization
| Performance Metric | LNA Probes | Traditional DNA Probes | Source(s) |
| Binding Affinity | Very High | Moderate | [7] |
| Hybridization Time | Short (< 1 hour) | Longer | [8] |
| Signal-to-Noise Ratio | High | Lower | [9] |
| Sensitivity | High (detects low-abundance targets) | Moderate | [9] |
| Specificity | Very High | Moderate | [7] |
| Probe Length | Short (20-25 nucleotides) | Longer | [8] |
Experimental Protocols
To facilitate the implementation of LNA-based assays, this section provides detailed methodologies for key experiments.
LNA-Based qPCR for SNP Genotyping
This protocol outlines a general procedure for SNP genotyping using LNA-based hydrolysis probes.
1. Assay Design:
-
Design two allele-specific LNA probes, each labeled with a different fluorophore (e.g., FAM and HEX).
-
Position 2-3 LNA bases directly at the SNP site to maximize discrimination.[3]
-
Aim for a probe length of approximately 12 nucleotides and a melting temperature (Tm) of around 65°C.[3]
-
Design PCR primers flanking the SNP of interest.
2. Reaction Setup:
-
Prepare a master mix containing a suitable qPCR master mix, forward and reverse primers (final concentration 200-900 nM), and each LNA probe (final concentration 100-250 nM).
-
Add genomic DNA template (1-10 ng) to each reaction well.
-
Include appropriate controls: no-template control (NTC), and homozygous and heterozygous genotype controls.
3. Thermal Cycling:
-
Perform an initial denaturation step at 95°C for 2-10 minutes.
-
Follow with 40-45 cycles of:
-
Denaturation at 95°C for 15 seconds.
-
Annealing/extension at 60°C for 60 seconds.
-
4. Data Analysis:
-
Acquire fluorescence data at the end of each annealing/extension step.
-
Generate an allelic discrimination plot to visualize the clustering of genotypes based on the end-point fluorescence of the two fluorophores.
LNA-Based In Situ Hybridization for miRNA Detection in FFPE Tissues
This protocol provides a general workflow for the detection of miRNAs in formalin-fixed, paraffin-embedded (FFPE) tissue sections using LNA probes.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) (2 x 5 minutes).
-
Rehydrate the tissue sections through a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in PBS.
2. Permeabilization:
-
Treat slides with Proteinase K solution at 37°C for 10-30 minutes to unmask the target RNA. The incubation time should be optimized for the specific tissue type.
-
Wash slides in PBS.
3. Hybridization:
-
Pre-hybridize the slides in a hybridization buffer without the probe for 1-2 hours at the hybridization temperature.
-
Dilute the DIG-labeled LNA miRNA probe in hybridization buffer to the desired concentration (typically 10-50 nM).
-
Denature the probe by heating at 80-90°C for 5 minutes and then snap-cool on ice.
-
Apply the hybridization solution containing the LNA probe to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature 20-25°C below the probe's Tm.
4. Stringency Washes:
-
Remove coverslips and perform a series of stringent washes in SSC buffers of decreasing concentration and increasing temperature to remove non-specifically bound probes.
5. Immunodetection:
-
Block the slides with a blocking solution (e.g., 2% sheep serum in PBST) for 1 hour at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP) for 1-2 hours at room temperature.
-
Wash slides in PBST.
6. Signal Detection:
-
For AP-conjugated antibodies, use a chromogenic substrate such as NBT/BCIP to generate a colored precipitate.
-
For HRP-conjugated antibodies, use a substrate like DAB.
-
Counterstain with a nuclear stain (e.g., Nuclear Fast Red) and mount the slides.
Visualizing Workflows and Pathways
To provide a clear understanding of the experimental processes and underlying principles, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for LNA-based Allele-Specific PCR.
Caption: Workflow for miRNA Biomarker Discovery.
Caption: LNA Probe Specificity Mechanism.
Conclusion
LNA-based diagnostic assays offer a powerful tool for researchers and clinicians, providing significant improvements in sensitivity and specificity over traditional nucleic acid detection methods. The enhanced hybridization characteristics of LNA probes enable the development of robust and reliable assays for a wide range of applications, from SNP genotyping and pathogen detection to the sensitive quantification of miRNAs. By understanding the comparative performance and implementing optimized protocols, researchers can leverage LNA technology to advance their diagnostic and drug development programs.
References
- 1. Evaluation of the performance of LNA and MGB probes in 5'-nuclease PCR assays. | Semantic Scholar [semanticscholar.org]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. SNP Detection [qiagen.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Evaluation of the performance of LNA and MGB probes in 5'-nuclease PCR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Custom LNA Fish Probes [qiagen.com]
- 9. miRNA Quantification [qiagen.com]
Safety Operating Guide
Proper Disposal of DMT-LNA-G Phosphoramidite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of DMT-LNA-G phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these procedures is vital for mitigating risks, ensuring the well-being of laboratory personnel, and protecting the environment.
Immediate Safety and Handling Precautions
DMT-LNA-G phosphoramidite is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when working with this compound. The Safety Data Sheet (SDS) for the closely related LNA-G(dmf)-CE Phosphoramidite indicates that the substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand), collect it in a sealed container for disposal, and decontaminate the affected surface. Prevent the chemical from entering drains or waterways.
Quantitative Hazard and Safety Data
The following table summarizes the key hazard information for LNA-G(dmf)-CE Phosphoramidite, which is structurally similar to this compound.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | H302 | P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Causes skin irritation | H315 | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water and soap. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |
| Causes serious eye irritation | H319 | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| May cause respiratory irritation | H335 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Harmful to aquatic life with long lasting effects | H412 | P273: Avoid release to the environment. |
Data sourced from the Safety Data Sheet for LNA-G(dmf)-CE Phosphoramidite.[1]
Disposal Plan: A Step-by-Step Approach
The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.
Experimental Protocol for Deactivation of this compound Waste
This protocol is intended for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriate sealed and labeled hazardous waste container
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis:
-
Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis. The weak basic condition helps to neutralize any acidic byproducts.
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Regulatory Compliance
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Laboratories are considered hazardous waste generators and must comply with specific regulations regarding waste identification, labeling, storage, and disposal.[4][5]
-
Waste Identification: It is the responsibility of the generator to determine if a waste is hazardous.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical, and the associated hazards.[4][5]
-
Storage: Hazardous waste must be stored in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[3][6]
Consult your institution's EHS office for specific guidance on local and state regulations.
Disposal Workflow Diagram
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a safer research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. US20240132691A1 - Methods for producing synthetic oligonucleotides and removal agents for removing impurities from organic wash solvents used in oligonucleotide synthesis - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.nd.edu [chemistry.nd.edu]
- 5. google.com [google.com]
- 6. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
Safeguarding Your Research: A Comprehensive Guide to Handling DMT-LNA-G Phosphoramidite
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with DMT-LNA-G phosphoramidite (B1245037). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
DMT-LNA-G phosphoramidite and related phosphoramidite compounds are fundamental reagents in oligonucleotide synthesis. While integral to scientific advancement, they present chemical hazards that necessitate careful handling. These compounds are sensitive to moisture and air, and can cause skin, eye, and respiratory irritation.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[4] The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][4] Should be tightly fitting with side-shields.[2] |
| Face Shield | Recommended when there is a splash hazard.[4] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.[3][4] |
| Laboratory Coat | A standard lab coat must be worn to protect from incidental contact.[3][4] | |
| Protective Clothing | For larger quantities or where significant exposure is possible, impervious clothing that covers the arms, legs, and feet should be worn.[4][5] | |
| Respiratory Protection | NIOSH-approved Respirator | Recommended if working in an area with inadequate ventilation or if dust generation is likely. An N95 or P1 type dust mask can be used.[4] |
| Self-contained Breathing Apparatus (SCBA) | Necessary in the event of a major spill or fire.[4] |
Hazard Summary for LNA Phosphoramidites
Based on data for similar compounds, the following hazards are associated with this compound.
| Hazard Statement | Description | GHS Classification |
| H303 | May be harmful if swallowed.[3] | Acute toxicity, oral (Category 5) |
| H313 | May be harmful in contact with skin.[3] | Acute toxicity, dermal (Category 5) |
| H315 | Causes skin irritation.[2] | Skin corrosion/irritation (Category 2) |
| H317 | May cause an allergic skin reaction.[2] | Skin sensitization (Category 1) |
| H319 / H320 | Causes serious eye irritation. / Causes eye irritation.[2][3] | Serious eye damage/eye irritation (Category 2A/2B) |
| H333 | May be harmful if inhaled.[3] | Acute toxicity, inhalation (Category 5) |
| H335 | May cause respiratory irritation.[2] | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and for maintaining the integrity of this moisture-sensitive reagent.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is -20°C.[2][4]
-
Inert Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon) to prevent exposure to moisture and air.[4]
-
Segregation: Store away from oxidizing agents and sources of heat.[2][4]
Handling and Use
-
Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a fume hood.[1]
-
Anhydrous Conditions: As phosphoramidites are sensitive to moisture, ensure all solvents (like acetonitrile) and equipment are anhydrous before use.[2][6]
-
Avoid Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the compound.[2][4]
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material such as vermiculite (B1170534) or dry sand.[1]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the affected surface with alcohol.[1]
For personal exposure, refer to the first aid measures in the table below.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Labeling: Clearly label the waste container with its contents.
Deactivation and Disposal
Phosphoramidite waste is reactive and should be deactivated before final disposal.[1]
Experimental Protocol for Deactivation of Phosphoramidite Waste:
-
Objective: To hydrolyze the reactive phosphoramidite to a less reactive H-phosphonate species for safer disposal.[1]
-
Materials:
-
Phosphoramidite waste (solid or in anhydrous acetonitrile)
-
Anhydrous acetonitrile (B52724)
-
5% aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolution: If dealing with solid waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[1]
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[1]
-
Final Disposal: Transfer the resulting aqueous mixture to a labeled hazardous waste container for aqueous chemical waste. This container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of the chemical into drains or the environment.[4]
-
Workflow and Logical Relationships
The following diagram illustrates the key stages in the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
